molecular formula C9H8 B1211112 1-Phenyl-1-propyne CAS No. 673-32-5

1-Phenyl-1-propyne

Cat. No.: B1211112
CAS No.: 673-32-5
M. Wt: 116.16 g/mol
InChI Key: GHUURDQYRGVEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Co-catalyzed reaction between cyclopentene and 1-phenyl-1-propyne has been reported. Bonding properties of this compound on Cu at 100K have been studied using temperature-programmed desorption and X-ray, ultraviolet and two-photon photoemission spectroscopies. This compound is an inhibitor of dopamine beta-hydroxylase. Polymerization of this compound by TaCl5 and NbCl5 has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUURDQYRGVEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53621-07-1
Record name Poly(1-phenyl-1-propyne)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53621-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10217667
Record name 1-Phenyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-1-propyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

673-32-5
Record name Methylphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1-propyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-1-ynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1-PROPYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-Phenyl-1-propyne from phenylacetylene and methyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-phenyl-1-propyne from phenylacetylene and methyl iodide. This reaction is a fundamental example of C-C bond formation via the alkylation of a terminal alkyne, a common transformation in organic synthesis and crucial for the preparation of various pharmaceutical intermediates and advanced materials.

Reaction Principle and Mechanism

The synthesis of this compound from phenylacetylene and methyl iodide proceeds through a two-step mechanism:

  • Deprotonation: Phenylacetylene, a terminal alkyne, possesses a weakly acidic proton on the sp-hybridized carbon atom (pKa ≈ 25-26).[1][2] A strong base is required to abstract this proton, forming a highly nucleophilic phenylacetylide anion.[1][2] Common strong bases used for this purpose include sodium amide (NaNH₂) and lithium amide.[3][4][5][6] The choice of base is critical, as weaker bases like sodium hydroxide are not strong enough to deprotonate the alkyne completely.[2][5]

  • Nucleophilic Substitution (SN2): The resulting phenylacetylide anion acts as a potent nucleophile and attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction.[4] This step forms the new carbon-carbon bond, yielding the desired product, this compound.

The overall reaction can be represented as follows:

C₆H₅C≡CH + B⁻ → C₆H₅C≡C⁻ + BH C₆H₅C≡C⁻ + CH₃I → C₆H₅C≡CCH₃ + I⁻

Where B⁻ represents the strong base.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Phenylacetylene (C₈H₆)

  • Sodium amide (NaNH₂) or Lithium amide (LiNH₂)[6]

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF), or diethyl ether)[6]

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (or under an inert atmosphere of nitrogen or argon) is assembled.

  • Deprotonation: The strong base (e.g., sodium amide) is suspended in the anhydrous solvent (e.g., liquid ammonia or THF) in the reaction flask and cooled in an appropriate bath (e.g., a dry ice/acetone bath for liquid ammonia). Phenylacetylene is then added dropwise to the stirred suspension. The formation of the phenylacetylide anion is typically accompanied by the evolution of ammonia gas.[3] The mixture is stirred for a specified period to ensure complete deprotonation.

  • Alkylation: Methyl iodide is added dropwise to the reaction mixture at a low temperature.[6] The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the alkylation.[6]

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

ParameterValueReference
Reactants
Phenylacetylene1.0 equivalent[6]
Strong Base (e.g., LiNH₂)1.1 - 5.0 equivalents[6]
Methyl Iodide1.1 - excess[6]
Reaction Conditions
SolventLiquid Ammonia / THF / Ether[6]
Deprotonation Temperature-78 °C (for liquid NH₃) to ambient[6]
Alkylation Temperature-78 °C to reflux[6]
Reaction Time1 - 12 hours[6]
Product Yield
This compound60 - 80%[6]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow Reactants Reactants: Phenylacetylene Methyl Iodide Strong Base Deprotonation Deprotonation (Formation of Phenylacetylide Anion) Reactants->Deprotonation Alkylation Alkylation (SN2) (C-C Bond Formation) Deprotonation->Alkylation Workup Reaction Workup (Quenching, Extraction, Drying) Alkylation->Workup Purification Purification (Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) Phenylacetylene Phenylacetylene (C₆H₅C≡CH) Phenylacetylide Phenylacetylide Anion (C₆H₅C≡C⁻) Phenylacetylene->Phenylacetylide Base abstracts proton Base Strong Base (B⁻) Base->Phenylacetylide ConjugateAcid Conjugate Acid (BH) Phenylacetylide_alk Phenylacetylide Anion (C₆H₅C≡C⁻) Phenylacetylide->Phenylacetylide_alk Intermediate Product This compound (C₆H₅C≡CCH₃) Phenylacetylide_alk->Product Nucleophilic attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->Product Iodide Iodide Ion (I⁻)

Caption: Reaction mechanism for the synthesis of this compound.

References

Dehydrohalogenation Routes for the Synthesis of 1-Phenyl-1-propyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dehydrohalogenation methodologies for the synthesis of 1-phenyl-1-propyne, a valuable building block in organic synthesis. The document details the core chemical principles, provides established experimental protocols, and presents quantitative data for key synthetic routes.

Introduction

This compound is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, represents a classical and effective strategy for the formation of the alkyne functionality present in this compound. This guide focuses on two primary dehydrohalogenation pathways: a two-step synthesis commencing from a vicinal dihalide and a direct elimination from a geminal dihalide.

Core Synthesis Pathways

The synthesis of this compound via dehydrohalogenation typically proceeds through the double elimination of a hydrogen halide from a dihalogenated phenylpropane precursor. The two main approaches involve vicinal dihalides (halogens on adjacent carbons) and geminal dihalides (halogens on the same carbon).

Two-Step Synthesis from a Vicinal Dihalide: Dehydrohalogenation followed by Alkylation

This widely employed method involves the initial dehydrohalogenation of a vicinal dihalide, such as 1,2-dibromo-1-phenylethane (styrene dibromide), to form an intermediate terminal alkyne, phenylacetylene. Subsequent alkylation of the phenylacetylene with a methylating agent yields the desired this compound.

Reaction Scheme:

Caption: Two-step synthesis of this compound from a vicinal dihalide.

Direct Dehydrohalogenation from a Geminal Dihalide

A more direct route involves the double dehydrohalogenation of a geminal dihalide, such as 2,2-dibromo-1-phenylpropane. In a single step, a strong base is used to eliminate two equivalents of hydrogen halide to form the internal alkyne.

Reaction Scheme:

Caption: Direct synthesis of this compound from a geminal dihalide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned dehydrohalogenation routes.

Two-Step Synthesis: Phenylacetylene from Styrene Dibromide and subsequent Methylation

This protocol is adapted from a well-established procedure for the synthesis of phenylacetylene.[1]

Step 1: Dehydrobromination of 1,2-Dibromo-1-phenylethane to Phenylacetylene

  • Materials:

    • 1,2-Dibromo-1-phenylethane (styrene dibromide)

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Anhydrous diethyl ether

    • Ammonium chloride solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense liquid ammonia.

    • Add sodium amide to the liquid ammonia with stirring to form a suspension.

    • Slowly add a solution of 1,2-dibromo-1-phenylethane in anhydrous diethyl ether to the sodium amide suspension.

    • After the addition is complete, allow the reaction mixture to stir for several hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the ammonia to evaporate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to obtain crude phenylacetylene.

    • Purify the phenylacetylene by vacuum distillation.

Step 2: Methylation of Phenylacetylene to this compound

  • Materials:

    • Phenylacetylene

    • Sodium amide (NaNH₂) or other strong base (e.g., n-butyllithium)

    • Liquid ammonia (NH₃) or anhydrous THF

    • Methyl iodide (CH₃I)

    • Anhydrous diethyl ether

    • Ammonium chloride solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of sodium acetylide by adding phenylacetylene to a suspension of sodium amide in liquid ammonia or an appropriate solvent.

    • To this solution, add methyl iodide dropwise with stirring.

    • After the addition, continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the this compound by vacuum distillation.

Direct Dehydrohalogenation of 2,2-Dibromo-1-phenylpropane
  • Materials:

    • 2,2-Dibromo-1-phenylpropane

    • Sodium amide (NaNH₂)

    • Anhydrous solvent (e.g., liquid ammonia, THF, or toluene)

    • Water or ammonium chloride solution for quenching

  • Proposed Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere, suspend an excess of sodium amide in the chosen anhydrous solvent.

    • Heat the suspension to an appropriate temperature (e.g., reflux for THF or toluene, or -33 °C for liquid ammonia).

    • Slowly add a solution of 2,2-dibromo-1-phenylpropane in the same solvent.

    • After the addition is complete, continue to heat and stir the mixture for several hours to ensure complete reaction.

    • Cool the reaction mixture and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation. Note: This reaction may also produce the isomeric allene, 1-phenyl-1,2-propadiene (phenylallene), as a byproduct.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its precursors via dehydrohalogenation routes.

Table 1: Yields of Dehydrohalogenation and Alkylation Reactions

Starting MaterialReagentsProductYield (%)Reference
1,2-Dibromo-1-phenylethaneNaNH₂, liquid NH₃Phenylacetylene45-52[1]
Phenylacetylene1. NaNH₂, liquid NH₃; 2. CH₃IThis compound~80 (for methylation step)

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₈
Molecular Weight116.16 g/mol
Boiling Point185 °C
¹H NMR (CDCl₃, δ)7.45-7.25 (m, 5H, Ar-H), 2.07 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ)128.3, 128.2, 125.4, 124.0, 85.5, 80.6, 4.3
IR (neat, cm⁻¹)3050, 2917, 2240 (C≡C), 1598, 1490, 756, 692
Mass Spectrum (m/z)116 (M+), 115, 91, 65, 51

Mandatory Visualizations

Dehydrohalogenation Pathways

Dehydrohalogenation_Pathways cluster_vicinal Vicinal Dihalide Route cluster_geminal Geminal Dihalide Route 1,2-Dihalo-1-phenylpropane 1,2-Dihalo-1-phenylpropane Phenylacetylene Phenylacetylene 1,2-Dihalo-1-phenylpropane->Phenylacetylene Dehydrohalogenation (Base) 1-Phenyl-1-propyne_vicinal This compound Phenylacetylene->1-Phenyl-1-propyne_vicinal Alkylation (1. Base, 2. CH3I) 1,1-Dihalo-1-phenylpropane 1,1-Dihalo-1-phenylpropane 1-Phenyl-1-propyne_geminal This compound 1,1-Dihalo-1-phenylpropane->1-Phenyl-1-propyne_geminal Direct Dehydrohalogenation (Strong Base)

Caption: Dehydrohalogenation routes to this compound.

Experimental Workflow for Two-Step Synthesis

Two_Step_Workflow Start Start Step1 Dehydrohalogenation of 1,2-Dibromo-1-phenylethane Start->Step1 Isolation1 Isolation & Purification of Phenylacetylene Step1->Isolation1 Step2 Methylation of Phenylacetylene Isolation1->Step2 Isolation2 Isolation & Purification of This compound Step2->Isolation2 End End Isolation2->End

Caption: Experimental workflow for the two-step synthesis.

Conclusion

Dehydrohalogenation provides versatile and effective routes for the synthesis of this compound. The two-step approach, involving the formation and subsequent alkylation of phenylacetylene, is a well-documented and reliable method, offering good overall yields. The direct dehydrohalogenation of a geminal dihalide presents a more atom-economical pathway, although further optimization to control potential side reactions and improve reported yields may be necessary. The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability requirements. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis of this compound for their specific applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-propyne (C₉H₈), also known as methylphenylacetylene, is an aromatic alkyne of significant interest in organic synthesis and materials science.[1][2] Its rigid structure, composed of a phenyl ring directly attached to a propyne moiety, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is critical for structural verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.42 - 7.38Multiplet2HAromatic (ortho-H)
~7.32 - 7.28Multiplet3HAromatic (meta-, para-H)
2.06Singlet3HMethyl (-CH₃)

Note: Chemical shifts for aromatic protons are approximate and can vary based on concentration and exact solvent conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [3]

Chemical Shift (δ) ppmAssignment
131.7Aromatic (ipso-C)
128.3Aromatic (ortho- or meta-C)
128.2Aromatic (ortho- or meta-C)
123.8Aromatic (para-C)
85.5Alkynyl C (C-Ph)
80.3Alkynyl C (C-CH₃)
4.4Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is typically acquired as a neat liquid film.[2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050Medium-WeakC-H StretchAromatic
~2920WeakC-H StretchMethyl
~2240MediumC≡C StretchAlkyne
~1600, 1490, 1440Medium-StrongC=C StretchAromatic Ring
~755, 690StrongC-H Out-of-Plane BendMonosubstituted Benzene
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for this compound.[1][5]

Table 4: Mass Spectrometry Data (EI) for this compound

m/zRelative IntensityAssignment
116High[M]⁺ (Molecular Ion)
115High[M-H]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
89Medium[M-C₂H₃]⁺
65Low[C₅H₅]⁺
63Low[C₅H₃]⁺

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Data Acquisition :

    • The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

    • Before acquisition, the magnetic field is shimmed on the deuterium lock signal of the CDCl₃ to maximize homogeneity.

    • For ¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added.

    • For ¹³C NMR : A proton-decoupled pulse sequence is used. A sufficient number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of at least 2 seconds to ensure proper quantification of non-protonated carbons.

Infrared (IR) Spectroscopy (ATR-FTIR Method)
  • Instrument Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Clean with a soft, lint-free wipe moistened with isopropanol or acetone and allow it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

  • Sample Analysis :

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

    • Lower the instrument's pressure anvil to ensure firm and even contact between the liquid sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ to generate the final spectrum.

  • Post-Analysis :

    • After acquisition, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Analysis :

    • The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • GC Conditions : A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature (e.g., 50°C), holds for 1-2 minutes, and then ramps at 10-20°C/min to a final temperature of ~250°C. The injector temperature is set to ~250°C.

    • MS Conditions : The EI source is operated at a standard ionization energy of 70 eV.[6] The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 40-300 amu. The ion source and transfer line temperatures are maintained at ~230°C and ~280°C, respectively.

Visualizations

Structure-Spectra Correlation Diagram

The following diagram illustrates the correlation between the structural features of this compound and its characteristic spectroscopic signals.

G cluster_molecule This compound Structure cluster_spectra Spectroscopic Data mol C₆H₅-C≡C-CH₃ NMR NMR ¹H: ~7.4, 7.3 ppm (Ar-H) ¹H: 2.06 ppm (-CH₃) ¹³C: 132-123 ppm (Aromatic) ¹³C: 85, 80 ppm (-C≡C-) ¹³C: 4.4 ppm (-CH₃) mol->NMR:f1 Phenyl & Methyl Protons mol->NMR:f2 All Carbons IR IR ~3050 cm⁻¹ (Ar C-H) ~2240 cm⁻¹ (C≡C) ~1600 cm⁻¹ (Ar C=C) mol->IR:f1 Functional Groups MS Mass Spec m/z 116 [M]⁺ m/z 115 [M-H]⁺ m/z 91 [C₇H₇]⁺ mol->MS:f1 Molecular Weight & Fragments

Caption: Correlation of this compound's structure with its NMR, IR, and MS data.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical sample like this compound.

G prep Sample Preparation (Weighing & Dissolution) nmr_acq NMR Acquisition (¹H, ¹³C) prep->nmr_acq ir_acq IR Acquisition (ATR-FTIR) prep->ir_acq ms_acq GC-MS Acquisition (EI) prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir_acq->ir_proc ms_proc MS Data Processing (Chromatogram Integration) ms_acq->ms_proc nmr_int NMR Interpretation (Peak Assignment, Integration) nmr_proc->nmr_int ir_int IR Interpretation (Peak Identification) ir_proc->ir_int ms_int MS Interpretation (MW, Fragmentation Analysis) ms_proc->ms_int report Structural Elucidation & Purity Assessment nmr_int->report ir_int->report ms_int->report

Caption: General workflow for spectroscopic analysis from sample prep to interpretation.

References

An In-depth Technical Guide to 1-Phenyl-1-propyne: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-propyne, an aromatic alkyne, is a versatile compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a phenyl group with a propyne moiety, impart a distinct reactivity profile that makes it a valuable precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly its role as an inhibitor of dopamine β-hydroxylase.

Physical and Chemical Properties

This compound is a clear, yellow liquid at room temperature. Its physical and chemical properties are summarized in the tables below. The presence of the phenyl group and the carbon-carbon triple bond are the primary determinants of its physical characteristics and chemical reactivity.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₈[1][2]
Molecular Weight 116.16 g/mol [1][2]
Appearance Clear yellow liquid[2]
Boiling Point 181-185 °C at 760 mmHg[1][2]
Melting Point Not well-documented[1]
Density 0.928 - 0.949 g/cm³ at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.564[2]
Flash Point 62 °C (143.6 °F)[2]
Solubility Sparingly soluble in water (0.26 g/L at 25°C). Soluble in benzene, toluene, chloroform, ethanol, methanol, acetone, and DMSO.[1][2]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ ~7.4-7.2 (m, 5H, Ar-H), ~2.1 (s, 3H, -CH₃)[3][4]
¹³C NMR (CDCl₃) δ ~131.7, 128.3, 127.9, 124.3 (aromatic C), ~85.3, 79.9 (alkynyl C), ~4.3 (-CH₃)[3]
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2280-2200 cm⁻¹ (C≡C stretch), ~1600-1400 cm⁻¹ (Aromatic C=C bending)[5][6][7]

Chemical Synthesis and Reactions

This compound is a valuable building block in organic synthesis due to the reactivity of its alkyne functionality.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with Sonogashira coupling and dehydrohalogenation being common laboratory-scale approaches.

The Sonogashira coupling provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9][10]

  • Reaction Scheme:

  • Materials:

    • Iodobenzene

    • Propyne (gas or condensed)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and triethylamine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble propyne gas through the solution for 15 minutes or add condensed propyne (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Oven-dried Schlenk flask add_reagents Add Iodobenzene, Pd(PPh3)2Cl2, CuI prep_flask->add_reagents add_solvents Add anhydrous THF and Triethylamine add_reagents->add_solvents cool Cool to 0 °C add_solvents->cool add_propyne Add Propyne cool->add_propyne react Stir at RT for 12h add_propyne->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

This method involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane precursor.[11][12]

  • Reaction Scheme:

  • Materials:

    • 1,2-Dibromo-1-phenylpropane

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Anhydrous diethyl ether

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at -78 °C.

    • Carefully add sodium amide (2.2 eq) to the liquid ammonia.

    • Slowly add a solution of 1,2-dibromo-1-phenylpropane (1.0 eq) in anhydrous diethyl ether to the sodium amide suspension.

    • Stir the reaction mixture at -33 °C (boiling point of ammonia) for 4 hours.

    • Carefully quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate overnight in a fume hood.

    • To the remaining residue, add water and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound.

Key Chemical Reactions

The partial hydrogenation of the alkyne can selectively yield the corresponding cis-alkene.[13][14][15]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead) or Pd/Al₂O₃

    • Quinoline

    • Hexane or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation flask, add this compound (1.0 eq) and the solvent (hexane or ethanol).

    • Add Lindlar's catalyst (5% w/w) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by GC or TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

    • Remove the solvent under reduced pressure to yield (Z)-β-methylstyrene.

The hydration of this compound follows Markovnikov's rule to produce the corresponding ketone.[16][17]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Indium(III) trifluoromethanesulfonate [In(OTf)₃]

    • Deionized water

    • High-pressure reactor

  • Procedure:

    • Place this compound (1.0 eq), deionized water, and In(OTf)₃ (0.05 eq) into a high-pressure stainless steel reactor.

    • Seal the reactor and heat to 200 °C with stirring for 4 hours.

    • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-phenyl-1-propanone.

Applications in Drug Development and Research

Inhibition of Dopamine β-Hydroxylase

This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH).[1] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway.[1][18]

The inhibition of DBH by compounds like this compound leads to an increase in dopamine levels and a decrease in norepinephrine levels.[1][19] This modulation of neurotransmitter balance has potential therapeutic applications in various conditions, including:

  • Cocaine Addiction: By altering the dopamine/norepinephrine ratio, DBH inhibitors may reduce the reinforcing effects of cocaine.[19]

  • Cardiovascular Diseases: A reduction in norepinephrine can be beneficial in managing hypertension and heart failure.[1]

dbh_inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Inhibition cluster_effects Physiological Effects Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) DBH_enzyme DBH Dopamine_up ↑ Dopamine Norepinephrine_down ↓ Norepinephrine Inhibitor This compound Inhibitor->Dopamine Inhibitor->Norepinephrine Inhibitor->DBH_enzyme Inhibits

Caption: Inhibition of Dopamine β-Hydroxylase by this compound.

Conclusion

This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its well-defined physical properties and the versatile reactivity of its alkyne functional group allow for its use in a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversions. The detailed experimental protocols provided herein serve as a valuable resource for researchers. Furthermore, its biological activity as an inhibitor of dopamine β-hydroxylase highlights its potential as a lead compound in the development of novel therapeutics for neurological and cardiovascular disorders. Continued investigation into the properties and reactions of this compound is likely to uncover further applications in science and industry.

References

Electron Delocalization in 1-Phenyl-1-propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-propyne is a conjugated aromatic alkyne of significant interest in organic synthesis and materials science. The delocalization of π-electrons across the phenyl ring and the carbon-carbon triple bond dictates its chemical reactivity, spectroscopic properties, and potential applications. This technical guide provides an in-depth analysis of the electron delocalization in this compound, supported by a compilation of structural and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a computational analysis of its electronic structure.

Introduction

The molecular structure of this compound features a phenyl group directly attached to a propyne moiety. This arrangement facilitates the conjugation of the π-system of the aromatic ring with the π-orbitals of the alkyne, leading to extended electron delocalization.[1] This delocalization has profound effects on the molecule's stability, reactivity, and spectroscopic signatures. Understanding these effects is crucial for its application as a building block in the synthesis of complex organic molecules, polymers, and as a subject of study in surface science.[1]

Molecular Structure and Bonding

The geometry of this compound is characterized by the sp-hybridization of the acetylenic carbons, resulting in a linear arrangement with bond angles of approximately 180°.[1] The phenyl group is attached to one of the sp-hybridized carbons, while a methyl group is attached to the other. The key structural parameters that provide insight into the extent of electron delocalization are the bond lengths between the constituent atoms.

Table 1: Experimental Bond Lengths and Angles for this compound and Related Compounds

Bond/AngleThis compound (Typical Values)Phenylacetylene (Experimental)[2]Propyne (Experimental)[3]
Bond Lengths (Å)
C≡C~1.2081.2031.206
C-C (alkyne-phenyl)~1.4351.431-
C-C (alkyne-methyl)~1.465-1.459
C-H (alkyne)-1.0561.056
Bond Angles (°)
C-C≡C~180180180
Phenyl-C≡C~180180-

The C-C single bond between the phenyl ring and the alkyne is shorter than a typical C(sp²)-C(sp³) single bond (~1.51 Å), indicating a degree of double bond character arising from electron delocalization.

Spectroscopic Characterization

The delocalized electronic nature of this compound is evident in its various spectroscopic signatures.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of the protons and carbons within the molecule.

Table 2: 1H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (CH3)~2.0Singlet-
Phenyl (ortho)~7.4Multiplet-
Phenyl (meta)~7.3Multiplet-
Phenyl (para)~7.3Multiplet-

Solvent: CDCl3. Reference: TMS.

Table 3: 13C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Methyl (CH3)~4.3
C≡C (attached to CH3)~79.8
C≡C (attached to Phenyl)~85.3
Phenyl (ipso)~124.0
Phenyl (ortho)~128.2
Phenyl (meta)~128.3
Phenyl (para)~131.6

Solvent: CDCl3. Reference: TMS.[4][5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonRelative Intensity
116[C9H8]+• (Molecular Ion)High
115[C9H7]+High
91[C7H7]+ (Tropylium ion)Moderate
77[C6H5]+ (Phenyl cation)Moderate
UV-Vis Spectroscopy

The extended conjugation in this compound gives rise to absorption bands in the ultraviolet region of the electromagnetic spectrum.

Table 5: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)
Ethanol~240, ~250, ~260Data not readily available

Note: The spectrum typically shows fine structure due to vibrational levels coupled to the electronic transitions.[7][8]

Experimental Protocols

Synthesis of this compound via Methylation of Phenylacetylene

This protocol describes a common laboratory-scale synthesis of this compound.[9]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry glassware under vacuum setup Assemble 3-neck flask with condenser, dropping funnel, and N2 inlet start->setup add_na Add sodium amide to liquid ammonia setup->add_na add_pa Add phenylacetylene dropwise add_na->add_pa add_mi Add methyl iodide dropwise add_pa->add_mi reflux Reflux the reaction mixture add_mi->reflux quench Quench with water reflux->quench extract Extract with diethyl ether quench->extract dry Dry organic layer over MgSO4 extract->dry evaporate Evaporate solvent dry->evaporate distill Purify by vacuum distillation evaporate->distill end end distill->end Obtain pure this compound

Caption: Workflow for the synthesis of this compound.

Materials:

  • Phenylacetylene

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Methyl iodide (CH3I)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a dry ice/acetone condenser, a dropping funnel, and a nitrogen inlet.

  • Introduce liquid ammonia into the flask and add sodium amide in portions with stirring.

  • Add a solution of phenylacetylene in anhydrous diethyl ether dropwise to the sodium amide suspension at -33 °C (boiling point of ammonia).

  • After the addition is complete, stir the mixture for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.

  • Carefully quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid.[9]

Characterization by X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS)

XPS and UPS are powerful surface-sensitive techniques to probe the electronic structure of molecules adsorbed on surfaces. The following provides a general protocol for the analysis of this compound on a Cu(111) surface.

Workflow for XPS/UPS Analysis

XPS_UPS_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing clean Clean Cu(111) crystal in UHV deposit Deposit this compound at low temperature clean->deposit xps Acquire XPS data (C 1s, valence band) deposit->xps ups Acquire UPS data (valence band) xps->ups calibrate Calibrate binding energy scale ups->calibrate fit Peak fitting and analysis calibrate->fit interpret interpret fit->interpret Interpret electronic structure

Caption: General workflow for XPS and UPS analysis.

Instrumentation:

  • Ultra-high vacuum (UHV) chamber

  • X-ray source (e.g., Al Kα)

  • UV source (e.g., He I)

  • Electron energy analyzer

  • Sample holder with heating and cooling capabilities

  • Molecular doser for this compound

Procedure:

  • Clean a Cu(111) single crystal surface by cycles of argon ion sputtering and annealing in UHV.

  • Cool the crystal to a low temperature (e.g., 100 K).

  • Admit this compound into the UHV chamber through a leak valve to deposit a thin film on the Cu(111) surface.

  • Acquire XPS survey and high-resolution spectra of the C 1s region.

  • Acquire UPS spectra of the valence band region.

  • Calibrate the binding energy scale using the Fermi edge of the copper substrate.

  • Analyze the core-level shifts and valence band features to understand the molecule-substrate interaction and the orientation of the adsorbed molecules.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of this compound.

Logical Flow for DFT Calculations

DFT_Logic start Define molecular geometry input Create Gaussian input file (Method: B3LYP, Basis Set: 6-31G*) start->input calc Perform geometry optimization and frequency calculation input->calc analysis Analyze output: - Optimized geometry - Molecular orbitals (HOMO, LUMO) - Vibrational frequencies calc->analysis props Calculate electronic properties: - Dipole moment - Ionization potential - Electron affinity analysis->props interpret interpret analysis->interpret Correlate with experimental data

Caption: Logical flow for DFT calculations.

Gaussian Input File Example:

This input file specifies a geometry optimization followed by a frequency calculation at the B3LYP/6-31G(d) level of theory. The results will provide the optimized molecular structure, vibrational frequencies, and molecular orbitals (HOMO and LUMO), which are crucial for understanding the electron delocalization and reactivity.

Conclusion

The electron delocalization in this compound, arising from the conjugation between the phenyl ring and the alkyne moiety, is a key determinant of its chemical and physical properties. This guide has provided a comprehensive overview of its structure, spectroscopic characteristics, and methods for its synthesis and analysis. The tabulated data and detailed protocols serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigations, particularly high-resolution crystallographic studies, would provide even deeper insights into the subtle structural nuances governed by electron delocalization.

References

An In-depth Technical Guide to the Characterization of 1-Phenyl-1-propyne (CAS: 673-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Phenyl-1-propyne (CAS: 673-32-5), a versatile building block in organic synthesis. This document outlines its physicochemical properties, spectroscopic signature, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Core Compound Properties

This compound, also known as (Prop-1-yn-1-yl)benzene, is an aromatic alkyne with the molecular formula C₉H₈ and a molecular weight of 116.16 g/mol .[1] It is a clear yellow liquid at room temperature and is utilized in a variety of chemical transformations, including addition reactions, polymerization, and as an enzyme inhibitor.[2][3]

Physicochemical Data
PropertyValueReference
CAS Number 673-32-5
Molecular Formula C₉H₈[1]
Molecular Weight 116.16 g/mol
Appearance Clear yellow liquid
Boiling Point 185 °C (lit.)
Density 0.928 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.564 (lit.)
Solubility Sparingly soluble in water.
Safety and Handling

This compound is a combustible liquid and should be handled with care.[4] It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, well-ventilated area away from ignition sources.[4]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Multiplet5HAromatic protons (C₆H₅)
~2.1Singlet3HMethyl protons (-CH₃)
Chemical Shift (δ) ppmAssignment
~131.7Aromatic C (quaternary)
~128.3Aromatic CH
~128.2Aromatic CH
~124.0Aromatic C (ipso)
~85.4Alkyne C (quaternary, C-phenyl)
~80.1Alkyne C (quaternary, C-methyl)
~4.3Methyl C (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are detailed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~2240MediumC≡C triple bond stretch
~1600, 1490, 1440StrongAromatic C=C ring stretches
~750, 690StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

m/zRelative IntensityAssignment
116High[M]⁺ (Molecular ion)
115High[M-H]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are Sonogashira coupling and dehydrohalogenation.

This protocol describes a palladium-catalyzed cross-coupling reaction.

Materials:

  • Phenylacetylene

  • Methyl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous toluene

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (1 mol%).

  • Add anhydrous toluene, followed by triethylamine (2 equivalents).

  • Add phenylacetylene (1 equivalent) to the mixture.

  • Slowly add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

This method involves the elimination of two equivalents of HBr from a dihaloalkane.[6]

Materials:

  • 1,2-Dibromo-1-phenylpropane

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.

  • Add sodium amide (2.2 equivalents) in portions to the liquid ammonia with stirring.

  • Slowly add a solution of 1,2-dibromo-1-phenylpropane (1 equivalent) in anhydrous diethyl ether to the sodium amide suspension.

  • Stir the reaction mixture for 2-4 hours at -33 °C.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Characterization workflow for this compound.

Synthetic Applications and Logical Relationships

This compound is a precursor to a variety of more complex molecules. The diagram below illustrates some of its key chemical transformations.

G This compound This compound cis-1-Phenyl-1-propene cis-1-Phenyl-1-propene This compound->cis-1-Phenyl-1-propene Hydrogenation (Lindlar's Cat.) trans-1-Phenyl-1-propene trans-1-Phenyl-1-propene This compound->trans-1-Phenyl-1-propene Reduction (Na/NH₃) 1-Phenylpropane 1-Phenylpropane This compound->1-Phenylpropane Hydrogenation (Pd/C) 1-Phenyl-1-propanone 1-Phenyl-1-propanone This compound->1-Phenyl-1-propanone Hydration (H₂SO₄, HgSO₄) Poly(this compound) Poly(this compound) This compound->Poly(this compound) Polymerization (TaCl₅)

Caption: Key synthetic transformations of this compound.

This guide provides essential technical information for the characterization and use of this compound. For further details on specific applications or advanced characterization techniques, consulting the primary literature is recommended.

References

Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-phenyl-1-propyne in various organic solvents. Due to a lack of readily available specific quantitative solubility data in public literature, this guide summarizes the qualitative solubility profile and presents a detailed, generalized experimental protocol for determining the precise solubility of liquid organic compounds.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property crucial in various scientific and industrial applications, including chemical synthesis, formulation development, and environmental fate studies. The principle of "like dissolves like" is a key guideline, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its nonpolar phenyl group and the alkyne functional group, exhibits a varied solubility profile across different types of organic solvents.

Data Presentation: Solubility Profile of this compound

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases, its general solubility behavior has been described qualitatively. The following table consolidates these descriptions. It is important to note that these are general characterizations, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Solvent ClassSpecific SolventsQualitative SolubilityRationale
Aromatic Hydrocarbons Toluene, BenzeneHighly SolubleFavorable π-π stacking interactions between the aromatic rings of the solvent and this compound enhance solubility.
Halogenated Solvents Chloroform, DichloromethaneHighly SolubleThe polarity and dispersion forces of these solvents effectively solvate the this compound molecule.
Polar Aprotic Solvents Acetone, Dimethyl Sulfoxide (DMSO)Good SolubilityThe dipole-dipole interactions between the solvent and the polarizable alkyne bond contribute to good solubility.
Polar Protic Solvents Ethanol, MethanolGood SolubilityHydrogen bonding is not a primary interaction, but the polarity of these solvents is sufficient for good solvation.
Aliphatic Hydrocarbons HexaneModerately SolubleAs nonpolar solvents, they primarily interact through weaker van der Waals forces, leading to moderate solubility.
Aqueous Solvents WaterSparingly Soluble (0.26 g/L at 25°C)[1][2][3][4][5][6][7][8][9][10][11][12][13]The nonpolar nature of the majority of the this compound molecule leads to poor solubility in the highly polar water.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with agitation capabilities

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (pore size compatible with the analytical method, e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph)

2. Procedure:

  • Preparation of the System:

    • Ensure all glassware is clean and dry.

    • Add a measured volume of the organic solvent to a series of vials.

    • Equilibrate the solvent-filled vials to the desired constant temperature in the thermostatic shaker.

  • Addition of Solute:

    • Add an excess amount of this compound to each vial containing the temperature-equilibrated solvent. The presence of a distinct, undissolved phase of this compound should be visible to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker and agitate them at a constant speed.

    • Allow the mixtures to equilibrate for a sufficient period. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets or solid impurities. This step is critical to prevent overestimation of the solubility.

    • Record the exact weight of the collected filtrate.

    • Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_sat Saturation cluster_sample Sampling & Analysis prep_solvent Add Solvent to Vials temp_equil Equilibrate Solvent to Temperature prep_solvent->temp_equil add_solute Add Excess this compound agitate Agitate at Constant Temperature add_solute->agitate settle Allow Undissolved Solute to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample quantify Quantify Concentration (e.g., GC, HPLC) filter_sample->quantify calc_sol Calculate Solubility quantify->calc_sol

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 1-Phenyl-1-propyne (C9H8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1-propyne, a versatile alkyne of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications, particularly within the realm of drug discovery and materials science.

Physicochemical Properties of this compound

This compound, also known as methylphenylacetylene, is a clear yellow liquid at room temperature.[1][2] Its core structure consists of a phenyl group attached to a propyne moiety.[1] The molecule's reactivity is primarily dictated by the carbon-carbon triple bond, which serves as a high-electron-density center, making it susceptible to electrophilic addition reactions.[1] The conjugation of this triple bond with the aromatic phenyl ring further influences its chemical behavior.[1]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Molecular FormulaC9H8[2][3][4][5][6][7]
Molecular Weight116.16 g/mol [1][2][3][4][5][8]
CAS Number673-32-5[2][5][8]
AppearanceClear yellow liquid[1][2]
Density0.928 - 0.949 g/mL at 25°C[1][2][8][9]
Boiling Point181.151 - 185 °C at 760 mmHg[1][2][8][9]
Refractive Index1.5630 - 1.5650 at 20°C[1][2][8]
Flash Point62 °C (143.6 °F) - closed cup[2][8]
Water Solubility0.26 g/L at 25°C (Sparingly soluble)[1][2][6][9]
LogP2.058 - 3[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several established methodologies in organic chemistry.[10] These routes often involve dehydrohalogenation or organometallic coupling reactions.[10]

2.1. Synthesis via Dehydrohalogenation

Dehydrohalogenation is a classic and effective method for creating alkynes.[10] A common approach involves the elimination of hydrogen halides (HX) from a substituted alkene or alkane.

  • Protocol: A plausible synthetic sequence begins with the halogenation of an alkene like 1-phenyl-1-propene to create a vicinal dihalide intermediate. This dihalide is then subjected to dehydrohalogenation using a strong base. Alternatively, starting with 1-phenyl-1-chloropropane, treatment with a strong base such as potassium hydroxide (KOH) in ethanol under reflux conditions can yield this compound.[10]

2.2. Synthesis via Organometallic Coupling

Organometallic coupling reactions offer efficient and versatile pathways for forming the necessary carbon-carbon bonds.

  • Protocol: One common method involves the reaction of phenylacetylene with methyl iodide.[1] This reaction is typically facilitated by a strong base like sodium amide (NaNH2) to deprotonate the terminal alkyne, forming a nucleophilic acetylide that then reacts with methyl iodide.[1]

Synthesis_of_1_Phenyl_1_propyne Phenylacetylene Phenylacetylene Product This compound Phenylacetylene->Product + MethylIodide Methyl Iodide (CH3I) MethylIodide->Product Base Strong Base (e.g., NaNH2) Base->Phenylacetylene Deprotonation

Caption: Synthesis of this compound via organometallic coupling.

Key Chemical Reactions and Protocols

The reactive alkyne group in this compound allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[10]

3.1. Hydrogenation

The hydrogenation of this compound is a well-studied process that can be controlled to selectively form either the corresponding alkene (cis-β-methylstyrene) or alkane (1-phenylpropane).[1][10]

  • Protocol for Full Hydrogenation: To produce 1-phenylpropane, the reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[1][10] The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial to avoid over-hydrogenation if the alkene is the desired product.[10] Studies have shown that single-atom alloy catalysts can offer high selectivity towards the alkene.[10]

3.2. Polymerization

This compound can undergo polymerization, a process facilitated by specific catalysts.

  • Protocol: Transition metal halides, such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5), are effective catalysts for the polymerization of this compound, leading to the formation of various polymeric structures.[1][10] In industrial settings, the polymerization of phenylacetylene using these catalysts is a common method to produce this compound efficiently.[1]

3.3. Other Reactions

  • Cycloaddition: The compound participates in co-catalyzed [2+2+1] cycloaddition reactions with cyclopentene, yielding bicyclo[3.2.0]heptene derivatives in high yields.[10]

  • Addition Reactions: It readily reacts with halogens and hydrogen halides. For instance, the reaction with bromine yields 1-phenyl-1,2-dibromo-1-propene.[1] The addition of HCl to this compound has been shown to predominantly give the syn addition product.[11]

  • Hydration: In high-temperature water with a Lewis acid catalyst like Indium(III) triflate, this compound can be hydrated.[10]

Reactions_of_1_Phenyl_1_propyne cluster_hydrogenation Hydrogenation cluster_polymerization Polymerization cluster_addition Addition Reactions Start This compound Alkene cis-β-methylstyrene Start->Alkene Selective Catalyst Polymer Poly(this compound) Start->Polymer TaCl5 or NbCl5 Halogenated Halogenated Derivatives Start->Halogenated + Br2 or HCl Hydrated Hydrated Product Start->Hydrated H2O, Lewis Acid Alkane 1-Phenylpropane Alkene->Alkane Pd/C, H2

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-phenyl-1-propyne in Sonogashira coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2]

Introduction to the Sonogashira Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This method is highly valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

Key Features:

  • Formation of C(sp)-C(sp²) bonds: Essential for the synthesis of conjugated enynes and arylalkynes.

  • Mild Reaction Conditions: Often performed at room temperature, which helps in preserving sensitive functional groups.[1]

  • Catalytic System: Traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[3]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[3]

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[4][5]

Data Presentation: Reaction of Alkynes with Aryl Halides

Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~89[6]
24-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NToluene1102478[6]
34-IodotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-95[7]
41-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-98[7]
5BromobenzenePd(dppf)Cl₂ / CuICs₂CO₃DMF1101292[7]
64-BromobenzonitrilePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF110895[1]
74-ChlorobenzaldehydePd₂(dba)₃ / XPhos / CuIK₃PO₄1,4-Dioxane1202475[3]

Table 2: Sonogashira Coupling of Propyne with Aryl Iodides

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
14-IodotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF-78 to RT94
21-Iodo-4-methoxybenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF-78 to RT92
31-Iodo-4-fluorobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF-78 to RT89
4Methyl 4-iodobenzoatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF-78 to RT85

Experimental Protocols

General Protocol for Pd/Cu-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Septa

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (10 mL) via syringe, followed by triethylamine (3.0 mmol).

  • Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aryl iodide is consumed (typically 3-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Protocol for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) and this compound (1.5 mmol) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, follow the workup and purification procedure outlined in section 3.1.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-X]L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)-C≡CR]L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR cu_halide CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base aryl_halide Ar-X base_h Base-H⁺ + X⁻

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup reaction Reaction (Stirring, Heating if necessary) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for Sonogashira coupling.

Factors Influencing Sonogashira Coupling Outcome

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions outcome Reaction Outcome (Yield, Selectivity, Rate) aryl_halide Aryl Halide (I > Br > Cl > OTf) aryl_halide->outcome alkyne Alkyne (Steric & Electronic Effects) alkyne->outcome catalyst Catalyst System (Pd catalyst, Cu co-catalyst, Ligands) catalyst->outcome base Base (Strength, Steric Hindrance) base->outcome solvent Solvent (Polarity, Coordinating Ability) solvent->outcome temperature Temperature temperature->outcome

Caption: Key factors influencing the outcome of Sonogashira coupling reactions.

References

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-phenyl-1-propyne, a monomer that yields poly(this compound) (PPP), a conjugated polymer with potential applications in materials science, particularly in the field of gas separation membranes. This document outlines the key polymerization reactions, detailed experimental protocols, and the influence of various catalysts and conditions on the properties of the resulting polymer.

Introduction

This compound is a disubstituted alkyne that can be polymerized via metathesis polymerization to form poly(this compound) (PPP). This polymer is characterized by a backbone of alternating carbon-carbon double bonds, which imparts unique electronic and physical properties. The choice of catalyst and reaction conditions is critical in controlling the molecular weight, polydispersity, and ultimately the performance of the resulting polymer.[1] Transition metal halides, particularly tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅), are effective catalysts for this polymerization.[1]

Polymerization Mechanisms and Catalysts

The polymerization of this compound is typically achieved through a coordination-insertion mechanism catalyzed by transition metal halides. The most commonly employed catalysts include tantalum pentachloride (TaCl₅), niobium pentachloride (NbCl₅), tungsten hexachloride (WCl₆), and molybdenum pentachloride (MoCl₅).

The use of organometallic cocatalysts, such as tetra-n-butyltin (n-Bu₄Sn), has been shown to significantly enhance the polymerization process. These cocatalysts can accelerate the rate of polymerization and, crucially, inhibit the degradation of the polymer chain, which can occur after the monomer is consumed.[1] This allows for the synthesis of high-molecular-weight poly(this compound) with a weight-average molecular weight (Mw) exceeding one million.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the polymerization of this compound under various conditions, highlighting the impact of catalysts and cocatalysts on polymer yield, molecular weight, and polydispersity index.

Table 1: Effect of Cocatalyst on the Polymerization of this compound with TaCl₅ [1]

Catalyst SystemCocatalystYield (%)Mw (x 10⁻⁵)Mw/Mn
TaCl₅None701.22.1
TaCl₅n-Bu₄Sn7615.02.3

Conditions: Toluene solvent, 80°C, 24 h, [Monomer]₀ = 1.0 M, [Catalyst] = 20 mM, [Cocatalyst]/[Catalyst] = 1.0 (molar ratio).[1]

Table 2: Gas Permeability of Poly(this compound) (PPP) and Related Polymers

PolymerGasPermeability Coefficient (P) [Barrer]¹
PPPO₂~10 - 100
PPPN₂~1 - 10
Poly(SPP-co-BDPA) (1:4)O₂1600
DSpoly(SPP-co-BDPA) (1:4)O₂1800
Poly(SPP-co-SDPA) (1:4)O₂2100

¹ 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. Data for PPP is an approximate range based on qualitative descriptions, while copolymer data is from specific studies for comparison.[2][3]

Experimental Protocols

General Materials and Methods
  • Monomer: this compound should be distilled twice at reduced pressure from calcium hydride before use.[1]

  • Catalysts: Tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅) can be used as received.

  • Cocatalysts: Organometallic cocatalysts like tetra-n-butyltin (n-Bu₄Sn) should be obtained from a commercial source and used without further purification.[1]

  • Solvents: Polymerization solvents, such as toluene, must be purified by standard methods with careful removal of moisture.[1]

  • Characterization: The molecular weight and molecular weight distribution of the polymers can be determined by gel permeation chromatography (GPC).[1]

Protocol for Polymerization of this compound using TaCl₅ and n-Bu₄Sn Cocatalyst[1]

This protocol describes a typical procedure for the polymerization of this compound, as detailed in the study by Masuda et al. on the effect of organometallic cocatalysts.

  • Preparation of Monomer Solution:

    • In a dry, nitrogen-purged flask, add 1.39 g (1.50 mL, 12.0 mmol) of this compound to 4.10 mL of toluene.

    • For analytical purposes, 0.40 mL of bromobenzene can be added as an internal standard for gas chromatography (GC).

  • Preparation of Catalyst Solution:

    • In a separate dry, nitrogen-purged flask, mix 71.6 mg (0.20 mmol) of TaCl₅ and 69.4 mg (0.20 mmol) of tetra-n-butyltin (n-Bu₄Sn) in toluene.

  • Polymerization Reaction:

    • Combine the monomer and catalyst solutions under a dry nitrogen atmosphere.

    • The final reaction concentrations should be approximately [Monomer]₀ = 1.0 M and [Catalyst] = 20 mM.

    • Heat the reaction mixture to 80°C and maintain for 24 hours with continuous stirring.

  • Polymer Isolation and Purification:

    • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration.

    • Wash the collected polymer with methanol to remove any unreacted monomer, catalyst, and cocatalyst residues.

    • Dry the polymer in a vacuum oven to a constant weight.

  • Analysis:

    • Determine the polymer yield by gravimetry.

    • Characterize the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the polymer using GPC with polystyrene standards for calibration.

Visualizations

Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of poly(this compound).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Solution Monomer Solution Polymerization Polymerization Monomer Solution->Polymerization Catalyst Solution Catalyst Solution Catalyst Solution->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis of poly(this compound).

Metathesis Polymerization Mechanism

The following diagram provides a simplified representation of the metathesis polymerization mechanism.

G Catalyst_M Metal-Alkylidene [M]=CR₂ Metallocyclobutane Metallocyclobutane Intermediate Catalyst_M->Metallocyclobutane + Monomer Monomer This compound Monomer->Metallocyclobutane Propagating_Chain Propagating Polymer Chain [M]=CH(Ph)-C(Me)=CR₂ Metallocyclobutane->Propagating_Chain Ring Opening Propagating_Chain->Metallocyclobutane + Monomer Next_Monomer Another Monomer Next_Monomer->Metallocyclobutane

Caption: Simplified metathesis polymerization mechanism.

Applications in Drug Development and Research

While the primary application of poly(this compound) discussed in the literature is in materials science for gas separation, the principles of controlled polymerization and the synthesis of well-defined macromolecules are highly relevant to drug development. The ability to create polymers with specific molecular weights and low polydispersity is crucial for applications such as drug delivery systems, where polymer properties directly impact drug release kinetics and biocompatibility.

Furthermore, the study of polymerization mechanisms and catalyst-monomer interactions provides valuable insights into fundamental chemical transformations that are applicable across various fields of chemical and pharmaceutical research.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Application Notes and Protocols for the Catalyzing Hydrogenation of 1-Phenyl-1-propyne to 1-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-phenyl-1-propyne. It covers both the complete hydrogenation to 1-phenylpropane and the partial, stereoselective hydrogenation to (Z)-1-phenyl-1-propene. The information is intended to guide researchers in selecting appropriate catalysts and conditions to achieve their desired synthetic outcomes.

Introduction

The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, allowing for the formation of either alkenes or alkanes with high efficiency. The reaction outcome is highly dependent on the choice of catalyst and reaction conditions. For this compound, two primary transformations are of interest: the complete reduction to 1-phenylpropane and the partial reduction to cis-1-phenyl-1-propene. The latter is a valuable intermediate in various synthetic pathways.

This note provides an overview of common catalytic systems, their performance, and detailed protocols for carrying out these hydrogenations in a laboratory setting.

Reaction Pathway

The hydrogenation of this compound can proceed through a two-step process. The initial step involves the addition of one equivalent of hydrogen to form 1-phenyl-1-propene. A second hydrogenation step then reduces the alkene to 1-phenylpropane. By selecting the appropriate catalyst, the reaction can be stopped at the alkene stage or driven to completion to form the alkane.

ReactionPathway Start This compound Intermediate (Z)-1-Phenyl-1-propene (cis-alkene) Start->Intermediate + H₂ (Selective Catalyst, e.g., Lindlar's) Final 1-Phenylpropane (Alkane) Start->Final + 2H₂ (Active Catalyst, e.g., Pd/C) Intermediate->Final + H₂ (Active Catalyst, e.g., Pd/C)

Caption: Reaction pathway for the hydrogenation of this compound.

Complete Hydrogenation to 1-Phenylpropane

For the exhaustive reduction of this compound to 1-phenylpropane, highly active catalysts are employed. Common choices include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[1][2] These catalysts are effective in hydrogenating both the alkyne and the intermediate alkene.

Data Presentation: Comparison of Catalysts for Complete Hydrogenation
CatalystCatalyst Loading (w/w %)H₂ Pressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
10% Pd/C5-101-425Ethanol1-3>95General Knowledge
PtO₂ (Adams' catalyst)1-51-425Acetic Acid/Ethanol1-4>95[3]
Raney Nickel (W-6)~101-5025-50Ethanol2-6>90[4]

Note: Reaction times and yields are typical and can vary based on the specific reaction scale, substrate purity, and catalyst activity.

Experimental Protocol: Complete Hydrogenation using 10% Pd/C

This protocol describes the complete hydrogenation of this compound to 1-phenylpropane using 10% palladium on carbon at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Hydrogen balloon setup

  • Filtration apparatus (e.g., Celite pad in a Büchner funnel)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flask Preparation: Place this compound (e.g., 1.16 g, 10 mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent such as ethanol (e.g., 50 mL).

  • Inerting: The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by repeated evacuation and backfilling.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (e.g., 5-10 mol % relative to the substrate).

  • Hydrogenation: The inert gas atmosphere is replaced with hydrogen using a hydrogen-filled balloon. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, GC, or by observing the consumption of hydrogen (deflation of the balloon).

  • Work-up: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent or water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1-phenylpropane, which can be further purified by distillation if necessary.

CompleteHydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add this compound and Solvent to Flask B 2. Purge with Inert Gas A->B C 3. Add Pd/C Catalyst B->C D 4. Introduce Hydrogen Atmosphere C->D E 5. Stir Vigorously at RT D->E F 6. Monitor Reaction Progress E->F G 7. Purge with Inert Gas F->G H 8. Filter through Celite G->H I 9. Concentrate Filtrate H->I J 1-Phenylpropane I->J

Caption: Workflow for the complete hydrogenation of this compound.

Partial Hydrogenation to (Z)-1-Phenyl-1-propene

The selective hydrogenation of an alkyne to a cis-alkene is a valuable synthetic transformation. This is typically achieved using a "poisoned" catalyst, with Lindlar's catalyst being the most common choice.[5][6] Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate and treated with a catalyst poison such as lead acetate and quinoline.[5] This deactivation of the catalyst prevents the further reduction of the initially formed alkene to an alkane.

Data Presentation: Performance of Catalysts for Partial Hydrogenation
CatalystCatalyst Loading (w/w %)H₂ Pressure (atm)Temperature (°C)Solvent(Z)-Alkene Selectivity (%)Alkane Formation (%)Reference
Lindlar's Catalyst5-10125Hexane/Ethanol>95<5[5][6]
Pd₁Ag₃/Al₂O₃~2.1% Pd525n-Hexane95-97<3[7][8]
meso-PdP-130Methanol~98~2[9]
Experimental Protocol: Partial Hydrogenation using Lindlar's Catalyst

This protocol outlines the selective hydrogenation of this compound to (Z)-1-phenyl-1-propene.

Materials:

  • This compound

  • Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Hexane or Ethanol

  • Round-bottom flask with a stir bar

  • Hydrogen balloon setup

  • Filtration apparatus

Procedure:

  • Flask and Reagent Setup: In a round-bottom flask, dissolve this compound (e.g., 1.16 g, 10 mmol) in a suitable solvent like hexane or ethanol (e.g., 50 mL).

  • Catalyst and Poison Addition: Add Lindlar's catalyst (e.g., 100 mg). If additional suppression of over-reduction is needed, a small amount of quinoline (e.g., 1-2 drops) can be added.

  • Inerting and Hydrogenation: The flask is sealed, purged with an inert gas, and then a hydrogen atmosphere is introduced via a balloon. The mixture is stirred vigorously.

  • Careful Monitoring: This reaction requires careful monitoring of hydrogen uptake to prevent over-reduction. The reaction should be stopped once one equivalent of hydrogen has been consumed. This can be monitored by GC or by observing the volume change in the hydrogen source if using a gas burette.

  • Work-up: Once the desired conversion is reached, the hydrogen is replaced with an inert gas. The catalyst is removed by filtration through Celite. The filter cake should be handled with the same precautions as other palladium catalysts.

  • Isolation: The solvent is removed from the filtrate by rotary evaporation to yield (Z)-1-phenyl-1-propene. The product's purity and isomeric ratio can be determined by NMR spectroscopy or GC analysis.

PartialHydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 1. Dissolve this compound in Solvent P2 2. Add Lindlar's Catalyst (& optional Quinoline) P1->P2 R1 3. Purge with Inert Gas, then Introduce H₂ P2->R1 R2 4. Stir and Carefully Monitor H₂ Uptake R1->R2 W1 5. Stop Reaction at 1 Equiv. H₂ R2->W1 W2 6. Filter Catalyst W1->W2 W3 7. Concentrate Filtrate W2->W3 Prod (Z)-1-Phenyl-1-propene W3->Prod

Caption: Workflow for the partial hydrogenation of this compound.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Palladium, platinum, and nickel catalysts, especially after use (when they are finely divided and saturated with hydrogen), can be pyrophoric and may ignite upon exposure to air, particularly when dry. The catalyst should always be kept wet with solvent or water during filtration and disposal.

  • Solvents: Flammable solvents like ethanol, hexane, and ethyl acetate should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Hydration of 1-Phenyl-1-propyne in High-Temperature Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed hydration of 1-phenyl-1-propyne to form propiophenone in high-temperature water (HTW). This process represents a significant advancement in green chemistry, utilizing water as a reaction medium at elevated temperatures, thereby avoiding the use of volatile organic solvents. The information presented herein is compiled from studies on water-tolerant Lewis acids as catalysts for this transformation.

Introduction

The hydration of alkynes is a fundamental reaction in organic synthesis, traditionally yielding ketones. The reaction involving this compound is of particular interest as it produces propiophenone, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The use of high-temperature water as a solvent is advantageous due to its tunable properties and environmentally benign nature. This document outlines the use of water-tolerant Lewis acids, which have been shown to be effective catalysts for this reaction in an aqueous environment. Among the catalysts studied, Indium(III) trifluoromethanesulfonate (In(OTf)₃) has been identified as a particularly active catalyst for this transformation.[1][2][3][4]

Reaction Mechanism and Kinetics

The hydration of this compound in the presence of a Lewis acid catalyst in high-temperature water proceeds through the addition of water across the carbon-carbon triple bond. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. The initial product is an enol intermediate, which rapidly tautomerizes to the more stable ketone, propiophenone.[5][6][7][8]

The reaction kinetics have been determined to be first-order with respect to both the this compound substrate and the Lewis acid catalyst.[1][2][3][4] The activation energy for this transformation has been calculated to be 21.4 ± 0.6 kcal/mol, with a frequency factor of 10⁸·⁸±⁰·³ L/(mol s).[2][3][4]

Proposed Reaction Pathway

ReactionPathway Substrate This compound + H₂O Activated Activated Complex (Lewis Acid Coordination) Substrate->Activated Catalyst Enol Enol Intermediate Activated->Enol Nucleophilic Attack by H₂O Product Propiophenone Enol->Product Keto-Enol Tautomerization Catalyst Lewis Acid (e.g., In(OTf)₃) Catalyst->Activated

Caption: Proposed reaction pathway for the Lewis acid-catalyzed hydration.

Experimental Protocols

The following protocols are based on studies of the hydration of this compound in high-temperature water.

Materials and Equipment
  • Reactant: this compound

  • Catalysts: Indium(III) triflate (In(OTf)₃), Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)

  • Solvent: Deionized water

  • Extraction Solvent: Dichloromethane or Diethyl ether

  • Reactors: High-pressure stainless steel batch reactors or sealed quartz capillary tubes

  • Heating: Sand bath or oven capable of maintaining temperatures up to 225 °C

  • Analytical Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS)

General Experimental Procedure
  • Preparation of Reaction Mixture: In a typical experiment, a specific amount of this compound (e.g., to achieve an initial concentration of 0.142 M) and a catalytic amount of the Lewis acid (e.g., 5 mol % relative to the alkyne) are added to a reactor vessel.

  • Addition of Water: The appropriate volume of deionized water is then added to the reactor.

  • Sealing and Heating: The reactor is securely sealed and placed in a preheated sand bath or oven at the desired reaction temperature (e.g., 150, 175, 200, or 225 °C).[2][3][4]

  • Reaction Time: The reaction is allowed to proceed for a specified duration (e.g., 2 hours for catalyst comparison studies).

  • Quenching and Extraction: After the reaction time has elapsed, the reactor is removed from the heat source and cooled rapidly in an ice bath to quench the reaction. The contents are then transferred to a separatory funnel, and the organic products are extracted using a suitable solvent like dichloromethane.

  • Analysis: The organic extract is analyzed by GC-MS to identify and quantify the products. The yield is defined as the percentage of the initial moles of reactant that have been converted to the product.[1]

Experimental Workflow Diagram

Workflow start Start prep Prepare Reactant (this compound) & Catalyst Solution start->prep load Load Reactants and Water into Reactor prep->load seal Seal Reactor load->seal heat Heat to Reaction Temp (150-225 °C) seal->heat react Hold for Reaction Time (e.g., 2 hours) heat->react cool Quench Reaction (Ice Bath) react->cool extract Product Extraction (e.g., Dichloromethane) cool->extract analyze GC-MS Analysis extract->analyze end End analyze->end

Caption: General experimental workflow for the hydration reaction.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the Lewis acid-catalyzed hydration of this compound.

Table 1: Comparison of Catalyst Activity

This table presents the conversion of this compound to propiophenone using various Lewis and Brønsted acid catalysts.

CatalystCatalyst TypeConversion to Propiophenone (%)
In(OTf)₃ Lewis AcidHigh
Sc(OTf)₃ Lewis AcidModerate
Yb(OTf)₃ Lewis AcidModerate
H₂SO₄ Brønsted AcidLower than In(III) complexes
HCl Brønsted AcidLower than In(III) complexes
Conditions: 175 °C, 2 hours, 5 mol % catalyst loading. Note: Specific percentage values were not detailed in the provided search abstracts, but relative activities were established. In(OTf)₃ was the most active catalyst tested.[1][2][3]
Table 2: Kinetic Parameters

This table summarizes the kinetic data for the hydration reaction catalyzed by In(OTf)₃.

ParameterValue
Reaction Order (Substrate) 1
Reaction Order (Catalyst) 1
Activation Energy (Ea) 21.4 ± 0.6 kcal/mol
Frequency Factor (A) 10⁸·⁸±⁰·³ L/(mol s)
Data obtained for reactions conducted between 150 °C and 225 °C.[2][3][4]
Table 3: Effect of Reactor Material on Product Yield

This table compares the yield of propiophenone in different reactor materials under identical conditions.

Reactor MaterialProduct Yield (%)
Stainless Steel 84 ± 8
Quartz Ampule (2mm i.d.) 21 ± 7
Conditions: 200 °C, 60 minutes, 0.142 M this compound, 5 mol % In(OTf)₃.[1] It was concluded that the reactor material itself has no significant catalytic effect, with the difference in yield likely attributable to transport limitations in the narrow quartz reactors.[1][2]

Application Notes

  • Catalyst Selection: Indium(III) triflate (In(OTf)₃) is the most effective catalyst among the tested water-tolerant Lewis acids for the hydration of this compound in high-temperature water.[1][2][3] Brønsted acids like H₂SO₄ and HCl are also active but less so than the In(III) complexes on a per-mole basis.[1]

  • pH Correlation: There appears to be no direct correlation between the pH of the catalyst solution and its catalytic activity in this reaction.[1]

  • Reactor Considerations: While initial experiments showed a significant difference in yield between stainless steel and quartz reactors, further investigation revealed that the reactor material itself does not have an appreciable catalytic effect.[1][2] The lower yields in quartz capillaries are likely due to transport limitations, especially at higher temperatures (≥200 °C).[1]

  • Reaction Scope: This methodology represents the first example of alkyne hydration in high-temperature water catalyzed by water-tolerant Lewis acids, opening avenues for other similar transformations in aqueous media.[2][3][4]

  • Green Chemistry: The use of high-temperature water as a solvent and a recyclable Lewis acid catalyst aligns with the principles of green chemistry, offering a more sustainable alternative to traditional organic solvents.

References

Application Notes and Protocols: The Role of 1-Phenyl-1-propyne in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-phenyl-1-propyne as a versatile building block in the synthesis of agrochemicals. The focus is on the formation of pyrazole-based compounds, a prominent class of molecules with demonstrated fungicidal, herbicidal, and insecticidal properties.

Introduction

This compound is an aromatic alkyne that serves as a valuable precursor in organic synthesis for the creation of a variety of heterocyclic compounds.[1] Its reactivity, particularly in cycloaddition reactions, allows for the construction of complex molecular architectures relevant to the agrochemical industry. Pyrazole derivatives, in particular, are a significant class of agrochemicals, and their synthesis from precursors like this compound is of considerable interest.

Key Application: Synthesis of Phenyl-Substituted Pyrazoles via 1,3-Dipolar Cycloaddition

A primary application of this compound in agrochemical synthesis is its participation in [3+2] cycloaddition reactions to form pyrazole rings. One of the most effective methods for this transformation is the reaction with sydnones, which are mesoionic heterocyclic compounds. The reaction of a sydnone with an alkyne, such as this compound, provides a direct route to highly substituted pyrazoles.

The general reaction involves the 1,3-dipolar cycloaddition of a sydnone with the alkyne, which upon elimination of carbon dioxide, yields the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical alkynes like this compound can be influenced by steric and electronic factors, sometimes leading to a mixture of regioisomers.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1,4,5-triphenyl-1H-pyrazole from 3-Phenylsydnone and this compound

This protocol details the synthesis of a triphenyl-substituted pyrazole, a scaffold with potential agrochemical activity, via a 1,3-dipolar cycloaddition reaction.

Materials:

  • 3-Phenylsydnone

  • This compound

  • Xylene (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-phenylsydnone (1.0 eq) in anhydrous xylene, add this compound (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 140°C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified 3-methyl-1,4,5-triphenyl-1H-pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

CompoundReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
3-Methyl-1,4,5-triphenyl-1H-pyrazole3-PhenylsydnoneThis compoundXylene1401875-85>95

Note: The yield and purity are typical for this type of reaction and may vary based on specific reaction conditions and purification efficiency.

Mandatory Visualizations

Synthesis_Pathway Reactant1 3-Phenylsydnone Intermediate Cycloadduct Intermediate Reactant1->Intermediate + Reactant2 This compound Reactant2->Intermediate Product 3-Methyl-1,4,5-triphenyl-1H-pyrazole Intermediate->Product - CO2 CO2 CO2

Caption: Synthetic pathway for 3-methyl-1,4,5-triphenyl-1H-pyrazole.

Logical Workflow for Agrochemical Discovery using this compound

The discovery of novel agrochemicals is a systematic process that begins with the identification of promising scaffolds and progresses through synthesis, biological screening, and optimization.

Agrochemical_Discovery_Workflow A Identify Target Scaffold (e.g., Phenyl-pyrazole) B Select Precursors (this compound & Sydnone) A->B C Synthesize Library of Analogs B->C D Biological Screening (Fungicidal, Herbicidal, etc.) C->D E Identify 'Hit' Compounds D->E E->C Inactive F Structure-Activity Relationship (SAR) Studies E->F Active G Lead Optimization F->G H Candidate for Development G->H

Caption: Workflow for agrochemical discovery.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of phenyl-substituted pyrazoles, a class of compounds with significant potential in the agrochemical sector. The 1,3-dipolar cycloaddition with sydnones offers a robust and versatile method for accessing these important scaffolds. The protocols and workflows presented here provide a framework for researchers to explore the synthesis and biological activity of novel agrochemical candidates derived from this compound.

References

Application Notes and Protocols: 1-Phenyl-1-propyne as a Tool for Studying Dopamine β-Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine β-hydroxylase (DBH) is a vital copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines.[1][2] This enzymatic conversion is fundamental to the functioning of the central and peripheral nervous systems, playing a crucial role in mood regulation, attention, and blood pressure control. Consequently, DBH has emerged as a significant therapeutic target for a range of neuropsychiatric and cardiovascular disorders, including anxiety, post-traumatic stress disorder (PTSD), congestive heart failure, and hypertension. The development of potent and specific DBH inhibitors is a key area of interest in drug discovery.

1-Phenyl-1-propyne is an organic compound featuring a phenyl group attached to a propyne moiety. While direct, peer-reviewed evidence detailing its kinetic parameters as a dopamine β-hydroxylase (DBH) inhibitor is not extensively available in public literature, its structural characteristics suggest it may act as a mechanism-based inhibitor. This document provides a detailed guide for utilizing this compound as a substrate to study the inhibition of DBH, drawing upon established methodologies for enzyme characterization and inhibitor screening. The protocols and data presented are based on established principles of DBH enzymology and the study of similar mechanism-based inhibitors.

Principle of DBH Inhibition by this compound

Mechanism-based inhibitors, also known as suicide substrates, are unreactive compounds that are converted into highly reactive species by the target enzyme's catalytic mechanism. This reactive intermediate then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. Given the unsaturated triple bond in its structure, this compound is hypothesized to be processed by DBH in a manner analogous to its natural substrate, dopamine. The enzyme would hydroxylate the propargylic position, leading to a reactive intermediate that subsequently inactivates the enzyme. This application note will guide researchers in testing this hypothesis and characterizing the inhibitory potential of this compound.

Signaling Pathway of Dopamine to Norepinephrine Conversion

The conversion of dopamine to norepinephrine is a critical step in the catecholamine biosynthesis pathway, which occurs within the synaptic vesicles of noradrenergic neurons.

Dopamine_to_Norepinephrine_Pathway cluster_vesicle Inside Vesicle Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) (Enzyme) Dopamine->DBH Substrate Vesicle Synaptic Vesicle Norepinephrine Norepinephrine DBH->Norepinephrine Product Inhibitor This compound (Inhibitor) Inhibitor->DBH Inhibition

Caption: Conversion of dopamine to norepinephrine by DBH within synaptic vesicles and the point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for this compound as a mechanism-based inhibitor of DBH, based on data for structurally related compounds. These values should be determined experimentally using the protocols outlined below.

ParameterDescriptionHypothetical Value
KM Michaelis constant for this compound as a substrate.5.0 mM
kcat Catalytic rate constant for the hydroxylation of this compound.8 s-1
KI Inhibitor concentration at half-maximal inactivation rate.10 mM
kinact Maximum rate of inactivation.0.05 min-1

Experimental Protocols

Protocol 1: Determination of DBH Activity using a Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of purified or partially purified DBH. The assay is based on the DBH-catalyzed oxidation of a chromogenic substrate.

Materials:

  • Purified or partially purified Dopamine β-hydroxylase

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Pargyline (MAO inhibitor)

  • Sodium acetate buffer (pH 5.0)

  • N,N-dimethyl-p-phenylenediamine (DMPD) or other suitable chromogenic substrate

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare the assay cocktail containing sodium acetate buffer, catalase, pargyline, ascorbic acid, and DMPD.

  • Initiate the Reaction: Add the DBH enzyme preparation to the assay cocktail and briefly vortex.

  • Add Substrate: Start the reaction by adding a known concentration of tyramine.

  • Monitor Absorbance: Immediately transfer the reaction mixture to a cuvette and monitor the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the DBH activity.

  • Calculate Activity: Calculate the enzyme activity based on the molar extinction coefficient of the oxidized chromogenic substrate. One unit of DBH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Characterization of this compound as a Mechanism-Based Inhibitor

This protocol outlines the steps to determine the kinetic parameters of this compound as a mechanism-based inhibitor of DBH.

Materials:

  • Purified Dopamine β-hydroxylase

  • This compound (inhibitor)

  • All materials listed in Protocol 1

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Time-Dependent Inactivation:

    • Pre-incubate DBH with various concentrations of this compound in the presence of ascorbic acid and oxygen (air) at 37°C.

    • At different time intervals, withdraw aliquots of the pre-incubation mixture and dilute them into the DBH activity assay cocktail (from Protocol 1) to measure the remaining enzyme activity.

    • Plot the logarithm of the remaining enzyme activity versus the pre-incubation time. A linear plot indicates first-order inactivation.

    • Determine the pseudo-first-order rate constant (kobs) from the slope of the line for each concentration of this compound.

  • Determination of KI and kinact:

    • Plot the reciprocal of the observed inactivation rate constants (1/kobs) against the reciprocal of the this compound concentrations (1/[I]).

    • The data should fit the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I])

    • Determine the values of KI and kinact from the double reciprocal plot (Lineweaver-Burk plot) or by non-linear regression analysis.

  • Irreversibility of Inhibition:

    • Incubate DBH with a concentration of this compound sufficient to cause significant inactivation.

    • After inactivation, remove the excess inhibitor by extensive dialysis against a suitable buffer or by passing the mixture through a size-exclusion chromatography column.

    • Measure the activity of the dialyzed or gel-filtered enzyme. If the enzyme activity is not restored, the inhibition is considered irreversible.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Based Assay for DBH Activity and Inhibition

This protocol provides a more direct and sensitive method to measure DBH activity by quantifying the formation of the product, norepinephrine, from the natural substrate, dopamine.

Materials:

  • Purified or partially purified Dopamine β-hydroxylase

  • Dopamine (substrate)

  • This compound (inhibitor)

  • Ascorbic acid (cofactor)

  • Catalase

  • Pargyline

  • Sodium acetate buffer (pH 5.0)

  • Perchloric acid

  • HPLC system with a C18 reverse-phase column and an electrochemical detector

  • Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)

Procedure:

  • Enzymatic Reaction:

    • Set up reaction tubes containing sodium acetate buffer, catalase, pargyline, ascorbic acid, and the DBH enzyme.

    • For inhibition studies, pre-incubate the enzyme with this compound for a specified time.

    • Initiate the reaction by adding dopamine.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a small volume of cold perchloric acid.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant onto the HPLC system.

    • Separate the components using a C18 column and the specified mobile phase.

    • Detect and quantify norepinephrine using an electrochemical detector.

  • Data Analysis:

    • Calculate the amount of norepinephrine produced based on a standard curve.

    • Determine the enzyme activity and the percentage of inhibition in the presence of this compound.

Experimental Workflow and Logic

The following diagram illustrates the workflow for characterizing a potential mechanism-based inhibitor of DBH.

DBH_Inhibitor_Workflow Start Start: Hypothesis This compound is a DBH inhibitor Assay Protocol 1: Establish DBH Activity Assay (Spectrophotometric or HPLC) Start->Assay Time_Dep Protocol 2: Time-Dependent Inactivation Study Assay->Time_Dep Is_Time_Dep Is Inactivation Time-Dependent? Time_Dep->Is_Time_Dep Kinetics Protocol 2: Determine K_I and k_inact Is_Time_Dep->Kinetics Yes Not_Inhibitor Conclusion: Not an Inhibitor Is_Time_Dep->Not_Inhibitor No Irreversible Protocol 2: Test for Irreversibility (Dialysis/Gel Filtration) Kinetics->Irreversible Is_Irreversible Is Inhibition Irreversible? Irreversible->Is_Irreversible Conclusion Conclusion: This compound is a Mechanism-Based Inhibitor Is_Irreversible->Conclusion Yes Reversible Conclusion: Reversible Inhibitor Is_Irreversible->Reversible No

Caption: Workflow for the characterization of this compound as a potential mechanism-based inhibitor of DBH.

Conclusion

The study of dopamine β-hydroxylase inhibitors is a promising avenue for the development of novel therapeutics. This compound, with its unique chemical structure, presents an interesting candidate for investigation as a mechanism-based inhibitor of this key enzyme. The application notes and protocols provided herein offer a comprehensive framework for researchers to systematically evaluate the inhibitory properties of this compound and similar compounds. By following these detailed methodologies, scientists can elucidate the kinetic parameters of inhibition, understand the mechanism of action, and contribute to the growing body of knowledge on DBH modulation for therapeutic benefit. It is imperative that the hypothetical nature of the kinetic data for this compound be considered, and that these values are experimentally determined to validate its potential as a research tool.

References

Application Notes and Protocols: Synthesis of Complex Molecules Using 1-Phenyl-1-propyne as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-propyne is a versatile and valuable building block in organic synthesis, offering a unique combination of a reactive internal alkyne and a phenyl group. This structure allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its utility is highlighted by its role as a precursor to compounds with interesting biological activities, including the inhibition of key enzymes such as dopamine beta-hydroxylase.[1]

These application notes provide an overview of key synthetic transformations of this compound and detailed protocols for its use in generating complex molecular architectures.

Key Synthetic Applications

This compound can undergo a variety of chemical reactions, including:

  • Selective Hydrogenation: The triple bond can be selectively reduced to a double bond, primarily yielding (Z)-β-methylstyrene, a precursor for various organic molecules.

  • Hydration: The addition of water across the triple bond, catalyzed by Lewis acids, leads to the formation of 1-phenyl-2-propanone.

  • Cycloaddition Reactions: It participates in [2+2+2] cycloaddition reactions with nitriles to form highly substituted pyridines, a common scaffold in pharmaceuticals.[2]

  • Polymerization: Transition metal catalysts can induce the polymerization of this compound to create polyphenylpropyne, a polymer with potential applications in materials science.

Application Note 1: Selective Hydrogenation to (Z)-β-Methylstyrene

The selective hydrogenation of this compound to (Z)-β-methylstyrene (cis-β-methylstyrene) is a valuable transformation for synthesizing precursors to various organic compounds. The use of specific catalysts, such as palladium-based systems, allows for high selectivity towards the cis-alkene, minimizing over-reduction to the corresponding alkane.

Experimental Protocol: Selective Hydrogenation

Objective: To synthesize (Z)-β-methylstyrene via the selective hydrogenation of this compound.

Materials:

  • This compound (98%)

  • n-Hexane (anhydrous)

  • Pd1Ag3/Al2O3 catalyst

  • Hydrogen gas (H₂)

  • Batch reactor equipped with a magnetic stirrer and gas inlet

Procedure:

  • In a batch reactor, suspend the Pd1Ag3/Al2O3 catalyst in anhydrous n-hexane.

  • Add this compound to the mixture. A typical substrate concentration ranges from 0.04 to 0.25 mol/L.[3]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 5 bar.[3]

  • Maintain the reaction temperature at 25 °C and stir the mixture vigorously (e.g., 1000 rpm) to ensure efficient mass transfer.[3]

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards (Z)-β-methylstyrene.

  • Upon completion, carefully depressurize the reactor and filter the catalyst from the reaction mixture.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Quantitative Data
CatalystProductSelectivityReference
Pd1Ag3/Al2O3(Z)-β-MethylstyreneHigh (over-reduction is minimal)[3]
Rh/silicacis/trans-β-methylstyrene, propylbenzene, propylcyclohexaneVaries with conditions[4]

Application Note 2: Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The construction of pyridine rings is of significant interest in drug discovery due to their prevalence in bioactive molecules. This compound can serve as a key component in the cobalt-catalyzed [2+2+2] cycloaddition with nitriles to afford highly substituted pyridines.[2][5][6]

Experimental Protocol: [2+2+2] Cycloaddition

Objective: To synthesize a polysubstituted pyridine from this compound and a nitrile.

Materials:

  • This compound

  • Aryl or alkyl nitrile (e.g., benzonitrile)

  • Cobalt(II) iodide (CoI₂)

  • 1,3-bis(diphenylphosphino)propane (dppp)

  • Zinc dust (Zn)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add CoI₂ (10 mol%), dppp (10 mol%), and Zn dust (50 mol%).[7]

  • Add anhydrous NMP to the flask.

  • Add the nitrile (e.g., benzonitrile, 1.5 equivalents) and this compound (1 equivalent).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.[7]

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove solid residues.

  • The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data
ReactantsCatalyst SystemProductYieldReference
This compound, BenzonitrileCoI₂/dppp/ZnPolysubstituted PyridineGood[6][7]

Application Note 3: Polymerization of this compound

The polymerization of this compound using transition metal catalysts such as tantalum pentachloride (TaCl₅) or niobium pentachloride (NbCl₅) yields polyphenylpropyne, a polymer with potential applications in materials science due to its conjugated backbone.

Experimental Protocol: Polymerization

Objective: To synthesize polyphenylpropyne via polymerization of this compound.

Materials:

  • This compound

  • Tantalum pentachloride (TaCl₅) or Niobium pentachloride (NbCl₅)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the catalyst (TaCl₅ or NbCl₅) in anhydrous toluene.

  • Add this compound to the catalyst solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary depending on the desired polymer molecular weight.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data
CatalystPolymerMolecular WeightReference
TaCl₅PolyphenylpropyneHigh molecular weight can be achieved[8]
NbCl₅PolyphenylpropyneHigh molecular weight can be achieved[8]

Application Note 4: Hydration to 1-Phenyl-2-propanone

The hydration of this compound provides a direct route to 1-phenyl-2-propanone, a valuable ketone intermediate in organic synthesis. This reaction can be efficiently catalyzed by water-tolerant Lewis acids like indium(III) triflate in high-temperature water.[9][10]

Experimental Protocol: Hydration

Objective: To synthesize 1-phenyl-2-propanone from this compound.

Materials:

  • This compound

  • Indium(III) triflate (In(OTf)₃)

  • Deionized water

  • High-temperature, high-pressure reactor (e.g., stainless steel autoclave)

Procedure:

  • Charge the high-temperature reactor with this compound, indium(III) triflate, and deionized water.

  • Seal the reactor and heat to the desired temperature (e.g., 150-225 °C).[9][10]

  • The reaction is typically first order in both the alkyne and the catalyst.[9][10]

  • After the desired reaction time, cool the reactor to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Quantitative Data
CatalystTemperature (°C)Activation Energy (kcal/mol)Reference
In(OTf)₃150-22521.4 ± 0.6[9][10]
Sc(OTf)₃150-225-[9][10]
Yb(OTf)₃150-225-[9][10]

Application in Drug Development: Inhibition of Dopamine Beta-Hydroxylase

This compound and its derivatives have been identified as inhibitors of dopamine beta-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH can modulate neurotransmitter levels and has therapeutic potential in various neurological and cardiovascular disorders.

Signaling Pathway Diagram

DBH_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DBH Dopamine Beta-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine SynapticVesicle Synaptic Vesicle Norepinephrine->SynapticVesicle Storage DBH->Norepinephrine Product Phenylpropyne This compound Derivatives Phenylpropyne->DBH Inhibition Postsynaptic Postsynaptic Neuron (Adrenergic Receptors) SynapticVesicle->Postsynaptic Release

Caption: Dopamine Beta-Hydroxylase Inhibition Pathway.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Synthesize This compound Derivatives InVitro In Vitro Assay: DBH Enzyme Activity Start->InVitro CellBased Cell-Based Assay: Norepinephrine Levels InVitro->CellBased LeadID Lead Identification CellBased->LeadID Optimization Lead Optimization: Structure-Activity Relationship (SAR) LeadID->Optimization Optimization->InVitro Iterative Screening InVivo In Vivo Studies: Animal Models Optimization->InVivo End End: Preclinical Candidate InVivo->End

Caption: Workflow for DBH Inhibitor Drug Discovery.

References

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-propyne using TaCl₅ and NbCl₅ Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined polymers from substituted acetylenes is of significant interest for the development of novel materials with unique optical, electronic, and biomedical properties. Poly(1-phenyl-1-propyne) and its derivatives are particularly noteworthy for their potential applications in drug delivery, bioimaging, and as precursors to advanced materials. This document provides detailed application notes and experimental protocols for the polymerization of this compound using tantalum(V) chloride (TaCl₅) and niobium(V) chloride (NbCl₅) as catalysts. These transition metal halides have demonstrated high efficacy in promoting the polymerization of this compound, often in the presence of a cocatalyst to enhance reaction rates and control polymer properties.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the polymerization of this compound using TaCl₅ and NbCl₅ catalysts under various conditions. The use of cocatalysts, such as tetra-n-butyltin (n-Bu₄Sn), can significantly influence the polymer yield and molecular weight.[2]

Table 1: Polymerization of this compound using TaCl₅ Catalyst Systems

Catalyst/CocatalystMonomer Concentration (M)Catalyst Concentration (mM)Cocatalyst Concentration (mM)SolventTemperature (°C)Time (h)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
TaCl₅1.020-Toluene806>95Low-
TaCl₅ / n-Bu₄Sn1.02020Toluene800.5>954.0 x 10⁵2.1
TaCl₅ / n-Bu₄Sn1.01010Toluene801>951.2 x 10⁶1.9
TaCl₅ / BiPh₃1.02020Toluene8024HighHigh-
TaCl₅ / SbPh₃1.02020Toluene8024HighHigh-

Data synthesized from multiple sources. Mₙ (number-average molecular weight) and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC). "High" indicates yields and molecular weights comparable to or exceeding those without cocatalysts.

Table 2: Polymerization of this compound using NbCl₅ Catalyst Systems

Catalyst/CocatalystMonomer Concentration (M)Catalyst Concentration (mM)Cocatalyst Concentration (mM)SolventTemperature (°C)Time (h)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
NbCl₅1.020-Toluene8024High1.5 x 10⁵2.5
NbCl₅ / n-Bu₄Sn1.02020Toluene8024High>1.0 x 10⁶2.0
NbCl₅ / BiPh₃1.02020Toluene8024HighHigh-
NbCl₅ / SbPh₃1.02020Toluene8024HighHigh-

Data synthesized from multiple sources. The use of n-Bu₄Sn as a cocatalyst with NbCl₅ also leads to a significant increase in the molecular weight of the resulting polymer.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of poly(this compound) using TaCl₅ and NbCl₅ catalysts. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the deactivation of the catalysts by moisture and oxygen.

Materials
  • This compound (Monomer): Purified by distillation under reduced pressure from calcium hydride.

  • Tantalum(V) chloride (TaCl₅): Handled under an inert atmosphere.

  • Niobium(V) chloride (NbCl₅): Handled under an inert atmosphere.

  • Cocatalysts (e.g., tetra-n-butyltin, n-Bu₄Sn): Handled under an inert atmosphere.

  • Solvent (e.g., Toluene): Anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Quenching Agent (e.g., Methanol): Reagent grade.

  • Precipitating Agent (e.g., Methanol): Reagent grade.

General Polymerization Procedure
  • Reactor Setup: A flame-dried Schlenk flask or a Carius vessel equipped with a magnetic stir bar is used as the polymerization reactor. The reactor is evacuated and backfilled with a high-purity inert gas (argon or nitrogen) several times to ensure an inert atmosphere.

  • Catalyst/Cocatalyst Solution Preparation: In a separate Schlenk flask, the catalyst (TaCl₅ or NbCl₅) and, if applicable, the cocatalyst are dissolved in a small amount of the anhydrous solvent.

  • Monomer Solution Preparation: In another Schlenk flask, the purified this compound is dissolved in the anhydrous solvent.

  • Polymerization Initiation: The catalyst/cocatalyst solution is transferred to the polymerization reactor. The reactor is then placed in a thermostatically controlled oil bath to maintain the desired reaction temperature. The monomer solution is then added to the reactor via a syringe or cannula to initiate the polymerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using Gas Chromatography (GC).

  • Polymerization Termination: After the desired reaction time, the polymerization is terminated by adding a quenching agent, typically methanol.

  • Polymer Isolation and Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed several times with the non-solvent to remove any residual catalyst and unreacted monomer, and dried under vacuum to a constant weight.

  • Polymer Characterization: The resulting polymer is characterized to determine its molecular weight (Mₙ), molecular weight distribution (PDI) by Gel Permeation Chromatography (GPC), and its structure by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_catalyst Prepare Catalyst/ Cocatalyst Solution initiation Initiate Polymerization in Inert Atmosphere prep_catalyst->initiation prep_monomer Prepare Monomer Solution prep_monomer->initiation monitoring Monitor Reaction (e.g., GC) initiation->monitoring Control T termination Terminate Reaction (e.g., add Methanol) monitoring->termination isolation Isolate & Purify Polymer (Precipitation) termination->isolation characterization Characterize Polymer (GPC, NMR) isolation->characterization

Caption: Experimental workflow for the polymerization of this compound.

Proposed Polymerization Mechanism

The polymerization of this compound with TaCl₅ or NbCl₅ is generally believed to proceed through a cationic or a coordination-insertion mechanism. The following diagram illustrates a simplified representation of a possible coordination-insertion pathway.

polymerization_mechanism catalyst MCln (M = Ta, Nb) activated_complex Activated Monomer- Metal Complex catalyst->activated_complex Coordination monomer1 This compound monomer1->activated_complex propagation Chain Propagation activated_complex->propagation Insertion monomer2 This compound monomer2->propagation polymer Poly(this compound) propagation->polymer Repeat n times

Caption: Proposed coordination-insertion mechanism for polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Improving Selectivity in the Semi-hydrogenation of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the semi-hydrogenation of 1-phenyl-1-propyne to propenylbenzene.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low selectivity towards propenylbenzene due to over-hydrogenation to propylbenzene.

  • Question: My reaction shows high conversion of this compound, but the primary product is propylbenzene instead of the desired propenylbenzene. How can I prevent this over-hydrogenation?

  • Answer: Over-hydrogenation is a frequent challenge, often caused by a catalyst that is too active or reaction conditions that are too harsh. Here are several strategies to enhance selectivity for the alkene:

    • Catalyst Modification: Standard palladium catalysts are highly active and can readily hydrogenate both the alkyne and the resulting alkene.[1] Modifying the catalyst can temper this activity.

      • Use of "Poisoned" Catalysts: Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead salts and quinoline, is a classic example designed to stop the hydrogenation at the alkene stage, specifically yielding the (Z)-isomer.[2]

      • Bimetallic and Single-Atom Alloy (SAA) Catalysts: Introducing a second, less active metal can isolate active sites and improve selectivity. For instance, Pd-Ag single-atom alloy (SAA) catalysts (e.g., Pd₁Ag₃/Al₂O₃) have shown excellent selectivity (95-97%) by preventing the formation of palladium hydride, which is often implicated in over-hydrogenation, and facilitating alkene desorption.[3][4][5]

    • Addition of Modifiers: Introducing specific molecules to the reaction can selectively block the sites responsible for alkene hydrogenation. Modifiers like trans-cinnamaldehyde or trans-cinnamonitrile have been used with Pd/alumina catalysts to enhance selectivity.[6]

    • Control of Reaction Conditions:

      • Hydrogen Pressure: Elevated hydrogen pressure can lead to over-hydrogenation.[7] Operating at lower pressures (e.g., 1-4 bar) can significantly improve selectivity.[8]

      • Temperature: Higher temperatures can increase the rate of over-hydrogenation. Performing the reaction at milder temperatures (e.g., 25-60 °C) is often beneficial.[9]

    • Alternative Hydrogen Sources: Transfer hydrogenation, using donors like ammonia borane instead of H₂ gas, can provide a more controlled release of hydrogen and improve selectivity.[9]

Issue 2: Poor or incorrect stereoselectivity (undesired E/Z isomer ratio).

  • Question: My reaction produces a mixture of (E)- and (Z)-propenylbenzene, but I need to synthesize a specific isomer. How can I control the stereoselectivity?

  • Answer: The stereochemical outcome of the semi-hydrogenation is highly dependent on the catalyst system and reaction mechanism.

    • For (Z)-Propenylbenzene (cis-isomer): This is typically the product of syn-hydrogenation, where both hydrogen atoms add to the same face of the alkyne.

      • Catalyst Choice: Lindlar's catalyst is the most well-known method for obtaining (Z)-alkenes.[2] Certain nickel nanoparticle catalysts prepared in nitrile-functionalized ionic liquids have also shown high selectivity for (Z)-alkenes under mild conditions.[8]

    • For (E)-Propenylbenzene (trans-isomer): This outcome can be achieved through several pathways.

      • Catalyst Choice: Specific transition metal complexes are designed for (E)-selectivity. These include systems based on ruthenium, iridium, and nickel.[10][11][12] For example, a bis(phosphino)silyl Ni hydride complex has been shown to be effective for (E)-selective semi-hydrogenation.[10]

      • Isomerization Pathway: Many (E)-selective protocols proceed through the initial formation of the (Z)-alkene, which is then isomerized in situ to the more thermodynamically stable (E)-alkene.[10][11]

      • Classical Methods: The Birch reduction (using sodium metal in liquid ammonia) is a classic, non-catalytic method for producing (E)-alkenes from alkynes.[2]

Issue 3: Catalyst deactivation and poor reproducibility.

  • Question: I am observing a significant drop in catalyst activity over several runs. What could be causing this, and how can I improve its stability?

  • Answer: Catalyst deactivation can stem from several factors, including changes to the physical or chemical nature of the active sites.

    • Potential Causes:

      • Sintering: At elevated temperatures, metal nanoparticles can agglomerate, reducing the active surface area.

      • Leaching: The active metal may dissolve from the support into the reaction medium.

      • Poisoning: Impurities in the reagents or solvent, or strongly adsorbing side products, can irreversibly bind to the catalyst's active sites. The formation of bulk palladium hydride can also decrease selectivity.[5]

    • Solutions for Improved Stability:

      • Robust Supports and Stabilizers: Using highly stable supports or encapsulating nanoparticles within matrices like metal-organic frameworks (MOFs) can prevent sintering and leaching.[7] Ionic liquids can also serve as effective stabilizers for metal nanoparticles.[8]

      • Purification of Reagents: Ensure that the substrate, solvent, and hydrogen gas are of high purity to avoid introducing catalyst poisons.

      • Regeneration: In some cases, catalysts can be regenerated, although this depends on the nature of the deactivation.

      • Use of Single-Atom Alloy (SAA) Catalysts: The structure of SAA catalysts, with isolated active atoms, makes them less prone to forming hydride phases that contribute to deactivation and selectivity loss.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing a catalyst for the semi-hydrogenation of this compound?

A1: The primary consideration is the desired product. First, decide on the target stereoisomer, (E)- or (Z)-propenylbenzene.

  • For (Z)-selectivity , a heterogeneous catalyst like Lindlar's is a standard choice.[2]

  • For (E)-selectivity , homogeneous catalysts based on Ru, Ir, or Ni are often required.[10][11][12] Other factors include functional group tolerance, cost (earth-abundant metals like Ni or Fe vs. precious metals like Pd or Ru), reaction conditions (mild vs. harsh), and the potential for catalyst recycling.[9]

Q2: How do modifiers and additives work to improve selectivity?

A2: Modifiers, sometimes called poisons, work by selectively deactivating the most active sites on a catalyst's surface. In alkyne hydrogenation, the alkyne typically adsorbs more strongly to the catalyst than the alkene.[2] However, highly active sites can still hydrogenate the alkene product before it desorbs. A modifier adsorbs to these highly active sites, preventing the alkene from re-adsorbing and undergoing further hydrogenation to the alkane, thus increasing selectivity for the desired semi-hydrogenation product.[2][6]

Q3: What is the difference between thermodynamic and mechanistic selectivity?

A3: These terms describe how a catalyst controls the product distribution.

  • Mechanistic Selectivity refers to the catalyst's intrinsic ability to facilitate the hydrogenation of the alkyne much faster than the alkene. An ideal catalyst stops the reaction once the alkyne is consumed.

  • Thermodynamic Selectivity relies on the stronger adsorption of the alkyne compared to the alkene. The alkyne successfully competes for active sites, preventing the alkene from being hydrogenated until almost all the alkyne is gone.[7] Most selective palladium systems rely on this principle.

Q4: What analytical methods are best for monitoring reaction progress and determining selectivity?

A4: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques.

  • Gas Chromatography (GC): Ideal for monitoring the disappearance of the starting material (this compound) and the appearance of products ((E/Z)-propenylbenzene, propylbenzene). It provides quantitative data on conversion and the relative ratios of the products, allowing for accurate calculation of selectivity.

  • ¹H NMR Spectroscopy: Used to confirm the identity of the products and, crucially, to determine the stereoselectivity (the ratio of E to Z isomers) by integrating characteristic signals for each isomer.[12]

Data Presentation: Catalyst Performance Comparison

The choice of catalyst has a profound impact on selectivity. The table below summarizes the performance of a standard palladium catalyst versus a modern single-atom alloy (SAA) catalyst in the hydrogenation of this compound.

CatalystSupportSelectivity to PropenylbenzeneKey ObservationsReference(s)
Pd Al₂O₃Decreases significantly with conversionSelectivity is high initially but drops as the alkyne is consumed, leading to over-hydrogenation to propylbenzene.[3][13]
Pd₁Ag₃ (SAA) Al₂O₃95-97% (constant)Selectivity remains nearly constant even at high alkyne conversion (>95%), indicating negligible direct hydrogenation to the alkane. This is attributed to the isolated Pd₁ sites that facilitate alkene desorption.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Semihydrogenation with an Iridium Catalyst

This protocol is adapted from a procedure for the highly (E)-selective semihydrogenation of diphenylacetylene and is applicable to other internal alkynes.[12]

  • Reagent Preparation: In the air, weigh the alkyne substrate (e.g., this compound), the iridium pre-catalyst ([Ir(COD)Cl]₂), and the appropriate phosphine ligand into separate vials. Prepare anhydrous solvent (e.g., THF) and the hydrogen source (e.g., formic acid, HCOOH).

  • Reaction Setup (under Inert Atmosphere):

    • Place a magnetic stir bar into a flame-dried reaction tube equipped with a septum.

    • Purge the tube with an inert gas (e.g., Argon).

    • Add the solid reagents (alkyne, catalyst, ligand) to the reaction tube under the inert atmosphere.

  • Reaction Execution:

    • Add the anhydrous solvent (e.g., THF) via syringe.

    • Add the hydrogen source (e.g., HCOOH) dropwise via syringe.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding a saturated aqueous solution (e.g., NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the (Z)/(E) ratio and by GC to determine conversion.[12]

Visualizations

Reaction_Pathway cluster_main Semi-hydrogenation cluster_over Over-hydrogenation A This compound B (Z)-Propenylbenzene A->B + H₂ (syn-addition) C (E)-Propenylbenzene A->C + H₂ (anti-addition/isomerization) B->C Isomerization D Propylbenzene B->D + H₂ C->D + H₂

Caption: Reaction network for this compound hydrogenation.

Experimental_Workflow prep 1. Prepare Reagents & Catalyst setup 2. Assemble Reaction Vessel (under inert atmosphere) prep->setup run 3. Add Solvents & Initiate Reaction (Control T, P, time) setup->run quench 4. Quench Reaction run->quench workup 5. Extraction & Purification quench->workup analysis 6. Analyze Products (GC, NMR) workup->analysis

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Logic start Poor Reaction Outcome q1 Low Selectivity? start->q1 over_h Over-hydrogenation to Alkane? q1->over_h Yes other Check for Deactivation or Low Conversion q1->other No isomer Incorrect E/Z Isomer? over_h->isomer No sol1 Solutions: • Use SAA or Lindlar Catalyst • Add Modifier/Poison • Lower H₂ Pressure over_h->sol1 Yes sol2 Solutions: • For (Z): Use Lindlar Catalyst • For (E): Use Ru/Ir/Ni Catalyst isomer->sol2 Yes

Caption: Troubleshooting logic for poor selectivity issues.

References

Technical Support Center: Overcoming Over-hydrogenation in 1-Phenyl-1-propyne Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of over-hydrogenation during the reduction of 1-phenyl-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What is over-hydrogenation in the context of this compound reduction?

A1: Over-hydrogenation is a common side reaction where the intended product, (Z)-1-phenyl-1-propene (cis-alkene), is further reduced to 1-phenylpropane (alkane).[1][2] This occurs when the catalyst used is too active or reaction conditions are not optimized, leading to the hydrogenation of the newly formed double bond.[1][3]

Q2: Which catalytic systems are recommended for the selective reduction of this compound to the cis-alkene?

A2: To achieve selective hydrogenation of this compound to (Z)-1-phenyl-1-propene, "poisoned" or deactivated catalysts are essential. The most common and effective catalysts include:

  • Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate or barium sulfate and deactivated with lead acetate and quinoline.[3][4][5][6] The "poison" selectively deactivates the most active sites on the palladium surface, preventing the further reduction of the alkene.[2][3]

  • P-2 Nickel (Ni₂B) Catalyst: This is a nickel boride catalyst that serves as a functional equivalent to Lindlar's catalyst for producing cis-alkenes.[5] It is prepared by the reduction of a nickel(II) salt with sodium borohydride.[7][8]

Q3: How can I obtain the trans-alkene, (E)-1-phenyl-1-propene?

A3: Catalytic hydrogenation methods like those using Lindlar's catalyst or P-2 Nickel exclusively produce the cis-alkene due to syn-addition of hydrogen on the catalyst surface.[5][9] To obtain the trans-alkene, a dissolving metal reduction is the method of choice.[6][10][11] This reaction typically involves using sodium or lithium metal in liquid ammonia.[6][10][11][12]

Q4: What are the key factors that influence the selectivity of the reduction reaction?

A4: Several factors can be optimized to improve the selectivity for the desired alkene and prevent over-hydrogenation:

  • Catalyst Choice and Activity: Using a poisoned catalyst like Lindlar's is crucial. The degree of poisoning can affect selectivity.[1][3]

  • Hydrogen Pressure: Lowering the hydrogen pressure can reduce the rate of the second hydrogenation step.[1]

  • Temperature: Performing the reaction at lower temperatures, such as 0 °C to room temperature, helps to suppress over-reduction.[5]

  • Solvent: The choice of solvent can influence catalyst activity. Non-polar solvents are often preferred.[2]

  • Reaction Monitoring: Closely monitoring the reaction progress and stopping it once the starting alkyne is consumed is critical to prevent further reduction of the product alkene.[2]

Troubleshooting Guides

Issue 1: Significant formation of 1-phenylpropane (alkane) byproduct.

This is the most common issue, indicating that the hydrogenation is not stopping at the alkene stage.

Troubleshooting Workflow:

start Problem: Over-hydrogenation to Alkane catalyst Step 1: Evaluate Catalyst System start->catalyst sub_catalyst1 Is the catalyst properly 'poisoned'? (e.g., Lindlar's catalyst with lead acetate/quinoline) catalyst->sub_catalyst1 sub_catalyst2 Consider switching to an alternative selective catalyst like P-2 Nickel. catalyst->sub_catalyst2 conditions Step 2: Optimize Reaction Conditions sub_conditions1 Decrease Hydrogen Pressure (e.g., use a balloon of H₂) conditions->sub_conditions1 sub_conditions2 Lower Reaction Temperature (e.g., run at 0°C or room temperature) conditions->sub_conditions2 sub_conditions3 Change Solvent (e.g., switch from a protic to a non-polar solvent) conditions->sub_conditions3 monitoring Step 3: Implement Strict Reaction Monitoring sub_monitoring1 Monitor reaction progress closely via TLC or GC. monitoring->sub_monitoring1 sub_monitoring2 Stop the reaction immediately upon consumption of the starting alkyne. monitoring->sub_monitoring2 stop Solution: Improved Selectivity for Alkene sub_catalyst1->conditions sub_catalyst2->conditions sub_conditions1->monitoring sub_conditions2->monitoring sub_conditions3->monitoring sub_monitoring1->stop sub_monitoring2->stop

Caption: Troubleshooting workflow for over-hydrogenation.

Detailed Steps:

  • Evaluate the Catalyst:

    • Lindlar's Catalyst: Ensure the catalyst is properly prepared and "poisoned." The activity of commercial Lindlar's catalysts can vary. It may be necessary to add a small amount of an additional poison, like quinoline, to the reaction mixture.[1]

    • P-2 Nickel: If using P-2 Nickel, ensure it is freshly prepared as its activity can change upon storage. The addition of ethylenediamine has been shown to significantly improve the stereospecificity for cis-alkenes.[7][13]

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressure increases the rate of hydrogenation. For selective reductions, use a balloon filled with hydrogen gas, which provides a slight positive pressure, rather than a high-pressure hydrogenation setup.[5]

    • Temperature: Exothermic hydrogenation reactions can accelerate at higher temperatures, leading to over-reduction.[1] Maintain a low and constant temperature (e.g., 0°C or room temperature).

    • Solvent: Protic solvents like ethanol can sometimes promote over-reduction. Consider switching to a non-polar solvent such as hexane or ethyl acetate.[2][5]

  • Implement Strict Reaction Monitoring:

    • Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting this compound.

    • It is crucial to stop the reaction as soon as the starting material is no longer detectable to prevent the subsequent hydrogenation of the desired alkene product.[2]

Issue 2: Low or no reaction conversion.

If the starting material is not being consumed, the catalyst may be inactive or the reaction conditions may not be suitable.

Troubleshooting Steps:

  • Check the Catalyst: The catalyst may have lost its activity due to improper storage or handling. Lindlar's catalyst can be pyrophoric in the presence of solvents.[1] Ensure proper handling procedures are followed. For P-2 Nickel, in-situ generation is recommended.[8]

  • Verify Hydrogen Supply: Ensure that the hydrogen gas is being properly delivered to the reaction mixture. Check for leaks in the system.

  • Increase Temperature or Pressure Slightly: While high temperatures and pressures can cause over-hydrogenation, a complete lack of reactivity may indicate that the conditions are too mild. Cautiously increase the temperature or hydrogen pressure.

  • Check for Catalyst Poisons in the Substrate: Impurities in the starting material or solvent can sometimes poison the catalyst. Ensure high-purity reagents are used.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Reduction

Catalyst SystemTypical SupportPoisons/AdditivesPredominant ProductSelectivity (cis-alkene)Reference
Lindlar's Catalyst CaCO₃ or BaSO₄Lead Acetate, Quinoline(Z)-1-phenyl-1-propene>95%[2][3][5]
P-2 Nickel (Ni₂B) -Ethylenediamine(Z)-1-phenyl-1-propeneHigh (cis:trans ratios up to 200:1 reported for other alkynes)[7][13]
Palladium on Carbon (Pd/C) CarbonNone1-phenylpropaneLow (complete reduction)[6][14]
Platinum on Carbon (Pt/C) CarbonNone1-phenylpropaneLow (complete reduction)[6][14]

Table 2: Influence of Reaction Parameters on Selectivity

ParameterRecommended Condition for High SelectivityRationale
Hydrogen Pressure Atmospheric (e.g., H₂ balloon)Reduces the rate of alkene hydrogenation.[1]
Temperature 0°C to Room TemperatureMinimizes the rate of the exothermic over-hydrogenation reaction.[1][5]
Solvent Non-polar (e.g., Hexane, Ethyl Acetate)Can decrease catalyst activity towards the alkene.[2]
Catalyst Loading As low as effectiveMinimizes the number of active sites available for over-hydrogenation.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Solvent (e.g., ethyl acetate or hexane)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Reaction monitoring equipment (TLC or GC)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the substrate). If needed, add a small amount of quinoline.

  • Seal the flask with a septum and purge the system with nitrogen or argon.

  • Introduce hydrogen gas via a balloon attached to a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress every 15-30 minutes using TLC or GC.

  • Once the starting alkyne is consumed, stop the reaction by filtering off the catalyst through a pad of Celite.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas

  • Reaction apparatus for hydrogenation at atmospheric pressure

Procedure:

  • Prepare the P-2 Nickel catalyst in-situ: In the reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate in ethanol.

  • To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 Nickel will form.[7]

  • Add ethylenediamine to the catalyst suspension.[7]

  • Add the this compound to the reaction mixture.

  • Stir the mixture at room temperature under a hydrogen atmosphere.

  • Monitor the uptake of hydrogen and the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Work up the filtrate (e.g., by extraction and drying) to isolate the product.

Protocol 3: Dissolving Metal Reduction to form trans-Alkene

This reaction must be carried out under anhydrous conditions and with appropriate safety precautions for handling sodium/lithium metal and liquid ammonia.

Materials:

  • This compound

  • Sodium or Lithium metal

  • Liquid ammonia (condensed at -78°C)

  • Anhydrous ether or THF

  • Ammonium chloride (for quenching)

Procedure:

  • Set up a three-neck flask with a dry ice condenser and an inlet for ammonia gas.

  • Condense ammonia gas into the flask at -78°C (dry ice/acetone bath).

  • Add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.[12]

  • In a separate flask, dissolve this compound in anhydrous ether or THF.

  • Add the alkyne solution dropwise to the sodium-ammonia solution.

  • Stir the reaction at -78°C until the blue color disappears, indicating the consumption of the dissolved metal.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add water to the residue and extract the product with ether.

  • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate to obtain the crude (E)-1-phenyl-1-propene.

Visualization of Key Processes

cluster_0 Catalytic Hydrogenation (e.g., Lindlar's Catalyst) A This compound B (Z)-1-Phenyl-1-propene (cis-alkene) A->B + H₂ (Selective Catalyst) C 1-Phenylpropane (alkane) B->C + H₂ (Over-hydrogenation)

Caption: Reaction pathway for catalytic hydrogenation.

cluster_1 Dissolving Metal Reduction (e.g., Na/NH₃) D This compound E (E)-1-Phenyl-1-propene (trans-alkene) D->E + 2Na, 2NH₃

Caption: Reaction pathway for dissolving metal reduction.

References

Optimizing reaction conditions for the polymerization of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 1-Phenyl-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the polymerization of this compound?

A1: Transition metal halides are highly effective for the polymerization of this compound. The most commonly reported catalysts are Tantalum pentachloride (TaCl₅) and Niobium pentachloride (NbCl₅).[1][2] Other early transition metal compounds, such as Tungsten hexachloride (WCl₆) and Molybdenum pentachloride (MoCl₅), have also been utilized for the polymerization of disubstituted acetylenes. The choice of catalyst is a critical factor in determining the molecular weight and properties of the resulting polymer.

Q2: What is the role of a cocatalyst in the polymerization of this compound?

A2: Organometallic cocatalysts can be used in conjunction with the primary transition metal halide catalyst to influence the polymerization process.[3] The cocatalyst can affect the catalyst's activity and may play a role in the initiation of the polymerization. The selection of a suitable cocatalyst and its ratio to the primary catalyst are important parameters for optimizing the reaction.

Q3: What is the general mechanism for the polymerization of this compound?

A3: The polymerization of this compound catalyzed by transition metal halides typically proceeds through a coordination-insertion mechanism. In this process, the alkyne's triple bond coordinates to the metal center of the catalyst, which then facilitates the insertion of the monomer into the growing polymer chain.

Q4: What are the key reaction parameters that need to be controlled?

A4: The key parameters to control for a successful polymerization of this compound are:

  • Catalyst and Cocatalyst System: The choice and concentration of the catalyst and any cocatalyst are crucial.

  • Monomer Purity: The purity of the this compound monomer is critical, as impurities can inhibit the reaction or poison the catalyst.

  • Solvent: The choice of solvent can influence the solubility of the monomer, polymer, and catalyst, thereby affecting the reaction kinetics and polymer properties. Anhydrous and deoxygenated solvents are essential.

  • Temperature: Reaction temperature significantly impacts the rate of polymerization and can also influence the molecular weight of the polymer and the occurrence of side reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst by oxygen or moisture.

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound.

Issue 1: Low or No Polymer Yield

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate inert and dry conditions. Consider using a new batch of catalyst.
Presence of Impurities Purify the this compound monomer (e.g., by distillation) to remove any inhibitors or impurities. Ensure the solvent is anhydrous and deoxygenated.
Inadequate Temperature Optimize the reaction temperature. For TaCl₅ and NbCl₅ based systems, a temperature range of 30-80°C is often effective. A lower temperature may lead to a very slow reaction rate, while excessively high temperatures can cause catalyst decomposition or side reactions.
Incorrect Catalyst/Monomer Ratio Verify the calculated amounts of catalyst and monomer. An insufficient amount of catalyst will lead to low conversion.
Issue 2: Poor Control Over Molecular Weight and Broad Polydispersity Index (PDI)

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Catalyst System The choice of catalyst and cocatalyst significantly affects molecular weight and PDI. Experiment with different catalyst/cocatalyst combinations and ratios. For instance, living polymerization systems can offer better control.
Non-optimal Temperature Temperature can influence the rates of initiation, propagation, and termination/chain transfer reactions, all of which affect molecular weight and PDI. A systematic study of the effect of temperature is recommended.
Presence of Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents, leading to lower molecular weight and broader PDI. Ensure high purity of all reagents.
Reaction Time For living polymerizations, the molecular weight should increase linearly with monomer conversion. Monitor the reaction over time to ensure controlled growth.

Data Presentation

The following tables summarize the expected influence of various reaction parameters on the polymerization of this compound, based on typical results for similar systems.

Table 1: Effect of Catalyst System on the Polymerization of this compound

CatalystCocatalystSolventTemperature (°C)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
TaCl₅NoneToluene80HighHighBroad
TaCl₅Bu₄SnToluene30ModerateModerateNarrower
NbCl₅NoneToluene80HighHighBroad
NbCl₅Et₃AlToluene30ModerateModerateNarrower

Note: This table is illustrative. Actual values can be found in scientific literature, such as the work by Masuda et al. on the effect of organometallic cocatalysts.

Table 2: Effect of Temperature on the TaCl₅-Catalyzed Polymerization of this compound

Temperature (°C)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
30ModerateHighModerate
50HighModerateModerate
80HighLowerBroader
100LowerLowBroad

Note: This table illustrates a general trend. Higher temperatures often increase the reaction rate but can lead to more chain transfer or termination reactions, resulting in lower molecular weight and broader PDI. Very high temperatures may also cause catalyst decomposition.

Experimental Protocols

General Protocol for the Polymerization of this compound with a TaCl₅ Catalyst:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The this compound monomer and the solvent (e.g., toluene) must be freshly distilled and deoxygenated prior to use.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.

  • Catalyst Addition: In a separate Schlenk tube, prepare a stock solution of TaCl₅ in the same solvent.

  • Initiation: Transfer the required volume of the TaCl₅ solution to the monomer solution via a gas-tight syringe. The reaction mixture will typically change color upon addition of the catalyst.

  • Polymerization: Allow the reaction to proceed at the desired temperature for a specified time with vigorous stirring.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Purify Reagents) setup Reaction Setup (Monomer in Solvent under Inert Gas) prep->setup initiation Initiation (Add Catalyst to Monomer) setup->initiation cat_prep Catalyst Preparation (TaCl5 in Solvent) cat_prep->initiation polymerization Polymerization (Stir at Desired Temperature) initiation->polymerization termination Termination (Add Methanol) polymerization->termination isolation Isolation (Precipitate in Non-solvent) termination->isolation purification Purification (Wash and Dry Polymer) isolation->purification characterization Characterization (GPC, NMR) purification->characterization troubleshooting_low_yield start Low/No Polymer Yield cause1 Catalyst Inactive? start->cause1 cause2 Impurities Present? start->cause2 cause3 Incorrect Temperature? start->cause3 solution1 Use Fresh, Properly Stored Catalyst cause1->solution1 solution2 Purify Monomer and Solvent cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

References

Challenges in the regioselective addition to the triple bond of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenyl-1-propyne. This resource addresses common challenges related to the regioselective addition to the triple bond of this unsymmetrical alkyne, providing clear guidance to control reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in additions to this compound?

A1: Regioselectivity in additions to this compound is governed by a complex interplay of electronic and steric effects, as well as the reaction mechanism (e.g., electrophilic, nucleophilic, or radical). Key factors include:

  • Electronic Effects: The triple bond is polarized. The phenyl group can stabilize a positive charge on the adjacent carbon (C1, the benzylic position) through resonance. The methyl group at C2 also provides some electron-donating stability. The competition between these effects is central to controlling regioselectivity.

  • Steric Hindrance: The phenyl group is significantly bulkier than the methyl group. Steric effects can direct incoming reagents to the less hindered carbon (C2), especially when using bulky reagents.

  • Carbocation Stability: In electrophilic additions, the reaction often proceeds through the most stable carbocation intermediate. For this compound, a vinyl carbocation is formed, and its stability is a key determinant of the final product.[1] The instability of vinyl carbocations can make alkynes less reactive than alkenes in these additions.[1][2]

  • Reaction Mechanism: The type of reaction dictates the outcome. Electrophilic additions often follow Markovnikov's rule, while radical additions or hydroboration can lead to anti-Markovnikov products.

Q2: Why is this compound less reactive towards electrophiles than a comparable alkene like 1-phenylpropene?

A2: Although alkynes have a higher electron density with two π-bonds, they are generally less reactive towards electrophiles than alkenes.[3][4] This is because the initial electrophilic attack on the alkyne forms a high-energy vinyl carbocation intermediate, which is significantly less stable than the alkyl carbocation formed from an alkene.[1][2] The sp-hybridized nature of the vinyl cation contributes to this instability.

Q3: What is the difference between Markovnikov and anti-Markovnikov addition in the context of this compound?

A3:

  • Markovnikov Addition: In the electrophilic addition of a protic acid (H-X), the proton (H+) adds to the carbon of the triple bond that leads to the more stable vinyl carbocation. For this compound, the carbocation at the C1 position is stabilized by the phenyl ring. Therefore, the nucleophile (X-) adds to the C1 carbon (benzylic position), and the hydrogen adds to the C2 carbon.[3][4]

  • Anti-Markovnikov Addition: The hydrogen adds to the more substituted carbon (C1), and the other group adds to the less substituted carbon (C2). This outcome is characteristic of reactions like hydroboration-oxidation, where the boron atom (the electrophile) adds to the less sterically hindered and less electron-rich C2 position.[5]

Q4: Can I achieve selective hydrogenation of the alkyne to a cis- or trans-alkene without over-reduction?

A4: Yes, selective hydrogenation is a common goal.

  • Cis-alkene (Z-1-phenyl-1-propene): This is typically achieved using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) or other poisoned palladium catalysts.

  • Trans-alkene (E-1-phenyl-1-propene): This is achieved through a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia. Over-reduction to propylbenzene can be a problem, especially with highly active catalysts like palladium on carbon. Using single-atom alloy catalysts, such as Pd1Ag3, can significantly enhance selectivity to the alkene (95-97%) by preventing direct alkyne-to-alkane hydrogenation.[6]

Troubleshooting Guides

Problem 1: My acid-catalyzed hydration of this compound gives a mixture of two ketones.
  • Issue: You are observing both benzyl methyl ketone (addition of oxygen to C1) and propiophenone (addition of oxygen to C2), indicating poor regioselectivity.

  • Cause: Standard acid-catalyzed hydration (e.g., H₂SO₄, H₂O) often leads to poor regioselectivity for internal alkynes because the electronic directing effects of the phenyl and methyl groups are competitive.[5] The formation of the two possible vinyl carbocation intermediates may have similar energy barriers.

  • Troubleshooting & Optimization:

    • Switch to a Metal Catalyst: Gold (Au) or Indium (In) catalysts are known to promote alkyne hydration with often better regioselectivity.[7][8] Indium triflate (In(OTf)₃) has been shown to be a highly active catalyst for this specific transformation in high-temperature water.[8]

    • Lewis Acid Catalysis: Water-tolerant Lewis acids like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) can also catalyze the hydration, sometimes with improved selectivity.[8]

    • Optimize Reaction Conditions: The reaction is first-order in both the catalyst and the alkyne when using indium triflate.[8] Systematically vary the temperature and catalyst loading to find optimal conditions for selectivity.

Problem 2: The hydroboration-oxidation of this compound is not regioselective.
  • Issue: The reaction yields a mixture of the desired aldehyde (from anti-Markovnikov addition) and a ketone (from Markovnikov addition).

  • Cause: While hydroboration is typically anti-Markovnikov, the electronic influence of the phenyl group can compete with the steric effects. The phenyl group's ability to stabilize an adjacent positive charge can favor boron addition to the C2 carbon, leading to the ketone.

  • Troubleshooting & Optimization:

    • Use a Bulky Borane Reagent: Replace borane-THF (BH₃·THF) with a sterically hindered borane like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN).[9] The increased steric bulk will strongly favor the addition of boron to the less hindered C2 position, leading to the aldehyde after oxidation.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or lower) to maximize kinetic control and favor the sterically driven pathway.

    • Catalyst-Controlled Hydroboration: An iron-hydride complex, FeH(CO)(NO)(PPh₃)₂, has been shown to catalyze the hydroboration of internal alkynes. Interestingly, the regioselectivity can be controlled by the choice of boron source (HBpin vs. B₂pin₂), offering a potential route to either regioisomer.[10]

Data Presentation: Regioselectivity in Addition Reactions

The following tables summarize typical regiochemical outcomes for various addition reactions to this compound and related substrates.

Table 1: Hydration of this compound

Catalyst / ReagentTemperature (°C)Major ProductMinor ProductRegioselectivity (Major:Minor)Reference(s)
H₂SO₄, HgSO₄80 - 140Benzyl methyl ketonePropiophenoneModerate to Poor[5]
In(OTf)₃ in H₂O150 - 225Benzyl methyl ketoneNot specifiedHigh[8]
Au(I) / Au(III) ComplexesVariesVariesVariesHighly catalyst-dependent[7]

Table 2: Hydroboration of Phenyl-Substituted Alkynes/Alkenes

SubstrateBorane ReagentMajor Product (after oxidation)Regioselectivity (% Major Product)Reference(s)
trans-1-phenylpropene9-BBN1-phenyl-1-propanol85%[11]
This compound9-BBN1-phenyl-1-propanone (Propiophenone)Expected to be high[5][9]
This compounddisiamylborane(E)-1-phenyl-1-propen-2-ol -> PhenylacetoneExpected to be high[5]

Experimental Protocols

Protocol 1: Indium-Catalyzed Hydration of this compound

This protocol is based on the methodology described for Lewis acid-catalyzed hydration in high-temperature water.[8]

  • Objective: To synthesize benzyl methyl ketone via regioselective Markovnikov hydration.

  • Reagents:

    • This compound

    • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

    • Deionized water

  • Procedure:

    • In a high-pressure reactor (e.g., stainless steel), combine this compound (1.0 mmol), In(OTf)₃ (0.05 mmol, 5 mol%), and deionized water (5 mL).

    • Seal the reactor and place it in a preheated heating block or oil bath set to 200 °C.

    • Stir the reaction mixture for the predetermined time (monitor by TLC or GC for consumption of starting material).

    • After the reaction is complete, cool the reactor to room temperature in an ice bath.

    • Vent the reactor and open it carefully.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the pure benzyl methyl ketone.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation using 9-BBN

This protocol is a standard procedure for achieving anti-Markovnikov hydration of an alkyne.[5]

  • Objective: To synthesize 1-phenyl-2-propanone (phenylacetone).

  • Reagents:

    • This compound

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium hydroxide (NaOH) solution (e.g., 3 M)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Procedure:

    • Hydroboration:

      • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the 9-BBN solution (2.2 mL, 1.1 mmol, 1.1 equivalents) dropwise via syringe.

      • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the alkyne.

    • Oxidation:

      • Cool the reaction mixture back to 0 °C.

      • Slowly and carefully add the NaOH solution (1.5 mL).

      • Following the base, add the 30% H₂O₂ solution (1.5 mL) dropwise, ensuring the internal temperature does not rise excessively.

      • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

    • Workup and Purification:

      • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 20 mL).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the resulting crude enol/ketone mixture by column chromatography to yield pure 1-phenyl-2-propanone.

Mandatory Visualizations

Electrophilic_Addition_Mechanism Alkyne This compound Carbocation1 Benzylic Vinyl Cation (More Stable) Alkyne->Carbocation1 + H⁺ Carbocation2 Secondary Vinyl Cation (Less Stable) Alkyne->Carbocation2 + H⁺ HX H-X Product1 Markovnikov Product Carbocation1->Product1 + X⁻ Product2 Anti-Markovnikov Product (Minor) Carbocation2->Product2 + X⁻

Caption: Mechanism of electrophilic addition showing the two possible carbocation intermediates.

Troubleshooting_Workflow cluster_electro Electrophilic (e.g., Hydration) cluster_hydro Hydroboration start Poor Regioselectivity in Addition Reaction q1 What is the reaction type? start->q1 e1 Cause: Competing carbocation pathways q1->e1 Electrophilic h1 Cause: Electronic effects competing with sterics q1->h1 Hydroboration e2 Solution: Use metal catalyst (e.g., In(OTf)₃, AuCl₃) e1->e2 e3 Solution: Optimize temperature and catalyst loading e1->e3 h2 Solution: Use bulky borane (9-BBN, disiamylborane) h1->h2 h3 Solution: Lower reaction temperature h1->h3

Caption: Troubleshooting workflow for poor regioselectivity in common addition reactions.

References

Stabilizing the 1-Phenyl-1-propyne resonantly stabilized intermediate in radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stabilizing the 1-Phenyl-1-propyne Resonantly Stabilized Intermediate in Radical Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the this compound resonantly stabilized intermediate in radical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound radical intermediate particularly stable?

A1: The this compound radical, a type of benzylic-propargylic radical, exhibits significant stability due to the delocalization of the unpaired electron across both the phenyl ring and the propargyl system.[1][2] This extensive resonance stabilization lowers the energy of the radical intermediate, making it more favorable to form compared to non-stabilized radicals.

Q2: What are the main competing reactions or side products I should be aware of when generating the this compound radical?

A2: Common competing reactions include dimerization of the radical intermediate, hydrogen abstraction from the solvent or other reagents, and further reaction to form oligomers or polymers.[3] In the presence of oxygen, peroxide formation can also be a significant side reaction. The specific side products will depend on the reaction conditions, including temperature, concentration, and the presence of trapping agents.

Q3: How can I confirm the formation of the this compound radical intermediate?

A3: Spectroscopic techniques are typically employed to detect and characterize radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a direct method for observing species with unpaired electrons. In some cases, trapping experiments followed by analysis using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide indirect evidence of the radical's formation and structure.

Q4: What are the key safety precautions to take when working with radical reactions?

A4: Radical reactions should be conducted in a well-ventilated fume hood, as many radical initiators and solvents are volatile and potentially toxic. It is crucial to avoid the presence of oxygen unless it is a desired reactant, as it can lead to the formation of explosive peroxides. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some radical initiators, like organic peroxides, can be shock-sensitive and should be handled with extreme care.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Inefficient Radical Initiation - Increase the concentration of the radical initiator. - Optimize the initiation temperature or light intensity (for photochemical initiation). - Ensure the initiator is not degraded; use a fresh batch if necessary.
Radical Quenching - Degas the solvent and reagents thoroughly to remove dissolved oxygen. - Use a higher purity solvent to minimize impurities that can act as radical scavengers.
Competing Side Reactions - Lower the reaction temperature to disfavor higher activation energy side reactions. - Use a higher concentration of the radical trap to favor the desired reaction pathway. - Change the solvent to one that is less likely to participate in hydrogen abstraction.
Intermediate Instability - Consider using a radical stabilizer or a solvent that can stabilize the radical through non-covalent interactions.

Issue 2: Formation of Multiple Products

Possible Cause Troubleshooting Step
Lack of Regioselectivity - Modify the substituents on the phenyl ring or the propyne moiety to electronically or sterically favor the desired reaction at a specific position.
Isomerization of the Intermediate - Lowering the reaction temperature may reduce the rate of isomerization.
Dimerization and Polymerization - Decrease the concentration of the starting materials to reduce the likelihood of radical-radical coupling. - Introduce the radical precursor slowly to maintain a low steady-state concentration of the radical intermediate.

Quantitative Data

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) for Relevant C-H Bonds

Compound Bond BDE (kcal/mol)
TolueneC₆H₅CH₂-H89.7
PropeneCH₂=CHCH₂-H86.6
PropyneHC≡CCH₂-H90.1
This compound C₆H₅C≡CCH₂-H ~85

Note: The BDE for this compound is an estimate based on the stabilizing effects of the phenyl and propargyl groups. Lower BDE values indicate a more stable resulting radical.

Experimental Protocols

General Protocol for the Generation and Trapping of the this compound Radical

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

    • The radical precursor (e.g., a halide derivative of this compound), radical initiator (e.g., AIBN or benzoyl peroxide), and a radical trap (e.g., a stable radical like TEMPO or a suitable alkene) should be of high purity.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas.

    • Dissolve the radical precursor and the radical trap in the degassed solvent in the reaction flask.

  • Initiation:

    • Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).

    • Photochemical Initiation: Irradiate the reaction mixture with a UV lamp of the appropriate wavelength if using a photoinitiator.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired trapped product.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure.

Visualizations

Caption: Resonance structures of the this compound radical.

Note: The DOT script above is a template. Actual chemical structures would need to be represented as images as DOT language does not natively support complex chemical drawings.

Experimental_Workflow Start Reagent & Glassware Prep Setup Reaction Setup under Inert Atmosphere Start->Setup Initiation Radical Initiation (Thermal or Photochemical) Setup->Initiation Monitoring Reaction Monitoring (TLC, GC) Initiation->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization (NMR, MS, IR) Workup->Characterization End Final Product Characterization->End

Caption: General experimental workflow for radical reactions.

Logical_Relationships cluster_factors Factors Influencing Stability cluster_outcomes Reaction Outcomes Resonance Resonance Stabilization Stability Intermediate Stability Resonance->Stability Sterics Steric Hindrance Sterics->Stability Solvent Solvent Effects Solvent->Stability Selectivity Reaction Selectivity Stability->Selectivity Yield Product Yield Stability->Yield

Caption: Factors influencing radical intermediate stability and reaction outcomes.

References

Preventing side reactions during the synthesis of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Phenyl-1-propyne

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Dehydrohalogenation: This classic method involves the double elimination of a hydrogen halide (HX) from a 1-phenyl-1,2-dihalopropane or a related substrate using a strong base like potassium hydroxide (KOH) or sodium amide (NaNH₂).[1][2]

  • Sonogashira Coupling: A versatile cross-coupling reaction that joins an aryl halide (like iodobenzene) with a terminal alkyne (like propyne) using a palladium and copper co-catalyst system.[1][3][4] This method is known for its mild reaction conditions.[3]

  • Alkylation of Phenylacetylene: This involves the deprotonation of phenylacetylene with a strong base (e.g., sodium amide) to form a phenylacetylide anion, which then acts as a nucleophile to react with a methylating agent like methyl iodide.[5][6]

Q2: What are the major side reactions to be aware of during the synthesis?

A2: Key side reactions vary by method:

  • Isomerization: Under strongly basic conditions, the desired this compound (an internal alkyne) can isomerize to other isomers like 3-phenyl-1-propyne (a terminal alkyne) or allene derivatives.

  • Homocoupling: In Sonogashira coupling, the terminal alkyne can couple with itself to form a symmetric diyne (e.g., 1,4-diphenyl-1,3-butadiyne), particularly in the presence of oxygen or if the copper catalyst concentration is not optimized.[7]

  • Over-reduction: If hydrogenation is used for purification or subsequent steps, the alkyne can be over-reduced to the corresponding alkene ((Z)- or (E)-1-phenyl-1-propene) or even the alkane (1-phenylpropane).[1][8]

  • Polymerization: Phenylacetylenes, including this compound, can polymerize in the presence of certain transition metal catalysts (like TaCl₅ or NbCl₅) or under harsh acidic/thermal conditions.[5]

  • Oxidative Cleavage: Strong oxidizing agents, such as hot alkaline potassium permanganate, can cleave the triple bond, potentially leading to benzoic acid.[9][10]

Q3: How can I purify the final this compound product?

A3: Purification typically involves the following steps:

  • Work-up: Quench the reaction and extract the crude product into a suitable organic solvent. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The most common method for final purification is vacuum distillation, as this compound is a liquid with a relatively high boiling point (approx. 181°C at 760 mmHg).[11] This effectively separates it from non-volatile starting materials, catalysts, and polymers.

  • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed to separate the product from closely related isomers or byproducts.

Q4: What are the primary safety considerations when synthesizing this compound?

A4: Safety is paramount. Key considerations include:

  • Reagent Handling: Many reagents are hazardous. Strong bases like sodium amide are highly reactive with water. Propyne is a flammable gas.[3] Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Reaction Conditions: Some procedures require elevated temperatures or anhydrous/anaerobic conditions.[13] Ensure proper setup and monitoring to prevent runaway reactions or fires. Sonogashira couplings should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[7]

  • Product Hazards: this compound is a clear yellow liquid that is flammable and can cause skin and eye irritation.[11][12] Avoid inhalation and direct contact.

Troubleshooting Guides

Issue 1: Low Yield in Dehydrohalogenation Synthesis
Question Possible Cause(s) Recommended Solution(s)
My yield is consistently low when using KOH. 1. Insufficient Base: The stoichiometry of the base may be inadequate for a double dehydrohalogenation. 2. Reaction Temperature/Time: The temperature may be too low, or the reaction time too short for the elimination to go to completion.[14] 3. Base Strength: The base may not be strong enough for the second, more difficult elimination from the vinyl halide intermediate.1. Use at least 2-3 equivalents of a strong base (e.g., KOH, NaOH) to ensure complete reaction. 2. Increase the reaction temperature (reflux in a high-boiling solvent like ethanol) and monitor the reaction by TLC or GC until the starting material is consumed.[1] 3. For difficult substrates, consider a stronger base like sodium amide (NaNH₂) in liquid ammonia or an inert high-boiling solvent.[15]
I'm isolating an isomeric alkyne or allene instead of this compound. Base-Catalyzed Isomerization: The strong base used for elimination can also catalyze the isomerization of the alkyne product, moving the triple bond. Internal alkynes are generally more stable, but kinetic vs. thermodynamic control can be an issue.1. Use the mildest conditions (lowest temperature, shortest time) that still afford the product. 2. Quench the reaction promptly once the starting material is consumed to minimize the product's exposure to the strong base at high temperatures. 3. Consider alternative synthetic routes, such as Sonogashira coupling, which do not typically cause isomerization.
Issue 2: Problems During Sonogashira Coupling
Question Possible Cause(s) Recommended Solution(s)
My reaction is stalled, with low conversion of the aryl halide. 1. Catalyst Deactivation: The palladium catalyst may have been oxidized (presence of O₂) or poisoned. 2. Poor Reagent Quality: The amine base may contain water, or the solvent may not be anhydrous. 3. Insufficient Temperature: While many Sonogashira reactions run at room temperature, some less reactive halides (e.g., aryl bromides/chlorides) require heating.[4][13]1. Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). Use fresh, high-quality catalysts. Degas all solvents and the amine base before use. 2. Use freshly distilled, anhydrous solvents and bases. 3. Gradually increase the reaction temperature (e.g., to 40-60°C) and monitor for progress.
I'm observing significant formation of a diyne byproduct. Glaser-Hay Homocoupling: This is a common side reaction catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[7]1. Rigorously exclude oxygen from the reaction system by using an inert atmosphere and degassed solvents. 2. Use a "copper-free" Sonogashira protocol, which can minimize this side reaction.[7] 3. Avoid a large excess of the terminal alkyne and add it slowly to the reaction mixture if possible.
Issue 3: Difficulties with Alkylation of Phenylacetylene
Question Possible Cause(s) Recommended Solution(s)
The reaction is incomplete, and a lot of phenylacetylene remains. 1. Incomplete Deprotonation: The base used may not be strong enough or may have been partially quenched by moisture. 2. Poor Nucleophile: The generated acetylide anion is a strong nucleophile, but its reactivity can be hampered by solvent effects or ion pairing.1. Use a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an anhydrous solvent (e.g., THF, liquid ammonia).[5] Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. 2. Use a polar aprotic solvent like THF or DMF to better solvate the cation and free the acetylide anion for reaction.
I am getting a dialkylated or other unexpected product. Side Reactions of Methylating Agent: The methylating agent (e.g., methyl iodide) can react with other nucleophiles in the mixture or undergo elimination.1. Add the methylating agent slowly and at a low temperature (e.g., 0°C or below) to control the reaction. 2. Use exactly one equivalent of the alkylating agent to minimize the chance of double alkylation if a di-anion is formed.

Quantitative Data Summary

Table 1: Comparison of Selected Synthesis Protocols for this compound and Analogs

Synthesis MethodStarting MaterialsCatalyst/BaseSolventTemp.YieldReference
Sonogashira CouplingAryl Iodides, PropynePd(PPh₃)₂Cl₂, CuI, TEATHF-78°C to RT85-94%[3]
AlkylationPhenylacetylene, Methyl IodideSodium Amide (NaNH₂)N/AN/AGood[5]
Dehydrohalogenation(1,2-dibromoethyl)benzeneNaOHGlycerol~144°CGood[15]
Dehydrohalogenation1-phenyl-2-chloropropaneAlcoholic KOHEthanolRefluxGood[2][16]

Experimental Protocols

Protocol 1: Synthesis via Double Dehydrohalogenation

This protocol is adapted from the general principle of dehydrohalogenation of vicinal dihalides.[14][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1,2-dibromopropane (1 eq.).

  • Solvent and Base: Add ethanol as the solvent, followed by the slow addition of potassium hydroxide (KOH, 3 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Sonogashira Coupling

This protocol is based on a modified procedure for coupling aryl iodides with propyne.[3]

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the aryl iodide (e.g., iodobenzene, 1 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Base: Add anhydrous, degassed THF and triethylamine (TEA, 2 eq.).

  • Alkyne Addition: Cool the mixture to -78°C (dry ice/acetone bath) and bubble in propyne gas (2 eq.) or add a condensed solution of propyne in THF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by GC-MS or TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound Start Select Synthesis Route (Dehydrohalogenation, Sonogashira, etc.) Reagents Prepare Anhydrous Reagents & Solvents (if needed) Start->Reagents Setup Assemble Flame-Dried Glassware under Inert Atmosphere Reagents->Setup Reaction Combine Reagents & Run Reaction Setup->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Quench Reaction & Aqueous Work-up (Extraction, Washing) Reaction->Workup Purify Purify Product (Distillation or Chromatography) Workup->Purify Analyze Characterize Final Product (NMR, IR, MS) Purify->Analyze End Pure this compound Analyze->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Guide for Low Product Yield Start Problem: Low Yield of This compound Check_Start Is Starting Material (SM) still present? Start->Check_Start Check_Side Are there significant side products? Check_Start->Check_Side No Incomplete_Rxn Incomplete Reaction Check_Start->Incomplete_Rxn Yes Side_Rxn Side Reaction is Major Pathway Check_Side->Side_Rxn Yes Loss Product Loss During Work-up/Purification Check_Side->Loss No Sol_Incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry Use Stronger Base/Catalyst Incomplete_Rxn->Sol_Incomplete Sol_Side Optimize Conditions: - Exclude O₂/H₂O (Sonogashira) - Lower Temperature (Isomerization) - Adjust Stoichiometry Side_Rxn->Sol_Side Sol_Loss Check Extraction pH Optimize Distillation Conditions Review Chromatography Technique Loss->Sol_Loss

Caption: Decision tree for troubleshooting low yield in synthesis reactions.

Side_Reactions Key Side Reactions and Mitigation Strategies Main { Synthesis of this compound } Isomerization Isomerization Strong Base, High Temp → 3-Phenyl-1-propyne Mitigation: Milder Base, Lower Temp Main->Isomerization Homocoupling Homocoupling (Dimer) O₂ Presence, [Cu] Catalyst → Diyne Byproduct Mitigation: Inert Atmosphere, Cu-free method Main->Homocoupling Reduction Over-reduction Aggressive H₂/Catalyst → Alkene/Alkane Mitigation: Use Lindlar's Catalyst for Alkyne → Alkene Main->Reduction Polymerization Polymerization Acid/Heat, Metal Catalysts → Polymer Mitigation: Avoid harsh conditions, careful catalyst choice Main->Polymerization

Caption: Relationship between synthesis and common side reaction pathways.

References

Technical Support Center: Kinetic Modeling of 1-Phenyl-1-propyne Hydrogenation on Single-Atom Alloy Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic modeling of 1-phenyl-1-propyne hydrogenation using single-atom alloy (SAA) catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Single-Atom Alloy (SAA) catalysts for this compound hydrogenation?

Single-Atom Alloy (SAA) catalysts offer significant advantages over traditional monometallic catalysts, such as palladium on alumina (Pd/Al₂O₃). The key benefits include:

  • High Selectivity: SAA catalysts, like Pd₁Ag₃/Al₂O₃, demonstrate excellent selectivity (95-97%) towards the desired alkene (cis-β-methylstyrene).[1][2] This high selectivity remains remarkably constant, even at high alkyne conversion rates (up to 95-98%), indicating that the direct hydrogenation of the alkyne to the alkane is negligible.[1][2]

  • Suppression of Over-hydrogenation: The isolated nature of the active metal atoms (e.g., Pd) on the SAA surface facilitates the desorption of the intermediate alkene, preventing its further hydrogenation to the corresponding alkane (propylbenzene).[1][3] This is a fundamental difference from traditional Pd catalysts where over-hydrogenation is a common issue.[4]

  • Cost-Effectiveness: SAAs allow for the minimal use of expensive precious metals like palladium, as single atoms can effectively catalyze the reaction.[5][6]

Q2: My kinetic data shows a negative reaction order with respect to the alkyne concentration. Is this expected for SAA catalysts?

Yes, a negative reaction order for the alkyne is a characteristic feature of this compound hydrogenation on certain SAA catalysts.[3] This phenomenon is well-described by the Langmuir-Hinshelwood kinetic model. It suggests a competitive adsorption scenario where both hydrogen and the alkyne (this compound) adsorb on the same single-atom active sites (e.g., Pd₁ centers).[1][2] An increase in the alkyne concentration leads to greater surface coverage by the alkyne, which in turn reduces the amount of adsorbed hydrogen available for the reaction, thus diminishing the overall hydrogenation rate.[1]

Q3: How can I confirm the "single-atom" nature of my synthesized catalyst?

Confirming the atomic dispersion of the active metal is crucial. A key technique is Diffuse Reflectance Infrared Fourier Transform Spectroscopy of Carbon Monoxide (DRIFTS-CO) . For a Pd-Ag SAA catalyst, the presence of isolated single Pd atoms surrounded by Ag atoms is indicated by a characteristic symmetrical band around 2046 cm⁻¹.[1][2] Conversely, the absence or significant reduction of bands corresponding to CO bridging two neighboring Pd atoms (typically around 1989 cm⁻¹) suggests an almost complete lack of multi-atomic Pd sites on the surface.[1][2]

Q4: What kinetic model is most appropriate for describing this reaction on SAA catalysts?

The Langmuir-Hinshelwood model has been shown to adequately describe the kinetics of this compound hydrogenation on SAA catalysts like Pd₁Ag₃/Al₂O₃.[1][2][7] This model is based on a mechanism involving the competitive adsorption of both hydrogen (H₂) and the unsaturated organic molecules (alkyne/alkene) onto the single-atom active centers.[1][2]

Troubleshooting Guide

Problem 1: Low Selectivity to Alkene / High Alkane Formation

Potential Cause Troubleshooting Step
Catalyst Agglomeration: The single atoms may have agglomerated into nanoparticles, creating multi-atomic sites that promote over-hydrogenation.1. Re-characterize the Catalyst: Use DRIFTS-CO to check for the reappearance of bridged CO bands, or TEM to visually inspect for nanoparticle formation.[1][8] 2. Optimize Synthesis/Pre-treatment: Ensure reduction temperatures and times during catalyst preparation are optimal for SAA formation and not excessive, which could lead to sintering.[1]
Hydrogen Pressure Too High: While a positive reaction order in hydrogen is expected, excessively high pressure can sometimes favor further hydrogenation of the alkene.[3]1. Study Pressure Effects: Systematically vary the hydrogen pressure to find an optimal range that maximizes selectivity without compromising the reaction rate significantly.
Presence of Palladium Hydride Phases: In catalysts with Pd clusters, the formation of palladium hydride (PdHₓ) can lead to non-selective over-hydrogenation.[4]1. Confirm SAA Structure: This is less of an issue for true SAA catalysts but critical to confirm. Temperature-Programmed Desorption (TPD) of hydrogen can help identify hydride phases.

Problem 2: Inconsistent or Non-Reproducible Kinetic Data

Potential Cause Troubleshooting Step
Mass Transfer Limitations: The reaction rate may be limited by the diffusion of reactants to the catalyst surface, rather than the intrinsic kinetics.1. Vary Stirring Speed: In a liquid-phase reaction, increase the stirring speed in the reactor until the reaction rate becomes independent of it. 2. Check for External Film Diffusion: Use the Weisz-Prater criterion to assess the impact of pore diffusion limitations.
Catalyst Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds, CO) can adsorb onto the active sites and deactivate the catalyst.[9][10]1. Purify Reactants: Use high-purity solvents and reactants. Ensure the hydrogen gas is free from impurities like carbon monoxide.[9] 2. Perform a Control Reaction: Run the reaction with a standard, well-behaved substrate to confirm the catalyst's intrinsic activity.[10]
Inaccurate Temperature or Pressure Control: Fluctuations in reaction conditions will lead to inconsistent rate measurements.1. Calibrate Instruments: Ensure thermocouples and pressure transducers are accurately calibrated. 2. Ensure Isothermal Conditions: For exothermic reactions, verify that the reactor's cooling system is sufficient to maintain a constant temperature.

Data Presentation

Table 1: Performance Comparison of SAA vs. Traditional Pd Catalyst

ParameterPd₁Ag₃/Al₂O₃ (SAA) CatalystPd/Al₂O₃ (Traditional) Catalyst
Selectivity to Alkene 95-97% (constant with conversion)[1][2]Decreases steadily as alkyne conversion increases[3]
Reaction Order (Alkyne) Negative[3]Typically zero or slightly positive
Reaction Order (Hydrogen) Positive (e.g., 0.85)[3]Varies, often between 0.5 and 1.5[7]
Key Characteristic Prevents further hydrogenation of the alkene intermediate.[1]Prone to over-hydrogenation, forming the alkane.[4]

Experimental Protocols

Protocol 1: Synthesis of Pd₁Ag₃/Al₂O₃ Single-Atom Alloy Catalyst

This protocol is based on the incipient-wetness co-impregnation method.[1]

  • Support Pre-treatment: Calcine γ-Al₂O₃ powder in dry air at 500 °C for 4 hours.

  • Impregnation Solution: Prepare an aqueous solution containing palladium(II) nitrate (Pd(NO₃)₂) and silver nitrate (AgNO₃) to achieve the desired metal loading (e.g., 2.1 wt.% Pd and 5.99 wt.% Ag). Acidify the solution with dilute nitric acid (HNO₃) to a pH of 2.9 to prevent the precipitation of metal hydroxides.

  • Impregnation: Impregnate the pre-calcined alumina support with the metal nitrate solution until the pores are completely filled (incipient wetness).

  • Drying: Dry the impregnated material overnight at room temperature.

  • Calcination: Calcine the dried material in dry air at 500 °C for 4 hours.

  • Reduction: Reduce the calcined powder in a flow of 5% H₂ in Argon (Ar) at 550 °C for 3 hours. This high-temperature reduction is crucial for the formation of the Pd-Ag alloy and the migration of Pd atoms to form isolated sites.

  • Cooling and Passivation: Cool the catalyst to 200 °C under the H₂/Ar flow. Switch the gas to pure nitrogen (N₂) and cool to room temperature for safe handling.

Protocol 2: Liquid-Phase Hydrogenation of this compound

  • Reactor Setup: Charge a batch reactor (e.g., a stirred autoclave) with the synthesized SAA catalyst and the solvent (e.g., ethanol).

  • System Purge: Seal the reactor and purge it several times with an inert gas (e.g., Argon) and then with hydrogen to remove all air.[11]

  • Reactant Injection: Introduce a known concentration of this compound into the reactor.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure and heat it to the target temperature (e.g., 40-80 °C). Begin vigorous stirring to ensure the reaction is not mass-transfer limited.

  • Monitoring: Monitor the reaction progress by taking liquid samples at regular intervals.

  • Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentrations of the reactant (this compound), intermediate products (cis/trans-β-methylstyrene), and the final product (propylbenzene).

  • Data Processing: Use the concentration-time data to calculate reaction rates and determine kinetic parameters by fitting to a suitable model (e.g., Langmuir-Hinshelwood).

Visualizations

Reaction_Pathway cluster_alkene Semi-hydrogenation Products A This compound (Alkyne) B cis-β-methylstyrene (Alkene) A->B +H₂ (k₁) C trans-β-methylstyrene (Alkene) A->C +H₂ (k₂) D Propylbenzene (Alkane) B->D +H₂ (k₃) (Suppressed on SAA) C->D +H₂ (k₄) (Suppressed on SAA)

Caption: Reaction network for this compound hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_react Kinetic Experiment cluster_model Data Analysis cat_synth 1. Catalyst Synthesis (Co-impregnation) cat_treat 2. Calcination & Reduction cat_synth->cat_treat cat_char 3. Characterization (DRIFTS-CO, TEM) cat_treat->cat_char reaction 4. Hydrogenation Reaction (Batch Reactor) cat_char->reaction sampling 5. Sample Collection (Time intervals) reaction->sampling analysis 6. GC Analysis sampling->analysis data_proc 7. Data Processing (Concentration vs. Time) analysis->data_proc model_fit 8. Kinetic Modeling (e.g., Langmuir-Hinshelwood) data_proc->model_fit params 9. Parameter Estimation model_fit->params

Caption: Workflow for kinetic modeling experiments.

Langmuir_Hinshelwood H2_gas H₂ (gas) Alkyne_gas Alkyne (liquid) ActiveSite Pd₁ Active Site (on Ag surface) H2_gas->ActiveSite Adsorption Alkene_desorb Alkene (liquid) Alkyne_gas->ActiveSite Competitive Adsorption H_ads H Alkyne_ads Alkyne Alkene_ads Alkene* Alkyne_ads->Alkene_ads Surface Reaction (+2H*) Alkene_ads->Alkene_desorb Desorption

Caption: Langmuir-Hinshelwood mechanism on an SAA catalyst.

References

Technical Support Center: Enhancing the Yield of Co-Catalyzed [2+2+1] Cycloaddition of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield of the cobalt-catalyzed [2+2+1] cycloaddition of 1-Phenyl-1-propyne, commonly known as the Pauson-Khand reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the cobalt-catalyzed [2+2+1] cycloaddition (Pauson-Khand reaction)?

The generally accepted mechanism for the Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-(this compound)dicobalt complex.[1][2] The rate-limiting step is typically the dissociation of a carbon monoxide (CO) ligand to create a vacant coordination site for the alkene.[1] Following alkene coordination, a series of steps including insertion of the alkene into a cobalt-carbon bond, migratory insertion of a CO ligand, and finally, reductive elimination yields the α,β-cyclopentenone product and regenerates the cobalt catalyst.[1][2]

Q2: Why are promoters like amine N-oxides (e.g., NMO, TMANO) often used, and how do they work?

Promoters like N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO) are frequently used to accelerate the reaction and allow for milder reaction conditions, often improving yields.[1][3] They are believed to function by oxidatively removing a CO ligand from the cobalt complex, which facilitates the coordination of the alkene, thereby overcoming the rate-limiting step of the reaction.[1][4] This process generates CO2 and the corresponding amine.

Q3: What are the most common cobalt sources for this reaction?

The most common and commercially available cobalt source for the Pauson-Khand reaction is dicobalt octacarbonyl (Co₂(CO)₈).[4][5] Other cobalt complexes can also be used, but Co₂(CO)₈ is the standard for stoichiometric reactions. For catalytic versions, various cobalt(I) and cobalt(II) precursors in combination with ligands and reducing agents can be employed.[6]

Q4: How does the choice of alkene affect the reaction yield?

The reactivity of the alkene partner significantly impacts the reaction yield. Strained cyclic alkenes, such as norbornene and norbornadiene, are highly reactive and generally give good to excellent yields.[5][7] Terminal alkenes are more reactive than internal alkenes. Trisubstituted and tetrasubstituted alkenes are often poor substrates for the intermolecular Pauson-Khand reaction.[5] Alkenes with strongly electron-withdrawing groups can also be less reactive.[5]

Q5: What are the typical solvents used for the Pauson-Khand reaction?

Common solvents for the Pauson-Khand reaction include aromatic hydrocarbons like toluene and benzene, as well as ethers such as THF and 1,2-dichloroethane (DCE).[1] The choice of solvent can influence the reaction rate and yield, and in some cases, coordinating solvents like acetonitrile have been shown to accelerate the reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Co₂(CO)₈ may have decomposed due to improper storage or handling. 2. Inhibitors in Reagents: Impurities in the alkyne, alkene, or solvent can poison the catalyst. 3. Insufficiently Reactive Alkene: The chosen alkene may be too sterically hindered or electronically deactivated. 4. Low Reaction Temperature/Short Reaction Time: The reaction may not have reached completion.1. Use fresh, high-quality Co₂(CO)₈ and handle it under an inert atmosphere. 2. Purify all reagents and solvents prior to use. Ensure solvents are anhydrous. 3. Consider using a more reactive alkene, such as norbornene, to test the reaction conditions. 4. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC.
Low Yield 1. Suboptimal Promoter Concentration: The amount of amine N-oxide may not be optimal. 2. Formation of Byproducts: Side reactions such as alkyne trimerization or alkene polymerization can occur. 3. Poor Regioselectivity: For unsymmetrical alkenes, the formation of multiple regioisomers can lower the yield of the desired product.[2]1. Optimize the stoichiometry of the amine N-oxide promoter; typically 2-4 equivalents are used. 2. Lowering the reaction temperature can sometimes minimize side reactions. Pre-forming the alkyne-cobalt complex before adding the alkene can also be beneficial.[2] 3. For intermolecular reactions with unsymmetrical alkenes, regioselectivity can be challenging to control. Consider using a directing group on the alkene if possible.[3]
Inconsistent Results 1. Atmosphere Contamination: Presence of oxygen or moisture can deactivate the catalyst. 2. Variability in Reagent Quality: Batch-to-batch differences in reagents can affect the outcome.1. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Use reagents from a reliable source and consider re-purification if inconsistencies persist.

Data Presentation

Table 1: Comparison of Promoters and Conditions for the Pauson-Khand Reaction of this compound with Norbornene

Catalyst (mol%)Promoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Co₂(CO)₈ (110)NoneToluene8024~87 (with p-tolyltrifluoromethylacetylene)[8]
Co₂(CO)₈ (stoichiometric)NMO (3)CH₂Cl₂252Good[3]
Co₂(CO)₈ (stoichiometric)TMANO (3)CH₂Cl₂252Good[3]
Co₂(CO)₈ (stoichiometric)N₂O (1 atm)Acetonitrile452486

Note: Direct yield data for this compound under all listed conditions was not available. The data for p-tolyltrifluoromethylacetylene is included as a close structural analog to indicate expected reactivity.

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of this compound with Norbornene using NMO Promotion

Materials:

  • This compound

  • Norbornene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) via syringe.

  • Cobalt Complex Formation: Carefully add dicobalt octacarbonyl (1.1 mmol, 1.1 eq.) to the solution. The solution will turn a deep red or brown, indicating the formation of the alkyne-cobalt complex. Stir the solution at room temperature for 1-2 hours.

  • Alkene and Promoter Addition: Add norbornene (1.5 mmol, 1.5 eq.) followed by N-methylmorpholine N-oxide (3.0 mmol, 3.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether or a mixture of hexanes and ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

Mandatory Visualizations

Catalytic_Cycle Pauson-Khand Reaction Catalytic Cycle A Co2(CO)8 + this compound B Alkyne-Co2(CO)6 Complex A->B - 2 CO C [Alkyne-Co2(CO)5] B->C - CO (rate-limiting) D Alkene Coordination C->D + Alkene E Metallacyclopentene Intermediate D->E Oxidative Coupling F CO Insertion E->F + CO G Product Release & Catalyst Regeneration F->G Reductive Elimination G->B - Product H Cyclopentenone Product G->H

Caption: Catalytic cycle of the Pauson-Khand reaction.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify Reagents / Use Fresh Catalyst reagents_ok->purify No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature & Time conditions_ok->optimize_temp No optimize_promoter Optimize Promoter Concentration conditions_ok->optimize_promoter Partially check_alkene Evaluate Alkene Reactivity conditions_ok->check_alkene Yes optimize_temp->check_conditions optimize_promoter->check_conditions alkene_ok Alkene Sufficiently Reactive? check_alkene->alkene_ok change_alkene Use More Reactive Alkene alkene_ok->change_alkene No success Yield Improved alkene_ok->success Yes change_alkene->check_alkene

Caption: A workflow for troubleshooting low yields.

Parameter_Relationships Parameter Interdependencies Yield Reaction Yield Catalyst Catalyst Activity Catalyst->Yield Promoter Promoter Efficiency Promoter->Yield Alkene Alkene Reactivity Alkene->Yield Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Yield Byproducts Side Reactions Conditions->Byproducts Purity Reagent Purity Purity->Yield Purity->Catalyst Byproducts->Yield

Caption: Key parameters influencing reaction yield.

References

Troubleshooting low yield in the synthesis of 1-Phenyl-1-propyne derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1-propyne derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low or no yield in my Sonogashira coupling reaction. What are the primary factors to investigate?

Low to non-existent yields in Sonogashira couplings for the synthesis of this compound derivatives can typically be attributed to one or more of the following critical factors:

  • Catalyst Inactivity: The palladium and copper catalysts are the heart of the reaction. Ensure they have not degraded.[1] Using fresh, high-purity catalysts is crucial.

  • Poor Reagent Quality: Impurities in the aryl halide or terminal alkyne can poison the catalyst.[1] It is advisable to purify starting materials if their quality is uncertain.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a pivotal role. The reactivity of the aryl halide (I > OTf > Br > Cl) will dictate the necessary reaction temperature.[1][2]

  • Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[1][3] It is essential to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) and to degas the solvents.[1][3]

Q2: I observe a black precipitate forming in my reaction. What is it, and how can I prevent it?

The black precipitate is likely "palladium black," which results from the decomposition of the palladium catalyst.[1][3] This decomposition renders the catalyst inactive and halts the reaction. Several factors can contribute to its formation:

  • Impurities: As mentioned, impurities in reagents or solvents can cause the catalyst to crash out of the solution.

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[1][4]

  • Temperature: Inappropriate reaction temperatures can also lead to catalyst decomposition.

To prevent the formation of palladium black, ensure the use of high-purity reagents and solvents, maintain strictly anaerobic conditions, and consider using a more robust ligand to stabilize the palladium catalyst.[3]

Q3: I am seeing a significant amount of a side product that I suspect is a dimer of my starting alkyne. How can I minimize this?

The formation of an alkyne dimer is a result of the Glaser coupling, a common side reaction in Sonogashira couplings.[5] This reaction is promoted by the presence of oxygen and the copper co-catalyst.[3][5] To minimize this unwanted side reaction:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Consider Copper-Free Conditions: In some cases, running the reaction without the copper co-catalyst can eliminate the Glaser coupling side product.[3][5] This may require the use of a more active palladium catalyst/ligand system and potentially higher reaction temperatures.[3]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.[3]

Q4: My aryl bromide is not reacting, or the reaction is very slow. What can I do to improve the conversion?

Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[1][2] If you are experiencing low reactivity with an aryl bromide, consider the following adjustments:

  • Increase the Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the aryl bromide to the palladium catalyst.[6] Temperatures around 80-100 °C are not uncommon for these substrates.[2][6]

  • Use a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of less reactive aryl bromides.[3]

  • Solvent Choice: More polar aprotic solvents like DMF or DMSO can sometimes improve the reaction rate for less reactive halides.[3][6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound Derivatives via Sonogashira Coupling

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePropynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF-78 to RT-85-94[7]
4-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA (9:1)75--[8]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TMGHEP300.5>99 (98)[9]
4-NitroiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TMGHEP300.5>99 (96)[9]
3-MethoxyiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TMGHEP300.5>99 (98)[9]
BromobenzenePhenylacetylenePalladacycle (1)-CsOAcDMA1202488-97[10]
2-BromotoluenePhenylacetylenePalladacycle (1)-CsOAcDMA1202480-94[10]
4-BromoacetophenonePhenylacetylenePalladacycle (0.1)-CsOAcDMA1202491-98[10]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (1-5 mol%), and copper(I) iodide (CuI) (1-10 mol%).[11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine) via syringe.[11] Then, add the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) if it is not used as the solvent. Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.[1][11]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides, elevated for aryl bromides) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.[11]

  • Purification: Filter the mixture through a pad of celite to remove the catalyst residues.[2] Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.[2] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][11]

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_reagents Assess Reagent Quality (Aryl Halide, Alkyne) start->check_reagents check_catalyst Verify Catalyst Activity (Pd and Cu) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degassed Solvents) start->check_atmosphere side_reaction Side Reaction Observed? (e.g., Alkyne Dimer) start->side_reaction optimize_conditions Optimize Conditions: - Adjust Temperature - Change Solvent/Base check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents use_fresh_catalyst Use Fresh, High-Purity Catalysts check_catalyst->use_fresh_catalyst degas_solvents Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) check_atmosphere->degas_solvents successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis purify_reagents->successful_synthesis use_fresh_catalyst->successful_synthesis degas_solvents->successful_synthesis palladium_black Palladium Black Observed? side_reaction->palladium_black No address_dimer Troubleshoot Glaser Coupling: - Ensure Strict Anaerobic Conditions - Consider Copper-Free Protocol side_reaction->address_dimer Yes address_pd_black Prevent Catalyst Decomposition: - Use High-Purity Reagents - Consider Different Solvent/Ligand palladium_black->address_pd_black Yes palladium_black->successful_synthesis No address_dimer->successful_synthesis address_pd_black->successful_synthesis

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound derivatives.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_pd_complex R¹-Pd(II)L₂-C≡CR² transmetalation->alkyne_pd_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst - CuX reductive_elimination Reductive Elimination alkyne_pd_complex->reductive_elimination reductive_elimination->pd0 - R¹-C≡CR² product R¹-C≡CR² alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation + H-C≡CR² + Base cu_acetylide Cu(I)-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation + R¹-Pd(II)L₂-X aryl_halide R¹-X terminal_alkyne H-C≡CR² base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Managing the flammability and irritation hazards of 1-Phenyl-1-propyne in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with 1-Phenyl-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid and a skin, eye, and respiratory irritant.[1][2][3] The primary risks are flammability, especially when heated, and irritation upon contact or inhalation.

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Recommended PPE includes nitrile gloves, chemical splash goggles, a flame-resistant lab coat, and closed-toe shoes.[4][5][6][7][8][9] In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary.[6][8][10]

Q4: How should I store this compound?

A4: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[4][11][12] It is recommended to store it in a flammable storage cabinet.[4][12] The recommended storage temperature is 2-8°C.

Q5: How do I dispose of this compound waste?

A5: Dispose of this compound and any contaminated materials as hazardous flammable waste in accordance with local, state, and federal regulations.[4][12][13][14] Do not pour down the drain.[13]

Troubleshooting Guides

Flammability Hazards

Problem: I need to heat a reaction containing this compound.

  • Solution: Never use an open flame to heat this compound.[4][11] Use a heating mantle, oil bath, or other controlled heating source. Always ensure the setup is in a well-ventilated fume hood to prevent the accumulation of flammable vapors.[4][11]

Problem: I am transferring a large volume of this compound and am concerned about static electricity.

  • Solution: When transferring more than 4 liters of a flammable liquid, it is crucial to bond and ground the containers to prevent static discharge, which can be an ignition source.[4][11]

Irritation Hazards

Problem: I accidentally splashed a small amount of this compound on my gloved hand.

  • Solution: Immediately remove the contaminated glove and wash your hands thoroughly with soap and water. If skin irritation occurs, seek medical attention.

Problem: I think I may have inhaled vapors of this compound and feel dizzy.

  • Solution: Immediately move to an area with fresh air. If symptoms persist, seek medical attention. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][14]

Data Presentation

PropertyValue
Synonyms Prop-1-ynylbenzene
CAS Number 673-32-5
Molecular Formula C9H8
Molecular Weight 116.16 g/mol
Appearance Liquid
Boiling Point 185 °C
Density 0.928 g/mL at 25 °C
Flash Point 62 °C (143.6 °F) - closed cup
Hazard Classifications Combustible Liquid, Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)[3]
Signal Word Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation

Experimental Protocols

Standard Protocol for Handling this compound
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: nitrile gloves, chemical splash goggles, flame-resistant lab coat, and closed-toe shoes.

    • Have a spill kit with appropriate absorbent material readily accessible.

  • Dispensing:

    • Conduct all dispensing of this compound inside the chemical fume hood.

    • Keep the container of this compound closed when not in use.

    • Use a clean, dry syringe or pipette for transfers.

  • Reaction Setup:

    • Set up all reactions involving this compound in the chemical fume hood.

    • Ensure all glassware is free of cracks and contaminants.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Do not use an open flame.

  • Work-up and Purification:

    • Perform all extractions, distillations, and other purification steps in the fume hood.

    • Be aware that vapors can be released during these processes.

  • Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.

    • Dispose of contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled solid hazardous waste container.

Mandatory Visualizations

RiskMitigationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review Safety Data Sheet (SDS) B Identify Hazards: - Flammable - Irritant A->B Understand C Assess Risks for Specific Experiment B->C Contextualize D Select Appropriate PPE: - Goggles, Gloves, Lab Coat C->D Mitigate E Prepare Engineering Controls: - Fume Hood, Spill Kit C->E Prepare F Handle in Fume Hood D->F E->F Implement G Keep Away from Ignition Sources F->G H Minimize Quantities F->H I Maintain Situational Awareness F->I J Segregate and Label Waste I->J After Experiment K Properly Store Unused Reagent J->K L Decontaminate Work Area K->L

Caption: Risk mitigation workflow for handling this compound.

EmergencyResponseDecisionTree cluster_spill Spill Response cluster_exposure Exposure Response A Emergency Event B Is the spill large or unmanageable? A->B E What type of exposure? A->E C Evacuate Area Alert Others Call Emergency Services B->C Yes D Contain with absorbent material Clean up with appropriate kit Dispose as hazardous waste B->D No F Skin Contact E->F Skin G Eye Contact E->G Eye H Inhalation E->H Inhalation I Flush with water for 15 min Remove contaminated clothing Seek medical attention F->I J Flush with eyewash for 15 min Seek immediate medical attention G->J K Move to fresh air Seek medical attention if symptoms persist H->K

Caption: Emergency response decision tree for this compound incidents.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1-Phenyl-1-propyne for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of synthetic chemistry and drug development, unambiguous structure confirmation of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed comparative analysis of the 1H and 13C NMR spectra of 1-phenyl-1-propyne, alongside structurally similar alternatives, to serve as a practical reference for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound with a phenyl group attached to a propyne chain. Its structural characterization by NMR spectroscopy is straightforward, providing a distinct spectral signature. To highlight the specificity of its NMR data, we compare it with two analogous compounds: phenylacetylene, which lacks the methyl group, and 1-phenyl-1-butyne, which has an ethyl group instead. This comparison underscores the sensitivity of NMR to subtle structural changes.

Comparative NMR Data

The 1H and 13C NMR spectral data for this compound and its selected alternatives are summarized in the tables below. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data Comparison

CompoundPhenyl Protons (δ, ppm)Alkynyl/Propargyl Protons (δ, ppm)Other Protons (δ, ppm)
This compound 7.28-7.45 (m, 5H)-2.06 (s, 3H, -CH3)
Phenylacetylene7.21-7.48 (m, 5H)[1]3.06 (s, 1H, ≡C-H)[1]-
1-Phenyl-1-butyne7.25-7.43 (m, 5H)[2]-2.41 (q, 2H, -CH2-), 1.20 (t, 3H, -CH3)

Table 2: 13C NMR Spectral Data Comparison

CompoundPhenyl Carbons (δ, ppm)Alkynyl Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound 131.6, 128.3, 128.2, 124.085.1, 80.34.3 (-CH3)
Phenylacetylene132.0, 129.0, 128.4, 121.0[3]86.0, 106.0[3]-
1-Phenyl-1-butyne131.6, 128.2, 127.9, 124.291.3, 80.113.6 (-CH3), 12.8 (-CH2-)

Structure Confirmation Workflow

The logical workflow for confirming the structure of a synthesized compound like this compound using NMR spectroscopy is depicted below. This process involves sample preparation, data acquisition, spectral processing, and data analysis, culminating in the final structure confirmation.

structure_confirmation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_processing Spectral Processing cluster_analysis Data Analysis cluster_confirmation Confirmation dissolve Dissolve in Deuterated Solvent add_standard Add Internal Standard (e.g., TMS) h1_nmr Acquire 1H NMR Spectrum add_standard->h1_nmr c13_nmr Acquire 13C NMR Spectrum fourier_transform Fourier Transform c13_nmr->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction analyze_h1 Analyze 1H: Chemical Shift, Integration, Multiplicity baseline_correction->analyze_h1 compare_data Compare with Expected Structure analyze_h1->compare_data analyze_c13 Analyze 13C: Chemical Shift analyze_c13->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed

Caption: Workflow for Structure Confirmation using NMR Spectroscopy.

Experimental Protocols

A general protocol for acquiring high-quality 1H and 13C NMR spectra is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should dissolve the sample completely while not having interfering signals in the regions of interest.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. In many modern spectrometers, the residual solvent peak can be used for referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. 1H NMR Spectroscopy Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a routine 1H spectrum, 8-16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID).

3. 13C NMR Spectroscopy Acquisition:

  • Following 1H NMR acquisition, switch the spectrometer to the 13C nucleus frequency.

  • The same lock and shim settings can generally be used.

  • A proton-decoupled 13C experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Due to the low natural abundance of 13C and its smaller gyromagnetic ratio, more scans are required. A typical acquisition may involve several hundred to a few thousand scans.

  • Set appropriate acquisition parameters, paying attention to the relaxation delay to ensure quantitative accuracy if needed.

4. Data Processing:

  • Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.

  • Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

References

Comparative study of 1-Phenyl-1-propyne hydrogenation with different catalysts (e.g., Pd/C vs. Lindlar catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of alkynes is a cornerstone of synthetic organic chemistry, enabling the synthesis of specific alkene isomers or fully saturated alkanes. The choice of catalyst is paramount in directing the reaction toward the desired product. This guide provides a comparative analysis of two common catalysts, Palladium on Carbon (Pd/C) and the Lindlar catalyst, for the hydrogenation of 1-phenyl-1-propyne.

The hydrogenation of this compound can yield three potential products: (Z)-1-phenyl-1-propene (the cis-alkene), (E)-1-phenyl-1-propene (the trans-alkene), and propylbenzene (the fully saturated alkane). The catalyst employed dictates the product distribution.

Catalyst Performance and Selectivity

The performance of Pd/C and the Lindlar catalyst in the hydrogenation of this compound is fundamentally different. Pd/C is a highly active catalyst that typically promotes complete hydrogenation, while the Lindlar catalyst is "poisoned" to arrest the reaction at the cis-alkene stage.

CatalystMajor Product(Z)-Alkene Selectivity(E)-Alkene SelectivityAlkane SelectivityTypical Reaction Conditions
10% Pd/C PropylbenzeneLowLowHigh (>95%)H₂ (1 atm), Methanol, Room Temp.
Lindlar Catalyst (Z)-1-Phenyl-1-propeneHigh (>95%)Low (<2%)Low (<2%)H₂ (1 atm), Hexane/Quinoline, Room Temp.

Palladium on Carbon (Pd/C): As a highly active hydrogenation catalyst, Pd/C readily facilitates the addition of hydrogen across both pi bonds of the alkyne.[1][2][3] The initial product, the alkene, remains adsorbed to the catalyst surface and is rapidly hydrogenated further to the corresponding alkane, propylbenzene.[3] Achieving partial hydrogenation to the alkene with high selectivity using Pd/C is challenging and often results in a mixture of products, with the alkane being the predominant species.[1]

Lindlar Catalyst: The Lindlar catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and deactivated with a poison, typically lead acetate and quinoline.[1][4] This poisoning deactivates the most active catalytic sites, which prevents the subsequent hydrogenation of the alkene product.[1][4] The reaction mechanism involves the syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene, (Z)-1-phenyl-1-propene.[4][5][6] Alkynes are more readily adsorbed and hydrogenated on the Lindlar catalyst than alkenes, which allows for the high selectivity observed.

Reaction Pathway Visualization

The differing selectivity of the two catalysts can be visualized as distinct reaction pathways.

Hydrogenation Pathways of this compound Alkyne This compound Cis_Alkene (Z)-1-Phenyl-1-propene (cis) Alkyne->Cis_Alkene H₂ / Lindlar Catalyst (Major Pathway) Alkane Propylbenzene Alkyne->Alkane H₂ / Pd/C (Major Pathway) Cis_Alkene->Alkane H₂ / Pd/C Trans_Alkene (E)-1-Phenyl-1-propene (trans) Trans_Alkene->Alkane H₂ / Pd/C

Caption: Reaction pathways for this compound hydrogenation.

Experimental Protocols

Below is a generalized protocol for the atmospheric hydrogenation of this compound. Specific quantities and reaction times will vary based on the scale and specific experimental goals.

1. Catalyst: 10% Pd/C

  • Objective: To synthesize propylbenzene.

  • Apparatus: A two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a balloon filled with hydrogen gas connected via a needle.

  • Procedure:

    • To the flask, add this compound (1 equivalent) and a suitable solvent such as methanol or ethyl acetate.

    • Carefully add 10% Pd/C (typically 1-5 mol % of the palladium metal relative to the substrate).

    • Seal the flask with the septum. Purge the flask by evacuating the air and refilling with hydrogen gas. Repeat this process three times.

    • Leave the flask under a positive pressure of hydrogen (from the balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, carefully vent the excess hydrogen. Purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude propylbenzene. Further purification can be performed by distillation or chromatography if necessary.

2. Catalyst: Lindlar Catalyst

  • Objective: To selectively synthesize (Z)-1-phenyl-1-propene.

  • Apparatus: Similar to the Pd/C setup.

  • Procedure:

    • To the flask, add this compound (1 equivalent) and a non-polar solvent such as hexane or ethyl acetate.

    • Add the Lindlar catalyst (typically 5-10 wt % relative to the substrate) and a small amount of quinoline (optional, as it is part of the catalyst formulation but can be added to further ensure selectivity).

    • Seal and purge the flask with hydrogen as described for the Pd/C reaction.

    • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

    • Careful monitoring of the reaction is crucial to prevent over-hydrogenation. The reaction should be stopped as soon as the starting alkyne is consumed.

    • Work-up is identical to the Pd/C procedure: vent the hydrogen, purge with inert gas, filter the catalyst through celite, and remove the solvent to obtain the crude (Z)-1-phenyl-1-propene.

Experimental Workflow Diagram

The general workflow for a catalytic hydrogenation experiment is outlined below.

General Experimental Workflow for Catalytic Hydrogenation A Reaction Setup B Add Substrate, Solvent, and Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Atmosphere (Monitor Progress) C->D E Reaction Quench (Vent H₂) D->E F Catalyst Filtration E->F G Solvent Removal F->G H Product Isolation & Purification G->H

Caption: Standard workflow for a catalytic hydrogenation experiment.

References

Unveiling the Vibrational Landscape of 1-Phenyl-1-propyne: A Comparative Guide to FT-Raman and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular structure of 1-Phenyl-1-propyne, vibrational spectroscopy offers a powerful analytical approach. Both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy provide detailed insights into the vibrational modes of a molecule, effectively generating a unique molecular fingerprint. However, the two techniques are governed by different selection rules, making them complementary rather than redundant. This guide provides a comparative analysis of FT-Raman and FTIR spectroscopy for the characterization of this compound, complete with experimental data and detailed protocols.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, with transitions occurring for vibrations that induce a change in the molecule's dipole moment. In contrast, FT-Raman spectroscopy measures the inelastic scattering of laser light, with vibrations being Raman-active if they cause a change in the molecule's polarizability. This fundamental difference means that some vibrational modes will be strong in FTIR and weak or absent in Raman, and vice versa. For a molecule like this compound, which possesses both polar and non-polar functional groups, the combined application of both techniques is essential for a complete vibrational assignment.

Data Presentation: Comparative Vibrational Analysis

The following table summarizes the key vibrational modes for this compound and their expected activity in FTIR and FT-Raman spectroscopy. The frequencies are based on known values for similar functional groups and related molecules.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)FTIR IntensityFT-Raman Intensity
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000MediumMedium
C-H Stretch (Aliphatic)-CH₃2950 - 2850MediumMedium
C≡C StretchAlkyne~2230WeakStrong
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450StrongStrong
Asymmetric C-H Bend (Aliphatic)-CH₃~1450MediumMedium
Symmetric C-H Bend (Aliphatic)-CH₃~1380MediumWeak
In-plane C-H Bend (Aromatic)Phenyl Ring1300 - 1000StrongMedium
Ring BreathingPhenyl Ring~1000WeakStrong
Out-of-plane C-H Bend (Aromatic)Phenyl Ring900 - 675StrongWeak
C-C≡C BendAlkyneBelow 500MediumMedium

Experimental Protocols

Detailed methodologies for acquiring high-quality FT-Raman and FTIR spectra of this compound, which is a liquid at room temperature, are provided below.

FT-Raman Spectroscopy
  • Sample Preparation: A small aliquot of neat this compound is placed in a glass capillary tube or a small vial. No further sample preparation is typically required.

  • Instrumentation: A high-resolution FT-Raman spectrometer equipped with a near-infrared (NIR) laser source, typically a Nd:YAG laser operating at 1064 nm, is used. The use of a NIR laser minimizes fluorescence, which can be a problem with aromatic compounds.

  • Data Acquisition:

    • The sample is placed in the instrument's sample holder.

    • The laser is focused on the sample.

    • Spectra are collected over a range of 4000 cm⁻¹ to 100 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 128 or 256) are co-added.

    • The laser power should be optimized to prevent sample heating or degradation while maximizing the Raman signal.

  • Data Processing: The acquired spectrum is processed to correct for instrument response and any background signals.

FTIR Spectroscopy
  • Sample Preparation:

    • Neat Sample (Attenuated Total Reflectance - ATR): A drop of this compound is placed directly onto the crystal of an ATR accessory (e.g., diamond or zinc selenide). This is a rapid and common method for liquid samples.

    • Neat Sample (Transmission): A thin film of the liquid is pressed between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Instrumentation: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or clean salt plates is recorded.

    • The sample is then placed on the ATR crystal or between the salt plates.

    • Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to enhance the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the complementary nature of FT-Raman and FTIR spectroscopy in the characterization of this compound.

G Complementary Vibrational Spectroscopy of this compound cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_info Vibrational Information Molecule C₆H₅-C≡C-CH₃ FTIR FTIR Spectroscopy (Change in Dipole Moment) Molecule->FTIR IR Absorption FTRaman FT-Raman Spectroscopy (Change in Polarizability) Molecule->FTRaman Raman Scattering Polar Vibrations of Polar Groups (e.g., C-H aromatic bends) FTIR->Polar Strong Signal NonPolar Vibrations of Non-Polar Groups (e.g., C≡C stretch) FTIR->NonPolar Weak Signal Symmetric Symmetric Vibrations (e.g., Ring Breathing) FTIR->Symmetric Weak/Inactive Asymmetric Asymmetric Vibrations (e.g., C-H stretches) FTIR->Asymmetric Strong Signal FTRaman->Polar Weak Signal FTRaman->NonPolar Strong Signal FTRaman->Symmetric Strong Signal FTRaman->Asymmetric Weak Signal Combined Complete Vibrational Characterization Polar->Combined NonPolar->Combined Symmetric->Combined Asymmetric->Combined

Caption: Workflow illustrating the complementary data obtained from FT-Raman and FTIR spectroscopy for the complete vibrational analysis of this compound.

By leveraging the strengths of both FT-Raman and FTIR spectroscopy, researchers can achieve a thorough and unambiguous characterization of this compound. The strong Raman signal for the alkyne C≡C stretch and the phenyl ring breathing mode, coupled with the strong IR signals for the various C-H bending and stretching modes, provides a complete picture of the molecule's vibrational framework. This comprehensive analysis is crucial for confirming molecular identity, assessing purity, and understanding intermolecular interactions in various research and development settings.

Validating the Purity of 1-Phenyl-1-propyne: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of 1-phenyl-1-propyne purity. Supporting experimental data and detailed protocols are presented to assist in method selection and implementation.

Gas Chromatography (GC) for this compound Purity Analysis

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] The method's high resolution and sensitivity make it ideal for separating and quantifying the main component from potential impurities.

A key consideration in developing a GC method is the choice of the stationary phase. For aromatic compounds such as this compound, a polar stationary phase is often effective. An Agilent HP-Innowax column, which is a polyethylene glycol (PEG) phase, provides good separation for this class of compounds.

Experimental Protocol: GC-FID Analysis of this compound

This protocol is based on established methods for the analysis of monocyclic aromatic hydrocarbons and is adapted for this compound.[2]

Instrumentation:

  • Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Column: Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm.[2]

  • Injector: Split/splitless inlet.[2]

  • Carrier Gas: Helium.[2]

GC Conditions:

ParameterValue
Inlet Temperature270 °C
Injection Volume0.5 µL
Split Ratio100:1
Column Flow2.1 mL/min (Constant Flow)
Oven ProgramInitial: 60 °C, hold for 10 minRamp: 5 °C/min to 150 °C, hold for 10 min
Detector Temperature300 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of 10 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Data Analysis:

The purity of this compound is determined by the area percent method. The peak area of this compound is compared to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

The following table illustrates a hypothetical analysis of a this compound sample containing common process-related impurities.

Peak No.CompoundRetention Time (min)Peak AreaArea (%)
1Toluene (solvent)5.21,5000.15
2Styrene8.93,0000.30
31-Phenyl-2-propyne (isomer)12.55,0000.50
4This compound 14.2 985,000 98.50
51-Phenyl-1-propanone16.85,5000.55
Total 1,000,000 100.00

Comparison with Alternative Analytical Methods

While GC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Best For Volatile and semi-volatile compounds.[3]Non-volatile and thermally labile compounds.[3][4]Structural elucidation and absolute quantification without a reference standard of the analyte.[5]
Sensitivity High (ppm to ppb range with FID).[6]Moderate to high (ppm to ppb range, detector dependent).[4]Lower sensitivity compared to chromatographic methods.
Sample Preparation Simple dissolution; derivatization may be needed for polar compounds.Simple dissolution; filtration of the mobile phase is crucial.Dissolution in a deuterated solvent.
Analysis Time Typically faster for comparable separations.[3]Can be slower than GC.[7]Relatively fast for routine 1D spectra.
Limitations Not suitable for non-volatile or thermally unstable compounds.[3]Can be more expensive to purchase and operate.[3]Less sensitive for detecting trace impurities.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for validating the purity of this compound using gas chromatography.

GC_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer transfer->inject separate Separation on HP-Innowax Column inject->separate chromatogram Generate Chromatogram detect Detection by FID separate->detect detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

GC Purity Validation Workflow

Conclusion

For the routine purity assessment of this compound, gas chromatography with flame ionization detection offers a reliable, sensitive, and efficient solution. The provided GC-FID protocol using a polar stationary phase is a good starting point for method development. However, for a comprehensive purity profile, especially for regulatory submissions, orthogonal techniques such as HPLC and NMR spectroscopy should be considered. HPLC is advantageous for analyzing non-volatile impurities, while NMR provides definitive structural information and can be used for absolute purity determination.[4][5] The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.

References

A Comparative Guide to Studying 1-Phenyl-1-propyne Surface Interactions with X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other key surface analysis techniques for the characterization of 1-Phenyl-1-propyne (PP) surface interactions. The data presented is based on experimental findings from studies on copper surfaces, offering valuable insights for applications in catalysis, thin-film growth, and materials science.

At a Glance: XPS vs. Alternative Surface Analysis Techniques

X-ray Photoelectron Spectroscopy is a powerful technique for quantifying the elemental composition and chemical states of atoms on a surface. However, a multi-faceted approach utilizing complementary techniques provides a more complete picture of surface interactions. Below is a summary of the strengths and weaknesses of XPS compared to other methods for analyzing this compound on a Cu(111) surface.

TechniqueInformation ProvidedAdvantagesLimitations
XPS Elemental composition, chemical states, work function changes.Quantitative, provides chemical shift information indicative of bonding.Limited spatial resolution, potential for X-ray induced damage.
TPD Desorption energies, surface coverage, reaction kinetics.Provides thermodynamic data on adsorption strength.Destructive, provides spatially averaged information.
UPS Valence band electronic structure, molecular orbital alignment.Highly sensitive to the electronic structure at the interface.Can be complex to interpret, sensitive to surface contamination.
2PPE Unoccupied electronic states (e.g., LUMO), image potential states.Probes excited states and electron dynamics at surfaces.Requires specialized laser and detection systems.
STM Atomic-scale topography, molecular adsorption geometry.Real-space imaging with atomic resolution.Can be intrusive, requires conductive substrates.
RAIRS/HREELS Vibrational modes of adsorbates.Provides information on molecular structure and orientation.RAIRS has surface selection rules; HREELS has lower resolution.
TOF-SIMS Molecular fragmentation patterns, high surface sensitivity.Excellent for identifying molecular species and contaminants.Generally not quantitative without standards, can be destructive.

Quantitative Data Summary

The following tables summarize key quantitative data from the study of this compound and related molecules on a Cu(111) surface.

Table 1: XPS and TPD Data for this compound on Cu(111)
ParameterValueDescriptionCite
C(1s) BE (Acetylenyl C) 283.6 eVBinding energy of the two acetylenic carbons bonded to the Cu surface.[1][2]
C(1s) BE (Phenyl C) 284.5 eVBinding energy of the six carbon atoms in the phenyl ring.[1][2]
C(1s) BE (Methyl C) 285.2 eVBinding energy of the carbon atom in the methyl group.[1][2]
Monolayer Coverage 1 PP per 4 surface Cu atomsSaturation coverage of the first layer of this compound.[1][2]
Work Function Change (ΔΦ) -0.85 eVDecrease in the work function of Cu(111) upon adsorption of a monolayer of PP.[1][2]
Monolayer Desorption Temp. (β1) 390 KDominant desorption peak for the chemisorbed monolayer.[1][2]
Monolayer Desorption Energy (β1) 102.4 kJ/molActivation energy for desorption from the chemisorbed state.[1][2]
Multilayer Desorption Temp. 187 KDesorption peak for the condensed multilayer film.[1][2]
Table 2: Comparative Data from Alternative Techniques for Phenylalkynes on Cu(111)
TechniqueMoleculeParameterValueDescriptionCite
STM PhenylacetyleneApparent Height~0.22 nmHeight of a single standing molecule measured from the surface.[3]
RAIRS PropyneHeat of Adsorption-120 ± 27 kJ/molEnthalpy change upon adsorption, indicating strong chemisorption.[4]
RAIRS PropyneVibrational Mode (C-H stretch)2850 cm⁻¹Alkynic C-H stretching frequency of adsorbed propyne.[5]
RAIRS PropyneVibrational Mode (CH₃ stretch)2883 cm⁻¹Symmetric CH₃ stretching frequency of adsorbed propyne.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of surface science experiments. Below are summaries of the protocols used to obtain the data presented.

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation: A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of Ar⁺ sputtering and annealing to approximately 500°C. Surface cleanliness is verified by the absence of contaminant peaks (e.g., carbon and oxygen) in the XPS survey spectrum.[6]

  • Dosing: this compound, purified by several freeze-pump-thaw cycles, is introduced into the UHV chamber through a precision leak valve and dosed onto the clean Cu(111) crystal held at a low temperature (e.g., 100 K) via a pinhole doser.[1]

  • Data Acquisition: XPS spectra are acquired using a monochromatic X-ray source (e.g., Mg Kα at 1253.6 eV). Photoelectrons are collected along the surface normal by a hemispherical energy analyzer. A low-energy electron flood gun may be used for charge compensation on insulating samples.[1][7]

  • Data Analysis: The binding energy scale is typically calibrated by setting the adventitious C 1s peak to 284.8 eV or by referencing the Fermi edge of the clean metal substrate.[8] High-resolution spectra of core levels (e.g., C 1s) are fitted with symmetric components (e.g., Gaussian-Lorentzian functions) to identify different chemical states.[1][2]

Alternative Technique Protocols
  • Temperature Programmed Desorption (TPD): After dosing the molecule onto the cooled crystal, the sample is heated at a linear rate (e.g., 2 K/s). A mass spectrometer monitors the desorbing species as a function of temperature.[1]

  • Scanning Tunneling Microscopy (STM): The cleaned Cu(111) substrate is cooled to low temperatures (e.g., 4 K) in the STM stage. Phenylacetylene is evaporated onto the cold substrate. STM images are acquired in constant-current mode with a specified sample bias and tunneling current (e.g., -100 mV and 50 pA).[2][3]

  • Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): A pulsed primary ion beam (e.g., Bi₃⁺) is rastered over the sample surface. The ejected secondary ions are accelerated into a time-of-flight analyzer, and a mass spectrum of the outermost surface layer is generated. The total ion dose is kept below the static SIMS limit to minimize surface damage.[9][10]

  • High-Resolution Electron Energy Loss Spectroscopy (HREELS): A highly monoenergetic beam of low-energy electrons (e.g., 6.5 eV) is directed at the surface. The energy of the inelastically scattered electrons is analyzed to detect energy losses corresponding to the vibrational modes of the adsorbed molecules.[8][11]

Visualizing Surface Interactions and Workflows

Diagrams created using DOT language provide clear visual representations of complex processes and relationships.

XPS_Workflow cluster_prep Sample Preparation (UHV) cluster_exp XPS Experiment cluster_analysis Data Analysis Clean_Cu Clean Cu(111) Crystal (Sputter/Anneal) Verify_Clean Verify Cleanliness (XPS Survey) Clean_Cu->Verify_Clean Cool Cool Crystal (e.g., 100 K) Verify_Clean->Cool Dose Dose this compound Cool->Dose XRay Irradiate with X-rays (e.g., Mg Kα) Dose->XRay Detect Detect Photoelectrons (Hemispherical Analyzer) XRay->Detect Calibrate Calibrate Binding Energy Detect->Calibrate Fit Peak Fit High-Res Spectra (e.g., C 1s) Calibrate->Fit Quantify Quantify Composition & Identify Chemical States Fit->Quantify

Caption: A typical experimental workflow for an XPS study of surface adsorption.

Bonding_Model Proposed chemisorption model for this compound on Cu(111). The acetylenic carbons form di-σ bonds with two surface copper atoms, while the phenyl group acts as a spectator. cluster_molecule This compound cluster_surface Cu(111) Surface P Phenyl Ring C1 C≡C Me CH₃ Cu1 Cu C1->Cu1 di-σ bond Cu2 Cu C1->Cu2 di-σ bond

References

A Comparative Analysis of the Biological Activity of 1-Phenyl-1-propyne and Its Structural Analogs as Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 1-Phenyl-1-propyne and its structural analogs, with a primary focus on their role as inhibitors of dopamine β-hydroxylase (DBH). The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Introduction to this compound and its Biological Significance

This compound is an organic compound featuring a phenyl group attached to a propyne functional group. Its biological significance primarily stems from its activity as an inhibitor of dopamine β-hydroxylase (DBH), a crucial enzyme in the catecholamine biosynthesis pathway. DBH catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter involved in various physiological and neurological processes. By inhibiting DBH, this compound and its analogs can modulate the levels of these critical neurotransmitters, suggesting potential therapeutic applications in areas such as cardiovascular disease and neurological disorders.

Comparative Biological Activity

The inhibitory potential of this compound and its structural analogs against dopamine β-hydroxylase varies based on their molecular structure. The presence and position of the triple bond, as well as substitutions on the phenyl ring, play a crucial role in their interaction with the enzyme's active site.

Table 1: Comparative Inhibitory Activity of this compound and its Analogs against Dopamine β-Hydroxylase

CompoundStructureInhibition TypeInhibitory Constant (Kᵢ)Reference
This compoundC₆H₅-C≡C-CH₃Mechanism-BasedData not available
1-Phenyl-2-propyneC₆H₅-CH₂-C≡CHMechanism-Based~ 4.5 mM
1-Phenyl-1-aminomethyletheneC₆H₅-C(CH₂)-CH₂NH₂Mechanism-Based13 mM[1]
p-CresolHO-C₆H₄-CH₃Mechanism-Based-[2]

Structure-Activity Relationship

The structure of these compounds is directly linked to their inhibitory activity. Acetylenic compounds, like the phenylpropynes, can act as mechanism-based inhibitors of DBH. This means they are processed by the enzyme to form a reactive intermediate that then irreversibly inactivates the enzyme. The position of the triple bond is critical; for instance, terminal alkynes like 1-Phenyl-2-propyne have shown inhibitory activity. Modifications to the phenyl ring, such as the addition of hydroxyl or other functional groups, can also significantly alter the binding affinity and inhibitory potency of these compounds.

Signaling Pathway and Experimental Workflow

The biological activity of these compounds is centered on the catecholamine synthesis pathway. A simplified representation of this pathway and the point of inhibition is provided below.

Catecholamine_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Inhibitor This compound & Analogs Inhibitor->DBH Inhibition

Caption: Dopamine to Norepinephrine Conversion Pathway Inhibition.

The experimental workflow for assessing the inhibitory activity of these compounds typically involves an in vitro enzyme inhibition assay.

DBH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme_Prep Prepare Dopamine β-Hydroxylase Solution Incubation Incubate Enzyme with Inhibitor (or buffer for control) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., Tyramine) Solution Reaction_Start Initiate Reaction by Adding Substrate Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Inhibitor (this compound analogs) Solutions at Various Concentrations Inhibitor_Prep->Incubation Incubation->Reaction_Start Reaction_Stop Stop Reaction at Defined Time Points Reaction_Start->Reaction_Stop HPLC_Analysis Analyze Product Formation (e.g., Octopamine) by HPLC Reaction_Stop->HPLC_Analysis Data_Analysis Calculate Inhibition and Determine Ki or IC50 HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for DBH Inhibition Assay.

Experimental Protocols

In Vitro Dopamine β-Hydroxylase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against purified dopamine β-hydroxylase.

Materials:

  • Purified bovine adrenal dopamine β-hydroxylase (DBH)

  • Tyramine hydrochloride (substrate)

  • This compound or its structural analog (inhibitor)

  • Sodium acetate buffer (pH 5.0)

  • Ascorbic acid (cofactor)

  • Catalase

  • Copper sulfate (CuSO₄)

  • Perchloric acid (for stopping the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DBH in a suitable buffer.

    • Prepare a stock solution of tyramine hydrochloride.

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

    • Prepare a fresh solution of ascorbic acid.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the sodium acetate buffer, catalase, ascorbic acid, and CuSO₄.

    • Add the desired concentration of the inhibitor or vehicle control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the DBH enzyme solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a small volume of cold perchloric acid.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant into the HPLC system.

    • Separate the substrate (tyramine) from the product (octopamine) using a suitable column and mobile phase.

    • Quantify the amount of product formed by comparing the peak area to a standard curve of octopamine.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • For mechanism-based inhibitors, further kinetic studies are required to determine the inhibitory constant (Kᵢ) and the rate of inactivation (k_inact).

Conclusion

This compound and its structural analogs represent a class of compounds with the potential to modulate the catecholaminergic system through the inhibition of dopamine β-hydroxylase. The acetylenic moiety appears to be a key feature for their mechanism-based inactivation of the enzyme. Further structure-activity relationship studies, focusing on substitutions on the phenyl ring and alterations of the propyne chain, are warranted to develop more potent and selective DBH inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other novel compounds targeting this important enzyme.

References

Probing the Reaction Mechanisms of 1-Phenyl-1-propyne: A Comparative Guide Using Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic pathways. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. This guide provides a comparative analysis of how KIE studies can be applied to understand the reaction mechanisms of 1-phenyl-1-propyne, drawing on data from analogous alkyne systems to illustrate the principles and potential insights.

Common Reaction Mechanisms of this compound

This compound, an internal alkyne, undergoes a variety of addition reactions, with the regioselectivity and stereoselectivity being key areas of mechanistic investigation. Common reactions include hydration, halogenation, and hydrohalogenation.

Hydration: The acid-catalyzed hydration of this compound is expected to proceed via a vinyl cation intermediate, leading to the formation of a ketone. The initial protonation of the alkyne is often the rate-determining step. The regioselectivity of this reaction is of particular interest, as protonation can, in principle, occur at either of the sp-hybridized carbons.

Halogenation: The addition of halogens, such as bromine, to this compound can proceed through a cyclic halonium ion intermediate or a vinyl cation, depending on the reaction conditions and the solvent. The stereochemistry of the addition (syn or anti) provides crucial clues about the operative mechanism.

The Kinetic Isotope Effect as a Mechanistic Probe

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy). For deuterium KIEs (kH/kD), a value significantly greater than 1 (typically 2-7) is considered a primary KIE and indicates that the C-H bond is being broken in the rate-determining step. Secondary KIEs, which are smaller, can provide information about changes in hybridization at the reacting center. Solvent isotope effects (k_solvent_light / k_solvent_heavy) are particularly useful for probing the role of the solvent in proton transfer steps.

Comparative Analysis of KIE Studies on Analogous Alkyne Reactions

To illustrate how KIE can be used to elucidate the mechanisms of this compound reactions, we present data from studies on analogous alkyne systems.

Reaction TypeAlkyne SubstrateIsotope(s)KIE Value (k_light/k_heavy)Mechanistic Interpretation
Hydration α-Methoxystyrenes (Vinyl Ethers)H/DkH/kD = 2.4 - 4.1Indicates that proton transfer to the double bond is the rate-determining step. The magnitude of the KIE can provide insight into the transition state structure.
Hydroamination Alkenes (Au(I)-catalyzed)H/D (Solvent)k(MeOH)/k(MeOD) = 11.9A large solvent KIE suggests that the proton transfer from the solvent is a key part of the rate-determining step.
Halogenation Enolate IntermediateH/DkH/kD ≈ 6.5A large primary KIE indicates that the removal of a proton to form the enolate is the rate-determining step in this halogenation pathway.
Elimination 2-BromopropaneH/DkH/kD = 6.7While an elimination reaction, this provides a benchmark for a primary KIE where a C-H bond is broken in a concerted step.

Analysis and Application to this compound:

  • Hydration: Based on the data for vinyl ethers, a significant primary deuterium KIE would be expected for the acid-catalyzed hydration of this compound if the initial protonation of the triple bond is the rate-determining step. A solvent isotope effect study, comparing the reaction rates in H2O/H2SO4 versus D2O/D2SO4, would be highly informative. A large k(H2O)/k(D2O) value would strongly support a mechanism where a proton from the solvent is directly involved in the rate-limiting step.

  • Halogenation: For the bromination of this compound, a KIE study could help distinguish between a mechanism involving a rate-determining attack of the alkyne on bromine versus a mechanism where a pre-equilibrium formation of a complex is followed by a rate-determining step. The absence of a primary KIE would suggest that C-H bond breaking is not involved in the rate-determining step, which would be consistent with a mechanism involving a cyclic bromonium ion intermediate.

Experimental Protocols

The following provides a general methodology for determining a solvent kinetic isotope effect for the acid-catalyzed hydration of an alkyne using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the solvent kinetic isotope effect (kH2O/kD2O) for the acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • Sulfuric acid (H2SO4)

  • Deuterium oxide (D2O, 99.9 atom % D)

  • Sulfuric acid-d2 (D2SO4, 99.5 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • NMR tubes

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation of Reaction Solutions:

    • "Light" Reaction: Prepare a solution of this compound and an internal standard in a suitable solvent (e.g., a co-solvent with water if needed). In a separate vial, prepare a solution of aqueous sulfuric acid of the desired concentration.

    • "Heavy" Reaction: Prepare a solution of this compound and the internal standard in the same co-solvent. In a separate vial, prepare a solution of sulfuric acid-d2 in deuterium oxide of the same concentration as the "light" solution.

  • Kinetic Runs:

    • Equilibrate both the alkyne solution and the acid solution to the desired reaction temperature in a thermostated bath.

    • To initiate the reaction, add the acid solution to the alkyne solution with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a saturated sodium bicarbonate solution) and diethyl ether.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter it.

    • Remove the solvent under reduced pressure.

  • NMR Analysis:

    • Dissolve the residue from each time point in CDCl3.

    • Acquire a 1H NMR spectrum for each sample.

    • Determine the ratio of the starting material (this compound) to the product (ketone) by integrating the characteristic peaks of each species relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both the "light" and "heavy" reactions.

    • Determine the initial rates of the reactions from the slopes of these plots at t=0.

    • The solvent KIE is calculated as the ratio of the initial rate of the "light" reaction to the initial rate of the "heavy" reaction (KIE = rateH / rateD).

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a proposed mechanism for alkyne hydration and a general experimental workflow for a KIE study.

Alkyne_Hydration_Mechanism cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Tautomerization Alkyne This compound H3O_plus H₃O⁺ Vinyl_Cation Vinyl Cation Intermediate Alkyne->Vinyl_Cation + H⁺ H2O_1 H₂O Protonated_Enol Protonated Enol Vinyl_Cation->Protonated_Enol + H₂O Enol Enol Intermediate Protonated_Enol->Enol - H⁺ Ketone Ketone Product Enol->Ketone Keto-Enol Tautomerization

Caption: Proposed mechanism for the acid-catalyzed hydration of an alkyne.

KIE_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cluster_calc Calculation Prep_Light Prepare 'Light' Reaction (e.g., H₂O/H₂SO₄) Run_Light Run 'Light' Reaction & Quench Aliquots Prep_Light->Run_Light Prep_Heavy Prepare 'Heavy' Reaction (e.g., D₂O/D₂SO₄) Run_Heavy Run 'Heavy' Reaction & Quench Aliquots Prep_Heavy->Run_Heavy NMR_Light NMR Analysis of 'Light' Samples Run_Light->NMR_Light NMR_Heavy NMR Analysis of 'Heavy' Samples Run_Heavy->NMR_Heavy Plot_Light Plot [Reactant] vs. Time ('Light') NMR_Light->Plot_Light Plot_Heavy Plot [Reactant] vs. Time ('Heavy') NMR_Heavy->Plot_Heavy Calc_KIE Calculate KIE = rate(H) / rate(D) Plot_Light->Calc_KIE Plot_Heavy->Calc_KIE

Caption: General experimental workflow for determining a solvent KIE.

The Unseen Steps: An Analysis of Intermediates in Indene Formation from 1-Phenyl-1-propyne and a Comparison with Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the mechanistic pathways to form core scaffolds like indene is paramount for process optimization and the development of novel synthetic strategies. The thermal cyclization of 1-phenyl-1-propyne to indene represents a fundamental, albeit challenging to study, transformation. This guide delves into the analysis of the proposed reaction intermediates for this process, supported by theoretical and related experimental data, and provides a comparative overview of alternative, often more synthetically viable, methods for indene synthesis.

The Elusive Intermediates of this compound Cyclization

Direct experimental observation of reaction intermediates in the thermal conversion of this compound to indene is notably scarce in the literature. The high temperatures typically required for this uncatalyzed cyclization result in very short-lived transient species. Consequently, much of our understanding is built upon a foundation of theoretical calculations and experimental data from analogous systems, primarily from the field of combustion chemistry where indene is a known polycyclic aromatic hydrocarbon (PAH) byproduct.

Theoretical studies and related experimental findings suggest that the formation of indene from the C9H8 isomeric precursor, this compound, proceeds through a complex potential energy surface involving high-energy intermediates. The reaction is believed to involve a vinylidene-naphthalene-type rearrangement mechanism.

Proposed Mechanistic Pathway:

The proposed, uncatalyzed thermal rearrangement of this compound to indene is thought to proceed through the following key steps:

  • [1,2-H shift] : A high-energy hydrogen shift from the methyl group to the adjacent acetylenic carbon, forming a phenylallene intermediate.

  • Radical Cyclization : The phenylallene intermediate undergoes a radical cyclization. The phenyl radical can add to the terminal carbon of the allene moiety.

  • Hydrogen Shift and Aromatization : Subsequent hydrogen shifts lead to the formation of the stable indenyl system.

G This compound This compound Phenylallene (Intermediate) Phenylallene (Intermediate) This compound->Phenylallene (Intermediate) [1,2-H shift] Cyclized Radical Intermediate Cyclized Radical Intermediate Phenylallene (Intermediate)->Cyclized Radical Intermediate Radical Cyclization Indene Indene Cyclized Radical Intermediate->Indene H-shift & Aromatization

Comparative Analysis of Indene Synthesis Routes

While the direct thermal cyclization of this compound is of mechanistic interest, a variety of other, more synthetically practical methods for the preparation of indenes have been developed. These alternative routes often offer milder reaction conditions, higher yields, and greater functional group tolerance. Below is a comparison of selected methods.

Reaction Name/TypeStarting MaterialsCatalyst/ReagentTypical YieldKey AdvantagesKey Disadvantages
Phenyl Radical + Propyne Phenyl Radicals, PropyneThermal/High EnergyHigh (in specific conditions)Mechanistic insight into PAH formationRequires radical generation, not a standard synthetic method
Palladium-Catalyzed Suzuki Coupling 4-Bromo-2-methylindan-1-one, Phenylboronic acidPd(OAc)2Up to 98%High yields, readily available starting materialsMulti-step to get to indene from indanone
Rhodium-Catalyzed Reaction 2-(Chloromethyl)phenylboronic acid, AlkynesRh(I) catalystHighGood yields, regioselectivity dependent on stericsRequires synthesis of specific boronic acid
Iron-Catalyzed Cyclization N-Benzylic sulfonamides, Internal alkynesFeCl3HighHigh regioselectivity, cleavage of C-N bondLimited to specific sulfonamide precursors
Ruthenium-Catalyzed Ring-Closing Metathesis Substituted phenols (leading to dienes)Ru catalystExcellentControlled construction, potential for deuterationMulti-step synthesis of diene precursor

Experimental Protocols for Key Synthesis Methods

Palladium-Catalyzed Suzuki Coupling for 4-Aryl-2-methylindan-1-one (Precursor to Indene)

This protocol describes the synthesis of an indanone, which can be subsequently converted to the corresponding indene through reduction and dehydration.

  • Reactants : 4-bromo-2-methylindan-1-one, phenylboronic acid.

  • Catalyst System : Palladium(II) acetate (Pd(OAc)2) in PEG400 with TBAB (tetrabutylammonium bromide).

  • Procedure :

    • To a reaction vessel, add 4-bromo-2-methylindan-1-one (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)2 (0.005 mol%), and TBAB in PEG400.

    • Heat the mixture to 110°C for 1 hour.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Citation : This procedure is based on the ligand-free Suzuki coupling method described for the synthesis of indanone intermediates[1].

Rhodium-Catalyzed Synthesis of Indenes
  • Reactants : 2-(Chloromethyl)phenylboronic acid, an alkyne (e.g., this compound).

  • Catalyst : A Rh(I) catalyst.

  • Procedure :

    • In a reaction flask under an inert atmosphere, dissolve 2-(chloromethyl)phenylboronic acid and the alkyne in a suitable solvent.

    • Add the Rh(I) catalyst.

    • Heat the reaction mixture as required and monitor for completion.

    • After the reaction is complete, perform an aqueous workup and extract the product.

    • Purify by column chromatography.

  • Citation : This method is based on the work of Miyamoto, Harada, Tobisu, and Chatani, who demonstrated the synthesis of indene derivatives using this approach[2].

Logical Workflow for Synthesis Comparison

G cluster_thermal Thermal Uncatalyzed Route cluster_catalyzed Catalyzed Synthetic Routes 1-Phenyl-1-propyne_T This compound Indene_T Indene 1-Phenyl-1-propyne_T->Indene_T High Temp (Mechanistic Interest) Precursors Diverse Precursors (e.g., Halo-indanones, Boronic Acids) Indenes_C Functionalized Indenes Precursors->Indenes_C Various Catalysts (Pd, Rh, Fe, Ru) Milder Conditions, High Yields Objective Objective: Synthesize Indene Scaffold Objective->1-Phenyl-1-propyne_T Objective->Precursors

References

A Comparative Guide to the Electrochemical Analysis of 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of cyclic voltammetry and other electroanalytical techniques for the analysis of 1-Phenyl-1-propyne. It is intended for researchers, scientists, and drug development professionals interested in the electrochemical properties and quantitative analysis of this compound. While direct experimental data for this compound is not extensively available in published literature, this guide consolidates standard methodologies and presents illustrative data based on the analysis of similar aromatic organic compounds.

Overview of Analytical Techniques

Electroanalytical methods are a class of techniques that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell.[1] For a redox-active organic compound like this compound, several techniques can be employed, each offering distinct advantages. The primary methods discussed here are Cyclic Voltammetry (CV), Potentiometry, and Coulometry.

  • Cyclic Voltammetry (CV): A powerful technique for investigating the oxidation and reduction processes of a substance.[2] It provides information on the thermodynamics of redox processes and the kinetics of electron-transfer reactions.[2] The potential is swept linearly and cyclically, and the resulting current is measured.

  • Potentiometry: This method measures the potential difference between two electrodes at virtually zero current.[3][4] It is primarily used to determine the concentration of specific ions in a solution and is the principle behind pH meters.[3]

  • Coulometry: An exhaustive electrolysis technique where the total charge (in coulombs) required to completely convert an analyte from one oxidation state to another is measured.[3][4] It is a highly accurate method for quantitative analysis.

Performance Comparison

The choice of an electroanalytical technique depends on the specific analytical goal, whether it is qualitative characterization, quantitative determination, or kinetic studies.

Table 1: Comparison of Electroanalytical Techniques for Organic Compound Analysis

FeatureCyclic VoltammetryPotentiometryCoulometry
Principle Measures current as a function of applied potential.[2][3]Measures potential at zero current.[3][5]Measures total charge required for complete electrolysis.[1][3]
Information Obtained Redox potentials, reaction reversibility, electron transfer kinetics, analyte concentration.Analyte concentration (activity).[5]Absolute quantity of analyte, number of electrons in the reaction.
Primary Application Qualitative and quantitative analysis, mechanistic studies of redox reactions.[1]Quantitative analysis of ions (e.g., pH, ion-selective electrodes).[5]High-precision quantitative analysis.[5]
Sensitivity Good (µM to mM range)Moderate (depends on electrode selectivity)Excellent (can detect very small amounts)
Sample Consumption Minimal (only affects molecules at the electrode surface)Non-destructive.[3]Complete (exhaustive electrolysis of the analyte).[4]
Instrumentation Cost Moderate (Potentiostat)Low (Voltmeter/pH meter)Moderate to High (Potentiostat/Coulometer)

Illustrative Electrochemical Data for this compound

The following table presents hypothetical, yet plausible, quantitative data for the analysis of a 1 mM solution of this compound using Cyclic Voltammetry. This data is for illustrative purposes to demonstrate the type of information obtained from the technique. The redox processes of the phenyl and alkyne groups would be the primary contributors to the electrochemical signature.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValueUnitDescription
Analyte Concentration 1.0mMConcentration of this compound in the electrolyte solution.
Solvent Acetonitrile-A common organic solvent for electrochemical analysis.[6]
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (TBAP)-Provides conductivity to the solution.
Scan Rate 100mV/sThe rate at which the potential is swept.
Anodic Peak Potential (Epa) +1.8V vs. Ag/AgClPotential at which the peak oxidation current is observed.
Cathodic Peak Potential (Epc) -2.2V vs. Ag/AgClPotential at which the peak reduction current is observed.
Anodic Peak Current (Ipa) 15µAMaximum current measured during the oxidative scan.
Cathodic Peak Current (Ipc) 12µAMaximum current measured during the reductive scan.
Reversibility Irreversible-Indicated by the absence of a corresponding reverse peak for each process and a large peak potential separation.

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

This protocol describes the steps for obtaining a cyclic voltammogram of this compound.

1. Materials and Reagents:

  • This compound (analyte)
  • Acetonitrile (CH₃CN), HPLC or electrochemical grade
  • Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte
  • Argon or Nitrogen gas (high purity)
  • Potentiostat
  • Three-electrode cell:
  • Working Electrode (WE): Glassy carbon electrode (GCE)
  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)
  • Counter Electrode (CE): Platinum wire

2. Preparation of the Electrolyte Solution:

  • Prepare a 0.1 M solution of TBAP in acetonitrile. This will be the supporting electrolyte solution.
  • Prepare a 1 mM stock solution of this compound in the 0.1 M TBAP/acetonitrile solution.

3. Electrode Preparation:

  • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.
  • Rinse the electrode thoroughly with deionized water and then with acetonitrile.
  • Clean the platinum wire counter electrode and the reference electrode according to the manufacturer's instructions.

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the prepared electrodes.
  • Add the 1 mM this compound solution to the cell, ensuring the electrodes are sufficiently immersed.
  • Deoxygenate the solution by bubbling with argon or nitrogen gas for 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
  • Connect the electrodes to the potentiostat.
  • Set the parameters in the potentiostat software:
  • Initial Potential: 0.0 V
  • Vertex Potential 1 (Anodic Limit): +2.5 V
  • Vertex Potential 2 (Cathodic Limit): -2.5 V
  • Scan Rate: 100 mV/s
  • Number of Cycles: 2
  • Run the experiment to record the cyclic voltammogram. The first cycle may differ from the second due to initial electrode processes; the second cycle is typically reported.

5. Data Analysis:

  • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.
  • Assess the reversibility of the redox processes.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for cyclic voltammetry and the biochemical pathway inhibited by this compound.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Prepare 1 mM Analyte in 0.1 M Supporting Electrolyte p3 Assemble Three-Electrode Cell (GCE, Ag/AgCl, Pt Wire) m1 Deoxygenate Solution (N2 or Ar Purge) p2 Polish and Clean Working Electrode (GCE) p2->p3 m2 Connect to Potentiostat p3->m1 m1->m2 m3 Set CV Parameters (Potential Range, Scan Rate) m2->m3 m4 Run Scan m3->m4 a1 Record Current vs. Potential Plot m4->a1 a2 Identify Peak Potentials (Epa, Epc) a1->a2 a3 Determine Peak Currents (Ipa, Ipc) & Reversibility a2->a3

Caption: Experimental workflow for Cyclic Voltammetry analysis.

This compound is known to be an inhibitor of dopamine beta-hydroxylase (DBH), an enzyme critical for the synthesis of the neurotransmitter norepinephrine from dopamine.[7] This inhibition alters the balance of catecholamines.[7][8]

G Dopamine Dopamine DBH Dopamine Beta-Hydroxylase (DBH) Dopamine->DBH Substrate NE Norepinephrine DBH->NE Catalyzes Conversion Inhibitor This compound Inhibitor->DBH Inhibits Result1 Increased Dopamine Levels Inhibitor->Result1 Result2 Decreased Norepinephrine Levels Inhibitor->Result2

Caption: Inhibition of the Dopamine to Norepinephrine pathway.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1-propyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 1-Phenyl-1-propyne

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and proper disposal of this compound (CAS No. 673-32-5). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a combustible liquid that can cause skin and eye irritation, necessitating careful handling and disposal.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment.

Hazard ClassificationDescriptionRecommended PPE
Physical Hazard Combustible Liquid- Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] - No smoking in the handling area.[2][3][4]
Health Hazards - Causes skin irritation.[1] - Causes serious eye irritation.[1] - May cause respiratory irritation.- Hand Protection: Wear protective gloves.[1] - Eye/Face Protection: Wear safety glasses with side shields or goggles.[1] - Skin and Body Protection: Wear a lab coat or other protective clothing.[1] - Respiratory Protection: Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][5] Do not discharge into drains or the environment.

1. Waste Segregation and Collection:

  • Unused or Expired this compound:

    • Keep the chemical in its original or a compatible, properly labeled container.

    • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from ignition sources.[2][3]

  • Contaminated Materials (Solid Waste):

    • Collect items such as contaminated gloves, pipette tips, and absorbent materials in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • Clearly label the container as "Hazardous Chemical Waste" and specify "Contains this compound".[6]

  • Contaminated Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the initial rinsate as hazardous liquid waste.[6] Subsequent rinses with soap and water may be permissible for drain disposal, but always consult your institution's specific guidelines.[6]

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., Combustible, Irritant).

    • The date of waste generation.

    • The name of the generating laboratory or researcher.

3. Storage of Hazardous Waste:

  • Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[7]

  • Ensure that incompatible materials are stored separately. This compound is incompatible with oxidizing agents.[2]

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]

Emergency Procedures

  • Spills:

    • In case of a spill, remove all sources of ignition.[2]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[9]

  • Fire:

    • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Lined Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal_request Request Pickup by EHS/Hazardous Waste Contractor storage->disposal_request end Proper Disposal disposal_request->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-1-propyne

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[2][4]

Signal Word: Warning[1][4][5]

Hazard Statements:

  • Combustible liquid.[1][5]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing.Prevents skin contact which can cause irritation.[1][6][7]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge or a dust mask (type N95) is recommended.Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][4]
Quantitative Data Summary
PropertyValueSource
CAS Number 673-32-5[1][5]
Molecular Formula C₉H₈[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless to Yellow Liquid[3][8]
Boiling Point 181 °C (358 °F)[3]
Flash Point 62 °C (143.6 °F) - closed cup[3][4]
Density 0.94 g/cm³[9]
Solubility Sparingly soluble in water[9]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[6]

    • Work in a well-ventilated chemical fume hood.[1][5]

    • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][5]

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[6]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Avoid inhaling vapors or mists.[1]

    • Keep the container tightly closed when not in use.[1][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

    • Keep the container tightly sealed.[1][5]

    • For long-term storage and to maintain product quality, refrigeration may be recommended.[5][8]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[1][5] Water spray can be used to cool closed containers.[5]

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect unused this compound and any solutions containing it in a designated, labeled, and sealed container for hazardous waste.

    • Do not dispose of it down the drain.[5]

  • Contaminated Materials:

    • Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

    • Contaminated lab coats and other reusable PPE should be decontaminated before reuse.

    • Dispose of single-use contaminated items, such as gloves and paper towels, as hazardous waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed container as hazardous waste through an approved waste disposal plant.[1][5]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G J Store in Cool, Dry, Well-Ventilated Area F->J H Dispose of Waste in Designated Container G->H I Doff and Dispose/Clean PPE H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1-propyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-propyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.